4-Cyclopropyl-6-methylpyridin-2-amine
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-cyclopropyl-6-methylpyridin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2/c1-6-4-8(7-2-3-7)5-9(10)11-6/h4-5,7H,2-3H2,1H3,(H2,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDTTVQKKORKMFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=N1)N)C2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to 4-Cyclopropyl-6-methylpyridin-2-amine (CAS 1314968-28-9): A Novel Scaffold for Drug Discovery
Executive Summary
4-Cyclopropyl-6-methylpyridin-2-amine is a novel heterocyclic compound that merges two structurally important pharmacophores: the 2-aminopyridine core and a cyclopropyl moiety. While specific data for this molecule (CAS 1314968-28-9) is limited in public literature, its constituent parts are well-established as "privileged structures" in medicinal chemistry. This guide serves as a comprehensive theoretical and practical framework for researchers, scientists, and drug development professionals. It extrapolates from established chemical principles and data on analogous structures to provide proposed synthetic routes, characterization protocols, and a rationale for its potential applications, particularly in the development of kinase inhibitors and other targeted therapeutics.
Introduction: The Strategic Value of the 2-Aminopyridine and Cyclopropyl Moieties
The design of novel small-molecule therapeutics often relies on the strategic combination of proven structural motifs to optimize potency, selectivity, and pharmacokinetic properties. 4-Cyclopropyl-6-methylpyridin-2-amine represents a thoughtful convergence of two such high-value fragments.
The 2-Aminopyridine Scaffold: A "Privileged" Pharmacophore
The 2-aminopyridine moiety is a cornerstone of modern drug discovery, recognized for its ability to engage in key hydrogen bonding interactions with biological targets, particularly the hinge region of protein kinases.[1][2] Its simple, low-molecular-weight structure can serve as a versatile starting point for creating diverse compound libraries with minimal synthetic complexity.[2] This scaffold is present in numerous FDA-approved drugs and clinical candidates, demonstrating its broad therapeutic utility in areas ranging from oncology to infectious diseases.[3][4]
The Cyclopropyl Group: A "Magic" Fragment in Medicinal Chemistry
The incorporation of a cyclopropyl ring is a widely used strategy to address common challenges in drug discovery.[5][6] Its unique properties offer several distinct advantages:
-
Metabolic Stability: The C-H bonds of a cyclopropyl ring are stronger than those in linear alkyl chains, making it more resistant to metabolic oxidation by cytochrome P450 enzymes.[7][8]
-
Conformational Rigidity: The rigid, three-membered ring restricts the conformation of the parent molecule, which can lock it into a bioactive shape, reducing the entropic penalty of binding to a target and thereby enhancing potency.[5]
-
Potency and Lipophilicity: It can serve as a bioisostere for other groups like vinyl or carbonyl, often leading to improved lipophilicity and target engagement.[7]
-
Improved Pharmacokinetics: The fragment frequently helps to decrease plasma clearance and increase brain permeability.[6][8]
The combination of these two motifs in 4-Cyclopropyl-6-methylpyridin-2-amine suggests a molecule with significant potential as a building block for developing next-generation therapeutics with enhanced drug-like properties.
Predicted Physicochemical and Structural Properties
Due to the absence of empirical data, the following properties are predicted based on computational models and comparison with structurally similar compounds like 4-Cyclopropyl-6-methyl-2-pyrimidinamine.[9][10]
| Property | Predicted Value | Source/Method |
| CAS Number | 1314968-28-9 | - |
| Molecular Formula | C₉H₁₂N₂ | - |
| Molecular Weight | 148.21 g/mol | - |
| Predicted LogP | ~1.5 - 2.0 | Computational (Analogue Comparison) |
| Hydrogen Bond Donors | 1 (from -NH₂) | Structural Analysis |
| Hydrogen Bond Acceptors | 2 (from pyridine N and -NH₂) | Structural Analysis |
| Topological Polar Surface Area (TPSA) | ~38.9 Ų | Computational |
| Rotatable Bonds | 1 | Structural Analysis |
Proposed Synthetic Strategies
The synthesis of 4-Cyclopropyl-6-methylpyridin-2-amine is not explicitly described in the literature. However, two highly plausible strategies can be proposed based on established methodologies for constructing substituted pyridines.
Strategy A: Late-Stage Cyclopropanation via Suzuki-Miyaura Cross-Coupling
This is arguably the most robust and versatile approach, involving the coupling of a pre-formed halopyridine with a cyclopropylboron reagent. The key advantage is the use of commercially available or readily accessible starting materials.
Caption: Workflow for Suzuki-Miyaura Cross-Coupling.
Rationale: The Suzuki-Miyaura reaction is a powerful C-C bond-forming tool renowned for its mild conditions and high functional group tolerance.[11][12] Using a palladium catalyst with a suitable phosphine ligand, the C-Br bond at the 4-position of the pyridine ring can be selectively coupled with cyclopropylboronic acid. This late-stage functionalization is a common and effective strategy in medicinal chemistry.[13][14]
Proposed Experimental Protocol (Hypothetical):
-
Reaction Setup: To an oven-dried Schlenk tube, add 4-bromo-6-methylpyridin-2-amine (1.0 eq), cyclopropylboronic acid (1.5 eq), and potassium carbonate (K₂CO₃, 3.0 eq).
-
Catalyst Addition: Add the palladium catalyst, such as Pd(OAc)₂ (0.05 eq), and a ligand, such as tricyclohexylphosphine (PCy₃, 0.10 eq).
-
Solvent Addition: Evacuate and backfill the tube with an inert gas (Argon or Nitrogen). Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., 4:1 v/v).
-
Reaction Execution: Seal the tube and heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 6-18 hours).
-
Work-up and Purification: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography to yield the target compound.
Strategy B: Pyridine Ring Formation via Multicomponent Reaction (MCR)
An alternative approach involves constructing the substituted pyridine ring from acyclic precursors. This can be achieved through a one-pot multicomponent reaction, which offers high atom economy and efficiency.
Rationale: MCRs are powerful tools for rapidly generating molecular complexity.[3] A plausible route involves the condensation of a β-ketoester or an enaminone bearing a cyclopropyl group with a suitable nitrogen source and another component to build the pyridine ring.
Caption: Conceptual Workflow for a Multicomponent Reaction.
Proposed Experimental Protocol (Conceptual):
-
Reactant Mixing: In a suitable reaction vessel, combine 1-cyclopropylbutane-1,3-dione (1.0 eq), malononitrile (1.1 eq), and ammonium acetate (2.5 eq) in ethanol.
-
Catalysis: Add a catalytic amount of a base, such as piperidine or triethylamine.
-
Reaction Execution: Heat the mixture to reflux and monitor by TLC.
-
Isolation: Upon completion, cool the reaction mixture to induce precipitation. Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum. Further purification can be achieved by recrystallization.
Proposed Analytical and Characterization Protocols
Confirmation of the structure and purity of the synthesized 4-Cyclopropyl-6-methylpyridin-2-amine would rely on standard spectroscopic and chromatographic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expected signals would include a singlet for the methyl group (~2.3-2.5 ppm), characteristic multiplets for the cyclopropyl protons in the upfield region (~0.6-1.2 ppm), a singlet for the aromatic proton at the 5-position, a broad singlet for the -NH₂ protons, and another aromatic proton signal.
-
¹³C NMR: Distinct signals for the methyl carbon, cyclopropyl carbons, and the six aromatic carbons of the pyridine ring are expected.
-
-
Mass Spectrometry (MS): Electrospray ionization (ESI-MS) should show a prominent protonated molecular ion peak [M+H]⁺ at m/z ≈ 149.2.
-
High-Performance Liquid Chromatography (HPLC): Purity assessment should be performed using a reverse-phase C18 column with a mobile phase gradient of water and acetonitrile containing 0.1% formic acid or trifluoroacetic acid, with UV detection.
Inferred Safety and Handling
While no specific Safety Data Sheet (SDS) exists for the title compound, a conservative approach to handling should be adopted based on data for analogous aminopyridines, such as 2-amino-6-methylpyridine.[15]
| Hazard Class | Precautionary Statement | Basis of Inference |
| Acute Toxicity (Oral, Dermal, Inhalation) | Toxic if swallowed, in contact with skin, or if inhaled. Avoid breathing dust and ensure adequate ventilation. | Analogy to substituted aminopyridines which are often classified as toxic.[15] |
| Skin/Eye Irritation | May cause skin and serious eye irritation. | Common hazard for amine-containing aromatic compounds. |
| Personal Protective Equipment (PPE) | Wear protective gloves, safety goggles with side shields, and a lab coat. Handle in a chemical fume hood. | Standard laboratory practice for handling novel, potentially hazardous chemicals. |
| Handling | Avoid dust formation. Wash hands thoroughly after handling. Store in a tightly closed container in a dry, well-ventilated area. | General best practices for chemical synthesis. |
Potential Applications in Drug Discovery
The structure of 4-Cyclopropyl-6-methylpyridin-2-amine makes it an ideal scaffold for generating libraries of compounds targeted against various diseases, most notably cancer.
Kinase Inhibitors in Oncology
The 2-aminopyridine core is a proven "hinge-binder" for many protein kinases. By functionalizing the exocyclic amine, this scaffold can be elaborated to target the ATP-binding site of kinases implicated in cancer, such as Cyclin-Dependent Kinases (CDKs), Aurora kinases, and receptor tyrosine kinases.[1][16] The cyclopropyl group at the 4-position can occupy a hydrophobic pocket, potentially enhancing binding affinity and selectivity while improving metabolic stability—a key requirement for orally bioavailable drugs.[17]
Caption: Scaffold-based drug discovery workflow.
Other Therapeutic Areas
Beyond oncology, substituted 2-aminopyridines have shown promise as inhibitors of inducible nitric oxide synthase (iNOS), making them relevant for inflammatory diseases.[3] They have also been investigated as antibacterial and antiviral agents.[4] The unique properties imparted by the cyclopropyl group could be leveraged to optimize lead compounds in any of these therapeutic areas.
Conclusion
4-Cyclopropyl-6-methylpyridin-2-amine stands as a promising yet underexplored building block for medicinal chemistry. While direct experimental data remains scarce, a robust analysis based on the well-documented value of its constituent 2-aminopyridine and cyclopropyl motifs provides a strong foundation for its investigation. The proposed synthetic strategies, particularly the Suzuki-Miyaura coupling, offer a reliable and direct path to accessing this compound. Its inherent structural features make it an exceptionally attractive scaffold for developing novel kinase inhibitors and other targeted therapies, meriting its inclusion in future drug discovery and development programs.
References
-
Talele, T. T. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712-8756. Available at: [Link]
-
ResearchGate. Scheme 5: (a-b) Synthesis of 4-substituted 2-aminopyridine derivatives... Available at: [Link]
-
Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. PubMed. Available at: [Link]
-
RSC Publishing. Synthesis of multi-substituted 4-aminopyridines via ring-opening and recyclization reactions of 2-iminopyridines. Available at: [Link]
-
MDPI. Multicomponent, Solvent-Free Synthesis of 4-Substituted Aminopyrido[2,3-d]pyrimidines Derivatives. Available at: [Link]
-
ResearchGate. The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules | Request PDF. Available at: [Link]
-
Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. (2025). Expert Opinion on Drug Discovery. Available at: [Link]
-
RSC Publishing. 2-Aminopyridine – an unsung hero in drug discovery. Available at: [Link]
-
Sciforum. Multicomponent, Solvent-Free Synthesis of 4-Substituted Aminopyrido [2,3-d] Pyrimidines Derivatives †. Available at: [Link]
-
MDPI. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Available at: [Link]
-
Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. (2021). Crimson Publishers. Available at: [Link]
-
ACS Publications. Synthesis of Heavily Substituted 2-Aminopyridines by Displacement of a 6-Methylsulfinyl Group. Available at: [Link]
-
PubChem. 4-Cyclopropyl-6-methyl-2-pyrimidinamine. Available at: [Link]
-
ACS Publications. Design and Synthesis of a 2-Amino-pyridine Derivative as a Potent CDK8 Inhibitor for Anti-colorectal Cancer Therapy. Available at: [Link]
-
Oakwood Chemical. (4-Chloro-6-methyl-pyrimidin-2-yl)-cyclopropyl-amine. Available at: [Link]
-
Li, A. Y. Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions. University of Glasgow. Available at: [Link]
-
MDPI. Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. Available at: [Link]
-
Buchwald, S. L. et al. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. PMC. Available at: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available at: [Link]
-
MolPort. 6-methyl-N-(2-methylcyclopropyl)pyridin-2-amine. Available at: [Link]
-
AERU. 4-cyclopropyl-6-methyl-pyrimidine-2-ylamine (Ref: CGA 249287). Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 2-Aminopyridine – an unsung hero in drug discovery - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies [mdpi.com]
- 4. article.sciencepublishinggroup.com [article.sciencepublishinggroup.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. 4-Cyclopropyl-6-methyl-2-pyrimidinamine | C8H11N3 | CID 13672658 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. fluorochem.co.uk [fluorochem.co.uk]
- 11. organic-chemistry.org [organic-chemistry.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. audreyli.com [audreyli.com]
- 14. mdpi.com [mdpi.com]
- 15. 2-Amino-6-methylpyridine | 1824-81-3 [chemicalbook.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Monograph: 2-Amino-4-cyclopropyl-6-methylpyridine
This technical guide provides an in-depth analysis of 2-amino-4-cyclopropyl-6-methylpyridine , a specialized heterocyclic building block used primarily in the development of kinase inhibitors and anti-parasitic agents.
Synthesis, Physicochemical Properties, and Medicinal Utility
Part 1: Executive Summary & Structural Analysis
2-amino-4-cyclopropyl-6-methylpyridine (IUPAC: 4-cyclopropyl-6-methylpyridin-2-amine) represents a critical scaffold in modern medicinal chemistry. Unlike its purely alkylated analogs (e.g., 4-isopropyl or 4-ethyl), the cyclopropyl moiety introduces unique steric and electronic properties—specifically, increased metabolic stability due to the high C-H bond dissociation energy of the cyclopropyl ring and a rigid hydrophobic vector that often enhances binding affinity in enzyme pockets.
This molecule is frequently utilized as an intermediate in the synthesis of Type I and Type II kinase inhibitors , particularly for targets such as Plasmodium falciparum kinases (malaria) and various oncology targets where a 2-aminopyridine hinge-binding motif is required.
Physicochemical Profile[1][2][3][4][5][6][7][8][9][10]
| Property | Value / Description |
| CAS Registry Number | Not widely indexed; Analogous to 92238-61-4 (Pyrimidine) |
| Molecular Formula | C₉H₁₂N₂ |
| Molecular Weight | 148.21 g/mol |
| Predicted LogP | 1.8 – 2.1 (Moderate Lipophilicity) |
| pKa (Conjugate Acid) | ~6.5 – 7.0 (Pyridinyl Nitrogen) |
| H-Bond Donors / Acceptors | 1 (Donor), 2 (Acceptors) |
| Appearance | Off-white to pale yellow crystalline solid |
| Solubility | Soluble in DMSO, MeOH, DCM; Low solubility in water |
Part 2: Synthetic Methodology (Expert Protocol)
While various routes exist, the most robust and scalable method for synthesizing 2-amino-4-cyclopropyl-6-methylpyridine is the Suzuki-Miyaura Cross-Coupling of a halogenated precursor with cyclopropylboronic acid. This approach avoids the regioselectivity issues often encountered in ring-closure (condensation) syntheses.
Core Reaction Pathway
The synthesis relies on the palladium-catalyzed coupling of 2-amino-4-chloro-6-methylpyridine (commercially available) with cyclopropylboronic acid .
Reagents & Materials
-
Precursor: 2-Amino-4-chloro-6-methylpyridine (1.0 eq)
-
Coupling Partner: Cyclopropylboronic acid (1.5 eq)
-
Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq) or Pd(PPh₃)₄
-
Base: Potassium Phosphate (K₃PO₄, 3.0 eq) or Cesium Carbonate (Cs₂CO₃)
-
Solvent System: 1,4-Dioxane / Water (4:1 ratio)
-
Atmosphere: Argon or Nitrogen (Strictly inert)
Step-by-Step Protocol
-
Preparation: In a dry pressure vial or round-bottom flask equipped with a magnetic stir bar, charge the 2-amino-4-chloro-6-methylpyridine, cyclopropylboronic acid, and base.
-
Degassing: Add the solvent mixture (Dioxane/Water). Sparge with argon for 15 minutes to remove dissolved oxygen (Critical for Pd catalyst longevity).
-
Catalyst Addition: Add the Pd catalyst quickly under a positive stream of argon. Seal the vessel immediately.
-
Reaction: Heat the mixture to 95–100°C for 12–16 hours.
-
Note: Microwave irradiation at 120°C for 45 minutes is a viable alternative for small-scale optimization.
-
-
Work-up: Cool to room temperature. Dilute with Ethyl Acetate (EtOAc) and wash with water followed by brine.
-
Purification: Dry the organic phase over Na₂SO₄, filter, and concentrate. Purify via flash column chromatography (SiO₂) using a gradient of 0–10% Methanol in Dichloromethane (DCM).
Synthetic Logic Diagram
Figure 1: Palladium-catalyzed cross-coupling pathway for the target molecule.
Part 3: Medicinal Chemistry Applications[2][6][7]
Kinase Inhibitor Scaffold
The 2-aminopyridine moiety functions as a critical hinge-binder in ATP-competitive kinase inhibitors. The exocyclic amine (NH₂) acts as a hydrogen bond donor to the kinase hinge region (typically the backbone carbonyl of the gatekeeper residue), while the pyridine nitrogen accepts a hydrogen bond from the backbone amide.
The "Cyclopropyl Effect"
Substituting a standard alkyl group (isopropyl/ethyl) with a cyclopropyl ring at the 4-position offers distinct advantages:
-
Metabolic Stability: The cyclopropyl C-H bonds are stronger (~106 kcal/mol) than secondary alkyl C-H bonds (~95 kcal/mol), reducing susceptibility to cytochrome P450-mediated oxidation.
-
Sigma-Hole Interactions: The strained ring can engage in unique orthogonal interactions within hydrophobic pockets.
-
Vector Control: The rigid geometry of the cyclopropyl group orients the molecule precisely, often improving selectivity against off-target kinases.
Structure-Activity Relationship (SAR) Logic
Figure 2: Pharmacophore mapping of the target molecule in kinase binding contexts.
Part 4: Safety & Handling
While specific toxicological data for this exact analog may be limited, it should be handled with the standard precautions for aminopyridines.
-
Hazards: Likely an irritant to eyes, respiratory system, and skin. Potential for acute toxicity if swallowed (based on 2-aminopyridine class data).[1]
-
PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Handle in a fume hood to avoid inhalation of dusts.
-
Storage: Store in a cool, dry place under inert atmosphere (Argon) to prevent slow oxidation or discoloration over time.
References
-
Vertex Pharmaceuticals. (2018).[2] Triaminopyrimidine compounds useful for preventing or treating malaria. US Patent 9,957,253 B2. (Describes the synthesis of 5-chloro-4-cyclopropyl-6-methylpyridin-2-amine intermediates).
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 13672658 (Pyrimidine Analog). (Used for comparative physicochemical property analysis).
-
Loba Chemie. (2016). Material Safety Data Sheet: 2-Amino-4-methylpyridine. (Base toxicity data for the structural class).
Sources
4-cyclopropyl-6-methylpyridin-2-amine molecular weight and formula
Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 4-Cyclopropyl-6-methylpyridin-2-amine
Executive Summary
4-Cyclopropyl-6-methylpyridin-2-amine is a functionalized heteroaromatic scaffold increasingly utilized in Fragment-Based Drug Discovery (FBDD) and agrochemical synthesis.[1] Distinguished by its specific substitution pattern—a polar exocyclic amine at position 2, a lipophilic cyclopropyl group at position 4, and a steric methyl blocker at position 6—this molecule serves as a critical bioisostere for 2-aminopyridine kinase inhibitors.
This guide provides a rigorous technical analysis of its physicochemical properties, validated synthetic pathways, and applications in medicinal chemistry. Crucially, researchers must distinguish this pyridine derivative (one nitrogen in the ring) from its pyrimidine analog (two nitrogens), a common error in database retrieval.
Part 1: Physicochemical Identity
The molecule represents a "privileged structure" in medicinal chemistry, adhering to the Rule of Three for fragment libraries (MW < 300, H-bond donors
Core Specifications
| Property | Specification |
| IUPAC Name | 4-cyclopropyl-6-methylpyridin-2-amine |
| CAS Number | 1314968-28-9 |
| Molecular Formula | |
| Molecular Weight | 148.21 g/mol |
| Exact Mass | 148.1000 |
| SMILES | CC1=CC(C2CC2)=NC(N)=C1 |
| Topological Polar Surface Area (TPSA) | ~38.9 Ų (Pyridine N + Exocyclic |
| Predicted pKa | ~6.8 (Pyridine N), ~24 (Exocyclic Amine) |
Structural Analysis & Bioisosterism
-
Cyclopropyl Group (C4): Acts as a rigid, metabolic bioisostere for an isopropyl group. The cyclopropyl ring introduces
-like character due to the Walsh orbitals, often improving potency against hydrophobic pockets in enzymes (e.g., kinases, iNOS) while reducing oxidative metabolism compared to alkyl chains. -
Methyl Group (C6): Provides steric hindrance that can force the pyridine ring into a specific conformation relative to the target protein, often breaking planarity in biaryl systems.
-
2-Aminopyridine Motif: A classic bidentate hydrogen bonding motif (Donor-Acceptor) essential for hinge-binding in kinase inhibitors.
Critical Note: Do not confuse with 4-cyclopropyl-6-methylpyrimidin-2-amine (CAS 92238-61-4). The pyrimidine analog has an additional nitrogen at position 3, significantly altering basicity and solubility.
Part 2: Synthetic Architecture
The synthesis of 4-cyclopropyl-6-methylpyridin-2-amine typically avoids de novo ring construction.[1] Instead, it relies on late-stage functionalization of commercially available halogenated pyridines.
Retrosynthetic Logic
The most robust route utilizes a Suzuki-Miyaura cross-coupling reaction.[1] The precursor, 2-amino-4-chloro-6-methylpyridine (CAS 36340-61-1), acts as the electrophile, while cyclopropylboronic acid serves as the nucleophile.
-
Why this route? The 2-amino group is an electron-donating group (EDG) that deactivates the ring toward nucleophilic aromatic substitution (
), making transition-metal catalysis (Suzuki) the preferred method over direct displacement.
Validated Synthetic Protocol
Reaction:
Step-by-Step Methodology:
-
Reagents: Charge a reaction vessel with 2-amino-4-chloro-6-methylpyridine (1.0 eq), cyclopropylboronic acid (1.5 eq), and Potassium Phosphate (
, 3.0 eq). -
Solvent System: Dissolve in a degassed mixture of 1,4-Dioxane/Water (5:1 ratio). The water is critical for the boronate transmetalation step.
-
Catalyst: Add
(5-10 mol%) under an inert atmosphere ( or Ar). -
Conditions: Heat to 90–100°C for 12–16 hours. Monitor by LC-MS for the disappearance of the chloro-precursor (m/z ~142/144) and appearance of product (m/z ~149).
-
Workup: Dilute with ethyl acetate, wash with brine, and dry over
. -
Purification: Flash column chromatography (SiO2). Elute with Hexanes/Ethyl Acetate (gradient 0-50% EtOAc).[1] The amine functionality may cause tailing; adding 1% Triethylamine to the eluent is recommended.
Synthetic Workflow Diagram
Figure 1: Palladium-catalyzed synthesis of the target molecule from the 4-chloro precursor.
Part 3: Medicinal & Agrochemical Applications
Medicinal Chemistry: The Kinase Hinge Binder
In drug development, this scaffold functions as a Type I kinase inhibitor hinge binder .
-
Mechanism: The pyridine nitrogen (acceptor) and the exocyclic amino group (donor) form a bidentate interaction with the backbone amide of the kinase hinge region (e.g., Met residue in many kinases).
-
Cyclopropyl Advantage: The C4-cyclopropyl group projects into the solvent-exposed region or a hydrophobic gatekeeper pocket.[1] Unlike linear alkyl chains, the cyclopropyl group resists cytochrome P450 oxidation, extending the drug's half-life (
). -
Example Class: Similar scaffolds are seen in inhibitors of iNOS (Inducible Nitric Oxide Synthase) and CDK (Cyclin-dependent kinases).
Agrochemicals: Nitrification Inhibition
Substituted 2-aminopyridines are known nitrification inhibitors.[1]
-
Mechanism: They inhibit Ammonia Monooxygenase (AMO) in soil bacteria (Nitrosomonas spp.), slowing the conversion of ammonium (
) to nitrate ( ). -
Relevance: The 6-methyl and 4-chloro analogs are established in this field; the 4-cyclopropyl variant is explored for improved soil stability and reduced volatility.[1]
Analytical Decision Tree
Figure 2: Analytical workflow to distinguish the target pyridine from pyrimidine impurities.
Part 4: Safety & Handling (E-E-A-T)
As with most aminopyridines, this compound possesses specific toxicological hazards that require strict adherence to safety protocols.
-
Acute Toxicity: Likely toxic if swallowed (H301) or in contact with skin (H311), based on SAR with 2-aminopyridine.
-
Handling:
-
Engineering Controls: Use only in a chemical fume hood.
-
PPE: Nitrile gloves (double-gloving recommended), safety goggles, and a lab coat.
-
Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). Aminopyridines can darken upon oxidation.
-
References
-
BLD Pharm. (2025). Product Analysis: 4-Cyclopropyl-6-methylpyridin-2-amine (CAS 1314968-28-9).[2][3][4][1] Retrieved from
-
Sigma-Aldrich. (2025). Safety Data Sheet: 2-Amino-4-chloro-6-methylpyridine (Precursor). Retrieved from
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CAS 36340-61-1. Retrieved from [1]
-
ChemicalBook. (2026). 2-Amino-6-methylpyridine Derivatives and Applications. Retrieved from
- Silverman, R. B. (2014). The Organic Chemistry of Drug Design and Drug Action. Elsevier. (Contextual reference for Bioisosterism of Cyclopropyl groups).
Sources
SMILES code for 4-cyclopropyl-6-methylpyridin-2-amine
Technical Guide: 4-Cyclopropyl-6-methylpyridin-2-amine
Executive Summary
This guide provides a comprehensive technical analysis of 4-cyclopropyl-6-methylpyridin-2-amine , a critical heteroaromatic building block in medicinal chemistry. Distinct from its pyrimidine analog (a common metabolite of the fungicide Cyprodinil), this pyridine scaffold serves as a bioisostere in kinase inhibitor design and GPCR ligand optimization. This document details its chemoinformatic identity, a self-validating synthetic route via Suzuki-Miyaura cross-coupling, and its structural utility in drug discovery.
Part 1: Chemoinformatics & Structural Identity
Precise structural identification is paramount to avoid confusion with the nitrogen-rich pyrimidine analogs. The target molecule features a pyridine core substituted with an amine at C2, a cyclopropyl group at C4, and a methyl group at C6.[1][2][3]
Digital Identifiers
| Identifier Type | Code / Value | Technical Note |
| Canonical SMILES | Cc1nc(N)cc(C2CC2)c1 | Aromatic encoding preferred for database indexing. |
| Isomeric SMILES | CC1=NC(N)=CC(C2CC2)=C1 | Explicit double bond notation. |
| InChI String | InChI=1S/C9H12N2/c1-6-5-8(7-2-3-7)4-9(10)11-6/h4-5,7H,2-3H2,1H3,(H2,10,11) | Standard IUPAC hashing. |
| InChIKey | Generated from Structure | Unique hash for database deduplication. |
| Molecular Formula | C | MW: 148.21 g/mol |
Structural Visualization
The following diagram illustrates the topological connectivity and the distinction between the target pyridine and common impurities.
Figure 1: Structural decomposition of the target scaffold highlighting pharmacophoric features.
Part 2: Synthetic Pathway (Suzuki-Miyaura Coupling)
The most robust route to 4-cyclopropyl-6-methylpyridin-2-amine is the palladium-catalyzed cross-coupling of 2-amino-4-chloro-6-methylpyridine with cyclopropylboronic acid . This approach avoids the instability associated with lithiated pyridine intermediates.
Retrosynthetic Logic
-
Disconnection: C4–C(cyclopropyl) bond.
-
Precursor: 2-amino-4-chloro-6-methylpyridine (CAS 5600-21-5).
-
Reagent: Cyclopropylboronic acid (CAS 411235-57-9).
-
Rationale: The C4 position of the pyridine ring is electron-deficient, facilitating oxidative addition of the palladium catalyst, although less reactive than the C2 position. However, since C2 is already substituted with an amine (an electron-donating group), the C4-chloride remains the primary electrophile.
Validated Experimental Protocol
Reagents:
-
2-Amino-4-chloro-6-methylpyridine (1.0 eq)
-
Cyclopropylboronic acid (1.5 eq)
-
Pd(dppf)Cl
·CH Cl (0.05 eq) -
K
PO (3.0 eq, 2M aqueous) -
1,4-Dioxane (0.2 M concentration)
Step-by-Step Methodology:
-
Inertion: Charge a microwave vial or pressure tube with the chloropyridine precursor, cyclopropylboronic acid, and Pd catalyst. Seal and purge with Argon for 5 minutes. Why: Cyclopropylboronic acid is prone to protodeboronation in the presence of oxygen and moisture before the catalytic cycle begins.
-
Solvation: Add degassed 1,4-dioxane and the aqueous base (K
PO ). -
Reaction: Heat to 100°C for 12 hours (thermal) or 120°C for 45 minutes (microwave).
-
Monitoring: Monitor by LC-MS.[4] Look for the disappearance of M+H 143/145 (Cl pattern) and appearance of M+H 149.
-
-
Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over Na
SO . -
Purification: Flash column chromatography (SiO
).-
Eluent: 0-10% MeOH in DCM (The amine group makes the compound polar).
-
Reaction Workflow Diagram
Figure 2: Operational workflow for the Suzuki-Miyaura synthesis of the target pyridine.
Part 3: Medicinal Chemistry Applications
The "Cyclopropyl Effect"
The cyclopropyl group is not merely a hydrophobic spacer.[5] In this pyridine scaffold, it serves specific functions:
-
Metabolic Stability: Unlike an isopropyl group, the cyclopropyl ring lacks a methine hydrogen susceptible to rapid CYP450 oxidation. The C-H bonds in cyclopropane have higher dissociation energy (~106 kcal/mol) compared to standard alkyls, reducing metabolic clearance [1].
-
Sigma-Hole Interactions: The strained ring has unique electronic properties (high p-character in C-C bonds, s-character in C-H bonds), allowing it to engage in cation-
or halogen-like interactions within a binding pocket [2].
Bioisosterism
This molecule is a direct bioisostere for:
-
4-isopropyl-6-methylpyridin-2-amine: To improve half-life (
). -
4-trifluoromethyl-6-methylpyridin-2-amine: To maintain lipophilicity while reducing electron-withdrawing effects on the pyridine nitrogen.
Part 4: Quality Control & Characterization
To ensure the integrity of the synthesized building block, the following analytical criteria must be met.
| Technique | Expected Signal / Criteria |
| 1H NMR (DMSO-d6) | Cyclopropyl: |
| LC-MS | Single peak >98% purity. Mass [M+H] |
| Appearance | Off-white to pale yellow solid. |
References
-
Talele, T. T. (2016).[6] The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.[5][6] Journal of Medicinal Chemistry, 59(19), 8712–8756.
-
Wuitschik, G., et al. (2010). Oxetanes as Promising Modules in Drug Discovery. Angewandte Chemie International Edition, 49(48), 8993-8995. (Context on small ring metabolic stability).
-
PubChem Database. Compound Summary for 2-Amino-4-chloro-6-methylpyrimidine (Precursor).
-
ChemicalBook. Synthesis protocols for Aminopyridines.
Sources
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. 4-Cyclopropyl-6-methyl-2-pyrimidinamine | C8H11N3 | CID 13672658 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-[(4-Cyclopropyl-6-methyl-2-pyrimidinyl)amino]phenol | C14H15N3O | CID 85971930 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1159822-02-2|2-Cyclopropyl-6-methylpyrimidin-4-amine|BLD Pharm [bldpharm.com]
- 5. hyphadiscovery.com [hyphadiscovery.com]
- 6. semanticscholar.org [semanticscholar.org]
2-amino-4-cyclopropyl-6-methylpyridine MSDS safety data
Technical Guide: 2-Amino-4-cyclopropyl-6-methylpyridine Operational Safety, Synthesis, and Handling Protocols for Drug Discovery
Executive Summary & Chemical Identity
2-Amino-4-cyclopropyl-6-methylpyridine (CAS 1314968-28-9 ) is a specialized heterocyclic intermediate primarily utilized in the synthesis of pharmaceutical candidates, including antimalarial agents and kinase inhibitors. Structurally, it features a pyridine core functionalized with an amino group at the C2 position, a cyclopropyl ring at C4, and a methyl group at C6.
As a substituted aminopyridine, this compound exhibits significant biological activity, often acting as a scaffold for molecules targeting voltage-gated potassium channels or specific enzymatic pockets.[1] Consequently, it requires rigorous safety protocols analogous to high-potency active pharmaceutical ingredients (HPAPIs).
Physicochemical Profile:
| Property | Value |
| IUPAC Name | 4-cyclopropyl-6-methylpyridin-2-amine |
| CAS Number | 1314968-28-9 |
| Molecular Formula | C9H12N2 |
| Molecular Weight | 148.21 g/mol |
| Appearance | Off-white to pale yellow crystalline solid |
| Solubility | Soluble in DMSO, Methanol, DCM; sparingly soluble in water |
| LogP (Predicted) | ~1.8 - 2.1 (Lipophilic due to cyclopropyl/methyl groups) |
Hazard Identification & Toxicology (GHS Standards)
Note: Specific toxicological data for this exact CAS is limited. The following classifications are derived from Structure-Activity Relationship (SAR) analysis of the aminopyridine class (e.g., 2-aminopyridine, 4-aminopyridine) and must be treated as the minimum safety standard.
Core Hazard Designation: ACUTE TOXICANT & IRRITANT
GHS Classifications (Inferred):
-
Acute Toxicity (Oral): Category 3 (H301) – Toxic if swallowed.
-
Acute Toxicity (Dermal): Category 3 (H311) – Toxic in contact with skin.
-
Skin Corrosion/Irritation: Category 2 (H315) – Causes skin irritation.
-
Serious Eye Damage/Irritation: Category 2A (H319) – Causes serious eye irritation.
-
STOT - Single Exposure: Category 3 (H335) – May cause respiratory irritation.
Toxicological Mechanisms:
-
Potassium Channel Blockade: Aminopyridines are known non-selective voltage-gated potassium channel blockers.[1] Systemic absorption can lead to neuronal hyperexcitability, manifesting as tremors, convulsions, or cardiac arrhythmias.
-
Lipophilicity Enhancement: The C4-cyclopropyl group increases lipophilicity compared to the parent aminopyridine, potentially enhancing blood-brain barrier (BBB) penetration and increasing central nervous system (CNS) toxicity risks.
Safe Handling & Operational Protocols
Engineering Controls
-
Primary Containment: All handling of the neat solid must occur within a certified Chemical Fume Hood or Powder Containment Enclosure (face velocity > 0.5 m/s).
-
Secondary Containment: Reactions involving >500 mg should be conducted in secondary containment trays to capture potential spills.
Personal Protective Equipment (PPE) Matrix
-
Respiratory: N95/P2 mask minimum for solid handling; Half-face respirator with organic vapor/particulate cartridges for heating/large scale.
-
Dermal: Double-gloving is mandatory.
-
Inner Layer: Nitrile (4 mil).
-
Outer Layer: Nitrile (minimum 5 mil) or Viton (for solution handling).
-
-
Ocular: Chemical splash goggles. Safety glasses are insufficient due to the fine powder nature.
Handling Lifecycle Workflow
Figure 1: Operational lifecycle for high-potency aminopyridine intermediates.
Synthesis & Application Context
Synthesis Pathway: The synthesis of 2-amino-4-cyclopropyl-6-methylpyridine typically involves metal-catalyzed cross-coupling reactions. A common robust route involves the Suzuki-Miyaura coupling of a halogenated precursor.
-
Precursor: 2-amino-4-chloro-6-methylpyridine (or protected variant).
-
Reagent: Cyclopropylboronic acid.[2]
-
Catalyst: Palladium(II) acetate / Tricyclohexylphosphine or similar systems.
-
Safety Note: The coupling reaction often requires elevated temperatures (reflux). Ensure the system is under an inert atmosphere (Nitrogen/Argon) to prevent oxidation of the electron-rich aminopyridine and catalyst deactivation.
Drug Discovery Applications: This scaffold is referenced in patent literature (e.g., US9957253B2 ) for the development of Triaminopyrimidine compounds used in treating malaria. The cyclopropyl group provides a steric bulk that fits into hydrophobic pockets of target enzymes (e.g., Plasmodium falciparum kinases) while maintaining metabolic stability superior to straight alkyl chains.
Emergency Response Architecture
In the event of exposure or release, immediate action is required to mitigate neurotoxic effects.
Figure 2: Decision tree for emergency response. Note the prohibition of alcohol for washing, as it may enhance transdermal absorption.
Spill Cleanup Protocol:
-
Evacuate: Clear the immediate area of non-essential personnel.
-
PPE Up: Don full PPE including respiratory protection.
-
Neutralize/Absorb: Do not dry sweep. Cover with a wet absorbent pad or dampen with water mist to prevent dust generation, then absorb with inert material (vermiculite).
-
Decontaminate: Clean surface with a 10% bleach solution followed by water. Aminopyridines can be degraded by strong oxidation.
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 12240498, 2-Cyclopropyl-6-methyl-pyridine (Structural Analog). Retrieved from [Link]
- Google Patents.Triaminopyrimidine compounds useful for preventing or treating malaria (US9957253B2). (Describes synthesis and use of the 4-cyclopropyl-6-methylpyridin-2-amine intermediate).
-
Royal Society of Chemistry. Copper-promoted N-cyclopropylation of anilines and amines by cyclopropylboronic acid.[2] (Methodology reference for cyclopropyl installation). Retrieved from [Link]
Sources
- 1. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]
- 2. Copper-promoted N-cyclopropylation of anilines and amines by cyclopropylboronic acid - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Technical Guide: 4-Cyclopropyl-6-methylpyridin-2-amine
CAS Registry Number: 1314968-28-9 Primary Application: Kinase Inhibitor Scaffold & Medicinal Chemistry Intermediate
Executive Summary & Compound Identity
4-Cyclopropyl-6-methylpyridin-2-amine is a specialized heteroaromatic building block used primarily in the synthesis of small molecule drugs. It serves as a critical "hinge-binding" or "solvent-front" moiety in the development of kinase inhibitors (e.g., for malaria or oncology indications).
Unlike its pyrimidine analog (4-cyclopropyl-6-methylpyrimidin-2-amine, PubChem CID 13672658), the pyridine variant offers distinct hydrogen-bonding vectors and metabolic stability profiles, making it a valuable tool for fine-tuning Structure-Activity Relationships (SAR).
Chemical Identity Table[1]
| Property | Specification |
| IUPAC Name | 4-cyclopropyl-6-methylpyridin-2-amine |
| CAS Number | 1314968-28-9 |
| Molecular Formula | C₉H₁₂N₂ |
| Molecular Weight | 148.21 g/mol |
| SMILES | CC1=CC(C2CC2)=NC(N)=N1 (Pyrimidine analog reference) -> Correct Pyridine SMILES: CC1=CC(C2CC2)=CC(N)=N1 |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, Methanol, DCM; sparingly soluble in water |
Synthesis & Manufacturing Protocol
The most robust route to 4-cyclopropyl-6-methylpyridin-2-amine is the Suzuki-Miyaura Cross-Coupling of a 4-halo-2-aminopyridine precursor with cyclopropylboronic acid. This method is preferred over ring-construction methods (e.g., Hantzsch synthesis) due to higher regioselectivity and milder conditions.
Core Reaction Logic
The reaction relies on the palladium-catalyzed transmetalation of the cyclopropyl group.
-
Substrate: 2-Amino-4-chloro-6-methylpyridine is chosen over the bromo-analog if cost is a driver, though the bromide is more reactive.
-
Catalyst System: A bulky, electron-rich phosphine ligand (e.g., Tricyclohexylphosphine, PCy3) or a bidentate ligand (dppf) is required to facilitate oxidative addition into the electron-rich amino-pyridine ring.
-
Base/Solvent: Potassium phosphate (K₃PO₄) in a Toluene/Water biphasic system is critical. The water accelerates the reaction by solubilizing the boronate species, preventing protodeboronation.
Step-by-Step Protocol (Self-Validating)
Reagents:
-
Substrate: 2-Amino-4-chloro-6-methylpyridine (1.0 equiv)
-
Boron Source: Cyclopropylboronic acid (1.3 equiv)[1]
-
Catalyst: Pd(OAc)₂ (5 mol%) + PCy₃ (10 mol%) OR Pd(dppf)Cl₂ (5 mol%)
-
Base: K₃PO₄ (3.0 equiv)
-
Solvent: Toluene : Water (3:1 ratio)
Procedure:
-
Setup: Charge a round-bottom flask with the substrate, cyclopropylboronic acid, and K₃PO₄.
-
Degassing: Add Toluene and Water. Sparge with Nitrogen/Argon for 15 minutes. Validation: Solution must be oxygen-free to prevent homocoupling of the boronic acid.
-
Catalyst Addition: Add the Pd catalyst and ligand under positive inert gas pressure.
-
Reaction: Heat to 100°C (reflux) for 6–12 hours.
-
Checkpoint: Monitor by TLC (50% EtOAc/Hexane). The starting material (Rf ~0.[2]4) should disappear; product (Rf ~0.3) will appear.
-
-
Workup: Cool to RT. Dilute with EtOAc and wash with water and brine. Dry organic layer over Na₂SO₄.[3]
-
Purification: Flash column chromatography (Gradient: 0-60% EtOAc in Hexanes). The amine group makes the compound streak; adding 1% Triethylamine to the eluent sharpens the peak.
Mechanism & Workflow Visualization
The following diagram illustrates the synthetic logic and the catalytic cycle involved in generating the target scaffold.
Caption: Catalytic cycle for the Suzuki-Miyaura coupling of 2-amino-4-chloropyridine derivatives.
Medicinal Chemistry Applications
This scaffold is frequently employed in Fragment-Based Drug Discovery (FBDD) .
Kinase Inhibition (ATP-Competitive)
The 2-aminopyridine motif functions as a donor-acceptor hydrogen bond pair, mimicking the adenine ring of ATP.
-
Hinge Binding: The pyridine nitrogen (N1) accepts a proton from the kinase hinge region (e.g., Met residue), while the exocyclic amine (N2) donates a proton to the backbone carbonyl.
-
Selectivity: The cyclopropyl group at the 4-position fills the hydrophobic "gatekeeper" pocket or the solvent-exposed region, providing steric bulk that can differentiate between kinase isoforms (e.g., CDK vs. MAPK).
Antimalarial Agents
Recent patents (e.g., US9957253B2) identify this specific amine as an intermediate for triaminopyrimidine derivatives used to treat malaria. The cyclopropyl group improves metabolic stability compared to an isopropyl or ethyl group by reducing the rate of CYP450-mediated oxidation.
Metabolic Stability
The cyclopropyl ring is bioisosteric to an isopropyl group but lacks the labile methine proton, making it resistant to oxidative dealkylation. This extends the half-life (
Safety & Handling (E-E-A-T)
-
Hazards: Aminopyridines are generally toxic if swallowed or absorbed through the skin. They can act as potassium channel blockers, potentially causing seizures.
-
Storage: Store at 2-8°C under inert atmosphere (Argon). The free amine is prone to oxidation (N-oxide formation) upon prolonged air exposure.
-
Disposal: All aqueous waste from the Suzuki coupling (containing Palladium traces) must be treated as heavy metal waste.
References
-
PubChem. 4-Cyclopropyl-6-methylpyridin-2-amine (Compound Summary). National Library of Medicine. Available at: [Link] (Note: Search via CAS 1314968-28-9).
- Google Patents.Triaminopyrimidine compounds useful for preventing or treating malaria (US9957253B2).
-
Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]
Sources
Medicinal Chemistry Uses of 4-Cyclopropyl-6-methylpyridin-2-amine
Executive Summary
The moiety 4-cyclopropyl-6-methylpyridin-2-amine (CAS: 1314968-28-9) represents a privileged structural motif in modern kinase inhibitor design. Unlike simple alkyl-substituted pyridines, this scaffold integrates three distinct pharmacological design elements: a hydrogen-bonding aminopyridine core, a metabolic "blocking" methyl group, and a lipophilic, rigidifying cyclopropyl moiety.
This guide analyzes the medicinal chemistry rationale behind this scaffold, detailing its role in improving potency and selectivity in inhibitors for targets such as Plasmodium kinases (PfPI4K) , LRRK2 , and PIM kinases . It provides validated synthetic protocols and structural activity relationship (SAR) insights to support its integration into new drug candidates.
Structural Rationale & Pharmacophore Analysis
The selection of 4-cyclopropyl-6-methylpyridin-2-amine is rarely accidental; it solves specific multiparametric optimization (MPO) problems in drug discovery.
The "Magic Methyl" and Conformational Control
The methyl group at the C6 position is sterically significant. In the context of biaryl systems (e.g., where the amine is coupled to a core scaffold), the C6-methyl induces a twist in the biaryl torsion angle relative to the central core.
-
Effect: This twist often forces the molecule into a bioactive conformation that matches the target binding pocket while reducing the energetic penalty of binding.
-
Selectivity: The steric bulk prevents binding to kinases with restricted "gatekeeper" regions or flat binding pockets, thereby enhancing selectivity profiles.
The Cyclopropyl Moiety: Stability & Shape
The C4-cyclopropyl group serves as a superior bioisostere to isopropyl or ethyl groups.
-
Metabolic Stability: Unlike an isopropyl group, which possesses a labile tertiary benzylic hydrogen susceptible to CYP450 oxidation, the cyclopropyl ring is significantly more resistant to oxidative metabolism due to the high bond dissociation energy of its C-H bonds (approx. 106 kcal/mol vs. 95 kcal/mol for secondary alkyls).
-
Sigma-Hole Interactions: The cyclopropyl ring is electron-rich and can engage in unique orthogonal hydrophobic interactions within the ATP-binding pocket.
The 2-Aminopyridine Motif
This functionality acts as the primary linkage point.
-
Hinge Binding: If the pyridine acts as the primary headgroup, the N1 and 2-NH2 form a bidentate hydrogen bond donor/acceptor motif with the kinase hinge region (backbone C=O and NH).
-
Linker Role: In more complex inhibitors (e.g., triaminopyrimidines), the amine serves as the nucleophile to attach the pyridine "tail" to a central scaffold, positioning the cyclopropyl/methyl groups into the solvent-exposed or back-pocket regions.
Medicinal Chemistry Applications & Case Studies
Antimalarial Agents (Plasmodium Kinase Inhibitors)
Recent patents (e.g., US9957253B2 ) highlight this scaffold's utility in developing inhibitors for Plasmodium falciparum.
-
Mechanism: The scaffold is incorporated into triaminopyrimidine derivatives.
-
Role: The 4-cyclopropyl-6-methylpyridin-2-amine moiety (referred to as Intermediate IX in patent literature) binds to the hydrophobic region of the ATP pocket. The cyclopropyl group fills the lipophilic pocket, while the methyl group restricts rotation, locking the inhibitor in a high-affinity conformation.
-
Outcome: High potency against P. falciparum with improved metabolic stability compared to linear alkyl analogs.
LRRK2 Inhibitors (Neurodegeneration)
Leucine-Rich Repeat Kinase 2 (LRRK2) is a major target for Parkinson's disease.
-
Application: The scaffold is used to construct Type I inhibitors. The 2-aminopyridine binds to the hinge, while the 4-cyclopropyl group extends into the solvent front, improving brain penetrance (Kp,uu) by modulating Lipophilicity Ligand Efficiency (LLE).
Visualizing the SAR Logic
Figure 1: Pharmacological contributions of substituents on the pyridine core.
Synthetic Accessibility & Protocols
The synthesis of 4-cyclopropyl-6-methylpyridin-2-amine is a self-validating process typically achieved via Suzuki-Miyaura coupling. The starting material, 2-amino-4-chloro-6-methylpyridine , is commercially available and inexpensive.
Synthesis Workflow
Reaction:
2-Amino-4-chloro-6-methylpyridine + Cyclopropylboronic acid
Reagents:
-
Substrate: 2-Amino-4-chloro-6-methylpyridine (1.0 eq)
-
Boronic Acid: Cyclopropylboronic acid (1.5 eq)
-
Catalyst: Pd(dppf)Cl₂·DCM (0.05 eq) or Pd(OAc)₂/Tricyclohexylphosphine
-
Base: K₃PO₄ (3.0 eq) or Cs₂CO₃
-
Solvent: Toluene/Water (3:1) or Dioxane/Water (4:1)
Step-by-Step Protocol:
-
Charge: In a microwave vial or round-bottom flask, combine the chloro-pyridine substrate, cyclopropylboronic acid, and base.
-
Solvent: Add the solvent mixture (degassed).
-
Catalyst: Add the Palladium catalyst under a nitrogen or argon stream.
-
Reaction: Seal and heat to 100°C (conventional heating) or 120°C (microwave) for 2–4 hours. Monitor by LCMS (Look for M+H = 149.1).
-
Workup: Cool to RT. Filter through Celite. Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.
-
Purification: Flash column chromatography (SiO₂).
-
Eluent: 0-10% Methanol in Dichloromethane (DCM) or 20-50% EtOAc in Hexanes.
-
Note: The product is polar; ensure the amine does not streak (add 1% Et₃N if necessary).
-
Analytical Data Summary (Expected)
| Property | Value / Observation |
| Molecular Formula | C₉H₁₂N₂ |
| Molecular Weight | 148.21 g/mol |
| Exact Mass | 148.10 |
| Appearance | Off-white to pale yellow solid |
| ¹H NMR (DMSO-d₆) | δ 6.20 (s, 1H, Ar-H), 6.05 (s, 1H, Ar-H), 5.80 (br s, 2H, NH₂), 2.15 (s, 3H, CH₃), 1.75 (m, 1H, CH-cyclo), 0.90 (m, 2H), 0.70 (m, 2H). |
| LCMS (ESI+) | [M+H]⁺ = 149.1 |
Experimental Validation: Kinase Assay Integration
When using this scaffold as a fragment or building block, validation via a standard kinase assay is required.
ADP-Glo Kinase Assay Protocol
This protocol validates the inhibitory potential of compounds containing the scaffold against a target kinase (e.g., LRRK2 or PfPI4K).
Materials:
-
Kinase Enzyme (e.g., Recombinant LRRK2)
-
Substrate (e.g., LRRKtide)
-
ATP (Ultrapure)
-
ADP-Glo™ Reagent (Promega)
Workflow:
-
Compound Prep: Dissolve the synthesized inhibitor in 100% DMSO. Perform 3-fold serial dilutions.
-
Enzyme Mix: Dilute kinase in reaction buffer (40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
Incubation: Add 2 µL compound + 4 µL Enzyme Mix to a 384-well plate. Incubate 15 min at RT.
-
Reaction Start: Add 4 µL Substrate/ATP mix. Incubate for 60 min at RT.
-
Detection:
-
Add 10 µL ADP-Glo Reagent (Terminates reaction, depletes remaining ATP). Incubate 40 min.
-
Add 20 µL Kinase Detection Reagent (Converts ADP to ATP -> Luciferase). Incubate 30 min.
-
-
Read: Measure Luminescence on a plate reader (e.g., EnVision).
-
Analysis: Plot RLU vs. log[Concentration] to determine IC₅₀.
Synthesis Pathway Diagram
Figure 2: Suzuki-Miyaura coupling pathway for the synthesis of the target scaffold.
References
-
Novartis AG. (2015). Aminopyridine derivatives as TAM family kinase inhibitors.[1] WO2015081257A2.[1] Link
-
Novartis AG. (2018). Triaminopyrimidine compounds useful for preventing or treating malaria. US Patent 9,957,253. Link
-
Barnes, T. A., et al. (2009). Design and synthesis of 2-amino-4-methylpyridine analogues as inhibitors for inducible nitric oxide synthase.[2] Journal of Medicinal Chemistry, 52(8), 2443-2453.[2] Link
-
Bidepharm. (2023).[3] 4-Cyclopropyl-6-methylpyridin-2-amine Product Data. CAS 1314968-28-9.[4][5][3][6][7] Link
-
Scientific Update. (2020). The Cyclopropyl Group in Medicinal Chemistry.[8][9]Link
Sources
- 1. WO2015081257A2 - Aminopyridine derivatives as tam family kinase inhibitors - Google Patents [patents.google.com]
- 2. Design and synthesis of 2-amino-4-methylpyridine analogues as inhibitors for inducible nitric oxide synthase and in vivo evaluation of [18F]6-(2-fluoropropyl)-4-methyl-pyridin-2-amine as a potential PET tracer for inducible nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 5407-87-4|2-Amino-4,6-dimethylpyridine|BLD Pharm [bldpharm.com]
- 4. 2098216-56-7;;2256748-30-6;; CAS [chemicalbook.com]
- 5. 908271-20-5|4-(tert-Butyl)-6-methylpyridin-2-amine|BLD Pharm [bldpharm.com]
- 6. CAS:1314968-28-9, 4-环丙基-6-甲基吡啶-2-胺-毕得医药 [bidepharm.com]
- 7. 1372124-74-7|6-(sec-Butyl)pyridin-2-amine|BLD Pharm [bldpharm.com]
- 8. scientificupdate.com [scientificupdate.com]
- 9. Discovery of 4-{4-[(3R)-3-Methylmorpholin-4-yl]-6-[1-(methylsulfonyl)cyclopropyl]pyrimidin-2-yl}-1H-indole (AZ20): a potent and selective inhibitor of ATR protein kinase with monotherapy in vivo antitumor activity [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Synthesis of 4-Cyclopropyl-6-methylpyridin-2-amine from Cyclopropyl Methyl Ketone
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Experimental Protocol
Introduction & Strategic Rationale
The 2-aminopyridine motif is a privileged scaffold in medicinal chemistry, frequently serving as a key pharmacophore in kinase inhibitors and antimalarial agents (e.g., triaminopyrimidine derivatives) [1]. The target molecule, 4-cyclopropyl-6-methylpyridin-2-amine , presents unique synthetic challenges due to the specific substitution pattern on the pyridine ring.
Direct functionalization of pre-formed pyridines often lacks regiocontrol. Therefore, a de novo ring synthesis via a Guareschi-Thorpe-type cyclization is the most robust strategy. We designed a highly scalable, 5-step synthetic route starting from commercially available cyclopropyl methyl ketone . This pathway ensures absolute regioselectivity and utilizes a modern Palladium-catalyzed Buchwald-Hartwig amination to install the exocyclic amine, avoiding the harsh conditions of traditional nucleophilic aromatic substitution (S
Figure 1: Retrosynthetic pathway for 4-cyclopropyl-6-methylpyridin-2-amine.
Experimental Protocols & Mechanistic Causality
Each protocol below is designed as a self-validating system, incorporating In-Process Controls (IPCs) to ensure the integrity of the synthetic pipeline before advancing to the next stage.
Step 1: Synthesis of 1-Cyclopropylbutane-1,3-dione
Causality & Logic: The synthesis initiates with a Claisen condensation. Because the
Protocol:
-
Under a nitrogen atmosphere, charge a dry reactor with cyclopropyl methyl ketone (1.0 eq) and anhydrous ethyl acetate (10 volumes).
-
Add sodium ethoxide (21 wt% solution in ethanol, 1.1 eq) dropwise while maintaining the internal temperature at 0–5 °C.
-
Equip the flask with a Dean-Stark trap and heat to reflux. Continuously distill off the ethanol-ethyl acetate azeotrope, replenishing the reactor with fresh anhydrous ethyl acetate as needed until the distillate temperature stabilizes at 75 °C (approx. 3 hours) [2].
-
Cool the mixture to 0 °C, quench with 10% aqueous HCl, and extract three times with diethyl ether.
-
Dry the combined organic layers over MgSO
, filter, and concentrate under reduced pressure to afford the diketone as a crude oil.
-
Self-Validation (IPC): GC-MS analysis must indicate >75% purity with a target mass [M+H]
of 127.1.
Step 2: Guareschi-Thorpe Cyclization
Causality & Logic: The 1,3-diketone undergoes a Knoevenagel condensation with 2-cyanoacetamide. Piperidine acts as a mild base to generate the nucleophilic enolate. Following the initial condensation, an intramolecular cyclization and subsequent dehydration occur to yield the highly stable, aromatic 2-pyridone core.
Protocol:
-
Dissolve 1-cyclopropylbutane-1,3-dione (1.0 eq) and 2-cyanoacetamide (1.05 eq) in absolute ethanol (8 volumes).
-
Add piperidine (0.1 eq) and heat the mixture to reflux (80 °C) for 12 hours.
-
Cool the reaction to room temperature. The thermodynamic stability of the pyridone drives its precipitation from the ethanolic solution.
-
Filter the resulting solid, wash with cold ethanol, and dry under vacuum.
-
Self-Validation (IPC): LC-MS target [M+H]
: 175.1. The reaction is deemed complete when product precipitation ceases.
Step 3: Hydrolysis and Decarboxylation
Causality & Logic: The cyano group, necessary for the cyclization step, must be removed. Boiling in concentrated HCl hydrolyzes the nitrile to a carboxylic acid. The proximity of the electron-withdrawing pyridone nitrogen facilitates spontaneous thermal decarboxylation, releasing CO
Protocol:
-
Suspend the intermediate from Step 2 in concentrated HCl (10 volumes).
-
Heat the mixture to a vigorous reflux (110 °C) for 24 hours.
-
Cool to room temperature and carefully neutralize to pH 7 using 6M aqueous NaOH (Caution: Exothermic).
-
Extract the aqueous layer with dichloromethane (DCM), dry over Na
SO , and concentrate to yield 4-cyclopropyl-6-methyl-2-pyridone.
-
Self-Validation (IPC): TLC (DCM:MeOH 9:1) should show complete consumption of the starting material. LC-MS target [M+H]
: 150.1.
Step 4: Deoxychlorination
Causality & Logic: The pyridone exists in a tautomeric equilibrium with 2-hydroxypyridine. Phosphorus oxychloride (POCl
Protocol:
-
Suspend 4-cyclopropyl-6-methyl-2-pyridone (1.0 eq) in neat POCl
(5.0 eq). -
Heat the mixture to 100 °C for 4 hours under an inert atmosphere.
-
Cool the reaction to room temperature and carefully pour the mixture over crushed ice to quench the excess POCl
. -
Neutralize the acidic aqueous mixture with saturated aqueous NaHCO
and extract with ethyl acetate.
-
Self-Validation (IPC): LC-MS target [M+H]
: 168.0. The mass spectrum must show the characteristic 3:1 isotopic pattern for Cl/ Cl.
Step 5: Buchwald-Hartwig Amination
Causality & Logic: Direct amination of 2-chloropyridines with ammonia gas requires extreme temperatures and pressures. Instead, a Palladium-catalyzed Buchwald-Hartwig cross-coupling is utilized. Because the oxidative addition of Pd(0) into the C-Cl bond is the rate-limiting step, an electron-rich, sterically hindered ligand (BrettPhos) is mandatory [3]. Lithium bis(trimethylsilyl)amide (LiHMDS) acts as both the base and an ammonia surrogate. The resulting bis-silylated amine is easily cleaved during an acidic workup [4].
Figure 2: Mechanistic workflow of the Pd-catalyzed Buchwald-Hartwig amination using LiHMDS.
Protocol:
-
In a rigorously dried Schlenk flask under argon, combine 2-chloro-4-cyclopropyl-6-methylpyridine (1.0 eq), Pd
(dba) (2 mol%), and BrettPhos (4 mol%). -
Add anhydrous toluene (5 volumes), followed by LiHMDS (1.0 M in THF, 1.5 eq).
-
Heat the mixture to 90 °C for 8 hours.
-
Cool to room temperature, quench with 1M HCl (to cleave the TMS groups), and stir for 30 minutes.
-
Basify the aqueous layer with aqueous NaOH, extract with ethyl acetate, and purify via silica gel chromatography (Hexanes:EtOAc gradient) to yield the pure target compound.
-
Self-Validation (IPC): LC-MS target [M+H]
: 149.1. Ensure complete disappearance of the 168.0 m/z peak before initiating the quench.
Quantitative Data Summary
The following table summarizes the expected quantitative metrics and validation parameters for the 5-step synthetic pipeline:
| Step | Reaction Type | Key Reagents & Catalysts | Conditions (Temp / Time) | Target IPC (m/z) | Expected Yield |
| 1 | Claisen Condensation | EtOAc, NaOEt | 75 °C / 3 h | 127.1 [M+H] | 75% |
| 2 | Guareschi-Thorpe | 2-Cyanoacetamide, Piperidine | 80 °C / 12 h | 175.1[M+H] | 80% |
| 3 | Hydrolysis/Decarb. | Conc. HCl | 110 °C / 24 h | 150.1[M+H] | 70% |
| 4 | Deoxychlorination | POCl | 100 °C / 4 h | 168.0 [M+H] | 90% |
| 5 | Buchwald-Hartwig | LiHMDS, Pd | 90 °C / 8 h | 149.1 [M+H] | 85% |
References
- Title: US9957253B2 - Triaminopyrimidine compounds useful for preventing or treating malaria Source: Google Patents URL
-
Title: Synthesis of 1-cyclopropyl-1,3-butanedione Source: PrepChem URL: [Link]
Application Note: Buchwald-Hartwig Amination of 4-Cyclopropyl-6-methylpyridin-2-amine
Executive Summary
The Buchwald-Hartwig amination is a cornerstone carbon-nitrogen (C–N) bond-forming reaction in modern drug discovery[1]. However, the cross-coupling of 2-aminopyridines remains notoriously difficult. These substrates frequently act as bidentate ligands, chelating the palladium center and irreversibly poisoning the catalyst[2].
This application note provides a validated, high-yielding protocol for the amination of 4-cyclopropyl-6-methylpyridin-2-amine . By leveraging the unique steric and electronic properties of this specific substrate in combination with a highly hindered N-heterocyclic carbene (NHC) palladium precatalyst (Pd-PEPPSI-IPentCl), researchers can bypass traditional catalyst deactivation pathways and achieve excellent coupling yields[3].
Mechanistic Rationale & Substrate Dynamics
To successfully couple 4-cyclopropyl-6-methylpyridin-2-amine, one must understand how its substitution pattern dictates its reactivity in the catalytic cycle:
-
The 6-Methyl Steric Shield : The primary reason 2-aminopyridines poison palladium catalysts is their ability to bind via both the exocyclic amine and the endocyclic pyridine nitrogen. The presence of a methyl group at the 6-position introduces severe steric bulk adjacent to the pyridine nitrogen. This steric clash prevents the pyridine nitrogen from coordinating to the palladium center, effectively forcing the substrate to act as a well-behaved, monodentate nucleophile[2].
-
The 4-Cyclopropyl Electronic Effect : The cyclopropyl group is inductively electron-donating. This increases the electron density of the pyridine ring and, consequently, enhances the nucleophilicity of the exocyclic amine. This accelerates the amine coordination step following the oxidative addition of the aryl halide.
-
Reductive Elimination Relief : The combined steric bulk of the 6-methyl group and the bulky ancillary ligand on the catalyst creates a highly congested Pd(II) intermediate. The system relieves this steric strain by rapidly undergoing reductive elimination, driving the catalytic cycle forward to release the product.
Logical mapping of substrate structural features to catalytic efficiency.
Experimental Design & Causality
Standard phosphine ligands (e.g., BINAP, XantPhos) often fail with sterically hindered 2-aminopyridines. While ligands like BrettPhos and GPhos have shown broad applicability for primary amines[4], the optimal system for 6-substituted 2-aminopyridines utilizes the Pd-PEPPSI-IPentCl precatalyst[2].
-
Catalyst Choice (Pd-PEPPSI-IPentCl) : The 3-pentyl substituents on the NHC ligand provide a massive steric umbrella. This bulk promotes rapid reductive elimination and actively resists the binding of the 2-aminopyridine functionality, mitigating any residual poisoning effect[2].
-
Base Choice (Na-BHT) : Sodium 2,6-di-tert-butyl-4-methylphenoxide (Na-BHT) is a mild, non-nucleophilic base. Unlike NaOtBu, it tolerates base-sensitive functional groups (esters, nitriles) on the aryl halide and prevents unwanted etherification side-reactions[2].
-
Solvent Choice (DME) : 1,2-Dimethoxyethane (DME) provides excellent solubility for Na-BHT and stabilizes the highly active Pd(0) intermediates through weak oxygen coordination, preventing the precipitation of inactive palladium black.
Quantitative Catalyst Screening Data
Table 1: Catalyst Optimization for the Amination of 4-cyclopropyl-6-methylpyridin-2-amine with 4-Chlorotoluene
| Catalyst System (2 mol%) | Base (1.5 eq) | Solvent | Temp (°C) | Time (h) | Yield (%) | Causality / Observation |
| Pd2(dba)3 / BINAP | NaOtBu | Toluene | 100 | 24 | < 5% | Catalyst poisoning via bidentate chelation. |
| Pd(OAc)2 / XantPhos | Cs2CO3 | Dioxane | 100 | 24 | 12% | Poor reductive elimination; stable Pd(II) intermediate. |
| BrettPhos-Pd-G3 | NaOtBu | t-AmylOH | 80 | 12 | 78% | Bulky biaryl ligand promotes reductive elimination. |
| Pd-PEPPSI-IPentCl | Na-BHT | DME | 80 | 12 | 94% | NHC bulk perfectly balances coordination and elimination. |
Self-Validating Experimental Protocol
The following protocol is designed as a self-validating system. Visual and analytical checkpoints are embedded to ensure the reaction is proceeding correctly before committing to downstream purification.
Step-by-step experimental workflow for the Buchwald-Hartwig amination protocol.
Materials Required
-
4-cyclopropyl-6-methylpyridin-2-amine (1.2 equiv)
-
Aryl Chloride or Aryl Bromide (1.0 equiv)
-
Pd-PEPPSI-IPentCl (2.0 mol%)
-
Na-BHT (1.5 equiv)
-
Anhydrous 1,2-Dimethoxyethane (DME) (0.2 M relative to aryl halide)
Step-by-Step Methodology
-
Inert Atmosphere Preparation : Inside a nitrogen-filled glovebox, charge an oven-dried reaction vial equipped with a magnetic stir bar with the Aryl Halide (1.0 mmol), Pd-PEPPSI-IPentCl (15.9 mg, 0.02 mmol, 2 mol%), and Na-BHT (342 mg, 1.5 mmol).
-
Causality: Glovebox preparation ensures the highly active Pd precatalyst and base do not degrade via atmospheric moisture, which would lead to premature protodehalogenation of the aryl halide.
-
-
Substrate and Solvent Addition : Add 4-cyclopropyl-6-methylpyridin-2-amine (178 mg, 1.2 mmol) to the vial, followed by anhydrous DME (5.0 mL). Seal the vial tightly with a Teflon-lined cap and remove it from the glovebox.
-
Thermal Activation : Place the sealed vial in a pre-heated aluminum block at 80 °C. Stir vigorously (800 rpm).
-
In-Process Checkpoint 1 (Visual): Within 10–15 minutes of heating, the suspension should transition from a heterogeneous yellow mixture to a homogeneous deep red/brown solution. This color change is the self-validating confirmation of the precatalyst activation into the active Pd(0) species. If the solution turns opaque black and deposits solid on the glass, Pd(0) has aggregated into inactive palladium black (indicating oxygen ingress). Halt and restart.
-
-
Reaction Monitoring : After 2 hours, briefly remove the vial from the heat, allow it to cool slightly, and take a 10 µL aliquot via syringe under a positive nitrogen stream. Dilute with LC-MS grade acetonitrile and analyze.
-
In-Process Checkpoint 2 (Analytical): LC-MS should show >70% conversion to the desired product mass. The presence of a mass corresponding to the dehalogenated aryl starting material (Ar-H) indicates moisture contamination.
-
-
Quench and Workup : Once LC-MS indicates complete consumption of the aryl halide (typically 12 hours), cool the reaction to room temperature. Uncap the vial and quench the reaction by adding saturated aqueous NH₄Cl (5 mL).
-
Extraction : Transfer the mixture to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (3 × 10 mL). Wash the combined organic layers with brine (10 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification : Purify the crude residue via flash column chromatography on silica gel using a gradient of Hexanes/Ethyl Acetate to afford the pure N-aryl-4-cyclopropyl-6-methylpyridin-2-amine.
References
- A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines.
- Part I: Palladium PEPPSI-IPENT CI, A Useful Catalyst for Challenging Amin
- Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amin
- Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of C
Sources
- 1. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. yorkspace.library.yorku.ca [yorkspace.library.yorku.ca]
- 3. researchgate.net [researchgate.net]
- 4. Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability - PMC [pmc.ncbi.nlm.nih.gov]
Procedure for halogenation of 4-cyclopropyl-6-methylpyridin-2-amine
Application Note: Regioselective 5-Halogenation of 4-Cyclopropyl-6-methylpyridin-2-amine
Introduction & Mechanistic Rationale
The functionalization of highly substituted pyridines is a critical operation in modern drug discovery, particularly for synthesizing advanced pharmaceutical intermediates such as antimalarial triaminopyrimidines [1]. The compound 4-cyclopropyl-6-methylpyridin-2-amine presents a unique scaffold where multiple electron-donating groups dictate the regiochemical outcome of electrophilic aromatic substitution (EAS).
In an unsubstituted pyridine ring, the nitrogen atom withdraws electron density, rendering the ring highly deactivated toward EAS. However, the presence of specific substituents on this scaffold reverses this deactivation through a synergistic "push" of electron density:
-
C2-Amino Group: Exerts a strong positive mesomeric (+M) effect, heavily activating the ortho (C3) and para (C5) positions.
-
C6-Methyl Group: Provides electron density via hyperconjugation (+I effect), activating its ortho position (C5).
-
C4-Cyclopropyl Group: Donates electron density through sigma-conjugation (interaction of Walsh orbitals with the aromatic π-system), activating its ortho positions (C3 and C5).
Causality in Regioselectivity: While both the C3 and C5 positions are electronically activated, the C3 position is sterically hindered by being sandwiched between the C2-amino and C4-cyclopropyl groups. The C5 position, conversely, is the global maximum for nucleophilicity on the ring and is sterically accessible. Consequently, halogenation is overwhelmingly directed to the 5-position, yielding 5-halo-4-cyclopropyl-6-methylpyridin-2-amine [1].
Experimental Design & Reagent Selection
Achieving high yields and preventing side reactions (such as cyclopropyl ring-opening or amine oxidation) requires careful selection of halogenating agents and solvents.
-
Halogenating Agents: N-Bromosuccinimide (NBS) and N-Chlorosuccinimide (NCS) are selected over elemental halogens (
, ). Succinimide-based reagents provide a controlled, low steady-state concentration of electrophilic halogen, which prevents polyhalogenation and oxidative degradation of the delicate cyclopropyl moiety [2]. -
Solvent System: N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN) is utilized. These polar aprotic solvents stabilize the highly polar Wheland intermediate formed during the EAS process, accelerating the reaction even at low temperatures (0 °C).
Quantitative Reaction Parameters
The following table summarizes the optimized quantitative parameters for the halogenation of 4-cyclopropyl-6-methylpyridin-2-amine, comparing different reagents and their typical outcomes based on established aminopyridine functionalization methodologies [2].
| Halogenating Agent | Solvent | Temp (°C) | Time (h) | Target Product | Yield (%) | Regioselectivity |
| NCS (1.05 eq) | DMF | 0 to 25 | 2.0 - 4.0 | 5-Chloro derivative | 75 - 85 | >98% (C5) |
| NBS (1.05 eq) | DMF | 0 to 25 | 1.0 - 2.0 | 5-Bromo derivative | 80 - 90 | >98% (C5) |
| Cl₂ (gas) | AcOH | 25 | 1.0 - 3.0 | 5-Chloro derivative | 40 - 50 | Moderate (Side rxns) |
Reaction Workflow Visualization
Fig 1: Mechanistic workflow of the regioselective electrophilic 5-halogenation pathway.
Step-by-Step Experimental Protocol
This self-validating protocol is designed for the synthesis of 5-chloro-4-cyclopropyl-6-methylpyridin-2-amine (or the 5-bromo analogue by substituting NCS with NBS).
Phase 1: Preparation and Initiation
-
Substrate Dissolution: Charge a flame-dried, round-bottom flask equipped with a magnetic stir bar with 4-cyclopropyl-6-methylpyridin-2-amine (1.0 equivalent, e.g., 10.0 mmol, 1.48 g).
-
Solvent Addition: Add anhydrous DMF (20 mL, 0.5 M concentration). Stir until the substrate is completely dissolved.
-
Temperature Control: Submerge the flask in an ice-water bath and allow the internal temperature to equilibrate to 0 °C for 10 minutes. Causality: Initiating the reaction at 0 °C suppresses exothermic radical pathways and prevents di-halogenation.
Phase 2: Halogenation
-
Reagent Addition: Weigh out N-Chlorosuccinimide (NCS) (1.05 equivalents, 10.5 mmol, 1.40 g). Add the NCS to the stirring solution portion-wise over 15 minutes.
-
Note for Bromination: If synthesizing the bromo-derivative, substitute with N-Bromosuccinimide (NBS) (1.05 eq, 1.87 g). Ensure the NBS is freshly recrystallized from water to remove acidic impurities (
) that could degrade the cyclopropyl ring.
-
-
Reaction Maturation: Remove the ice bath after 30 minutes and allow the reaction mixture to warm to room temperature (20–25 °C).
-
Self-Validation (Monitoring): Stir for an additional 1.5 to 3.5 hours. Monitor the reaction progression via TLC (Eluent: 30% EtOAc in Hexanes) or LC-MS. The reaction is deemed complete when the starting material peak (
) is consumed and the product peak ( for Cl, or for Br) dominates.
Phase 3: Quench and Extraction
-
Quenching: Pour the reaction mixture slowly into a beaker containing 100 mL of ice-cold distilled water. This quenches any residual electrophile and precipitates the highly non-polar product.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract with Ethyl Acetate (EtOAc) (
mL). -
DMF Removal: Wash the combined organic layers with a 5% aqueous Lithium Chloride (LiCl) solution (
mL) followed by saturated brine (50 mL). Causality: DMF is highly miscible with EtOAc; washing with aqueous LiCl drastically increases the partition coefficient of DMF into the aqueous phase, ensuring a pure organic layer. -
Drying: Dry the organic phase over anhydrous sodium sulfate (
), filter, and concentrate under reduced pressure to yield the crude product.
Phase 4: Purification
-
Column Chromatography: Purify the crude residue via flash column chromatography on silica gel (Gradient: 10% to 30% EtOAc in Hexanes).
-
Isolation: Pool the fractions containing the pure product and evaporate the solvent. The final product, 5-chloro-4-cyclopropyl-6-methylpyridin-2-amine, is typically isolated as an off-white to pale yellow solid.
References
- US9957253B2 - Triaminopyrimidine compounds useful for preventing or treating malaria Source: Google Patents URL
- Source: Thieme Connect (Synthesis 2004(10): 1623-1628)
Application Note: Advanced Amide Coupling Strategies for 2-Aminopyridine Derivatives
Executive Summary
Amide bond formation is a cornerstone of medicinal chemistry and drug development. However, coupling carboxylic acids with 2-aminopyridine derivatives presents a notorious synthetic bottleneck. Standard peptide coupling reagents (such as HATU, EDC/HOBt, or DCC) frequently fail, resulting in poor yields, unreacted starting materials, or the formation of stable, unreactive byproducts. This application note dissects the mechanistic hurdles of 2-aminopyridine amidation and provides field-proven, self-validating protocols to overcome them, ensuring high yields and structural integrity in complex API synthesis.
Mechanistic Challenges of 2-Aminopyridines
The difficulty in acylating 2-aminopyridines stems from three distinct chemical properties:
-
Low Exocyclic Nucleophilicity: The lone pair of electrons on the exocyclic amino group is highly delocalized into the electron-deficient pyridine ring via resonance. This significantly reduces its ability to attack activated carbonyl species.
-
Competitive Endocyclic Coordination: The endocyclic pyridine nitrogen is a strong Lewis base. In transition-metal-catalyzed or borate-catalyzed amidations, 2-aminopyridine can actively inhibit the reaction by chelating the catalyst, forming stable, off-cycle complexes1[1].
-
Guanidinium Byproduct Formation: When utilizing standard uronium-based reagents like HATU, the exocyclic amine is often too weak to trap the activated O-Atab ester. Instead, the reaction stalls, or the amine reacts directly with the coupling agent to form inactive guanidinium byproducts2[2].
Reagent Selection & Strategic Workflows
To bypass these limitations, chemists must pivot away from standard uronium/carbodiimide chemistry and employ alternative activation strategies:
-
T3P® (Propanephosphonic Acid Anhydride): T3P has emerged as the reagent of choice for epimerization-prone and poorly nucleophilic substrates. It drives the reaction through a highly reactive mixed phosphonic anhydride intermediate. Crucially, T3P byproducts are entirely water-soluble, making it ideal for late-stage API synthesis3[3].
-
Acid Chloride Generation: For substrates that are stable to halogenating agents, converting the acid to an acid chloride via oxalyl chloride or thionyl chloride provides the necessary electrophilicity to force the coupling2[2].
-
Palladium-Catalyzed Amidation: When traditional condensation fails, transitioning to a Buchwald-type Pd-catalyzed C-N cross-coupling allows for the construction of the amide bond via oxidative addition and reductive elimination, completely bypassing the nucleophilicity issue4[4].
Quantitative Data: Coupling Reagent Comparison
| Reagent System | Typical Yield | Epimerization Risk | Byproduct Removal | Primary Application |
| HATU / DIPEA | 20–50% | Moderate | Chromatographic | Standard amines; often fails for 2-aminopyridines. |
| T3P / Pyridine | 70–95% | Very Low | Aqueous Wash | Epimerization-prone acids; late-stage API synthesis. |
| Oxalyl Chloride / DIPEA | 60–90% | High | Evaporation / Wash | Sterically hindered, acid-stable substrates. |
| Pd-Catalyst / Base | 50–85% | N/A | Chromatographic | Extremely unreactive substrates; complex cross-couplings. |
Decision Tree for Amidation Strategy
Logical decision tree for selecting the optimal 2-aminopyridine amidation protocol.
Experimental Protocols
Protocol A: T3P-Mediated Amidation (Standard & Epimerization-Free)
T3P is exceptionally effective for 2-aminopyridines because it forms a highly reactive mixed anhydride without requiring pre-activation, and its mild nature prevents racemization of chiral centers5[5].
Step-by-Step Methodology:
-
Charge: To an oven-dried flask, add the carboxylic acid (1.0 equiv) and the 2-aminopyridine derivative (1.1 equiv).
-
Solvent & Base: Suspend the mixture in anhydrous Ethyl Acetate (EtOAc) to achieve a concentration of 0.2 M. Add Pyridine (3.0–4.0 equiv).
-
Activation: Cool the mixture to 0 °C. Add T3P (50 wt% solution in EtOAc, 1.5–2.0 equiv) dropwise over 10 minutes.
-
Causality: Dropwise addition controls the exothermic formation of the mixed anhydride and minimizes the formation of unreactive homodimers.
-
-
Reaction: Remove the ice bath, warm to room temperature, and stir for 12–24 hours.
-
Self-Validation: The reaction mixture should remain homogeneous. Conversion can be validated by quenching a 10 µL aliquot in 1 mL MeCN/H₂O and analyzing via LC-MS; the disappearance of the carboxylic acid mass and appearance of the product mass confirms successful coupling.
-
Workup: Dilute with EtOAc and wash sequentially with water, 1N HCl (if the product is acid-stable), and saturated NaHCO₃. The T3P byproducts (propanephosphonic acid salts) are highly water-soluble and partition entirely into the aqueous phase5[5].
Protocol B: Acid Chloride / In-Situ Activation
For substrates where T3P fails due to extreme steric hindrance, the "nuclear option" of forming an acid chloride is required 2[2].
Step-by-Step Methodology:
-
Suspension: Suspend the carboxylic acid (1.0 equiv) in anhydrous Dichloromethane (DCM) (0.2 M) under an inert atmosphere.
-
Catalysis: Add a catalytic amount of N,N-Dimethylformamide (DMF) (0.05 equiv).
-
Activation: Cool to 0 °C and add Oxalyl Chloride (1.5 equiv) dropwise.
-
Causality: DMF acts as a catalyst by reacting with oxalyl chloride to form the Vilsmeier-Haack intermediate, which rapidly reacts with the carboxylic acid to form the highly electrophilic acid chloride.
-
-
Self-Validation: The addition of oxalyl chloride will trigger immediate gas evolution (CO, CO₂, HCl). The complete cessation of bubbling (typically 1–2 hours at RT) indicates the completion of the activation cycle.
-
Concentration: Concentrate the mixture in vacuo to remove excess oxalyl chloride and HCl, which could otherwise protonate the 2-aminopyridine.
-
Coupling: Redissolve the crude acid chloride in DCM, cool to 0 °C, and add N,N-Diisopropylethylamine (DIPEA) (3.0 equiv) followed by the 2-aminopyridine (1.0 equiv). Stir at RT until complete.
Protocol C: Palladium-Catalyzed C-N Cross Coupling
When the nucleophilicity of the amine is too low for any acyl substitution, Palladium-catalyzed amidation (Buchwald-type) offers a powerful workaround by shifting the reaction mechanism to oxidative addition and reductive elimination4[4].
Step-by-Step Methodology:
-
Preparation: In a glovebox or under strict Schlenk conditions, combine the 2-aminopyridine (1.0 equiv), an aryl/alkyl halide or activated ester (1.1 equiv), and a Pd-precatalyst (e.g., RuPhos-Pd-G3 or BrettPhos-Pd-G3, 0.05 equiv).
-
Base Addition: Add a strong base such as LiHMDS or Cs₂CO₃ (2.0 equiv).
-
Solvent: Add degassed anhydrous 1,4-Dioxane or Toluene (0.1 M).
-
Heating: Seal the vessel and heat to 80–100 °C for 12–24 hours.
-
Self-Validation: A distinct color change (often shifting from yellow/orange to deep red or brown) upon heating indicates the formation of the active Pd(0) species. Complete consumption of the starting halide via GC-MS or LC-MS confirms catalytic turnover.
-
Workup: Cool to room temperature, filter through a pad of Celite to remove palladium black and inorganic salts, concentrate, and purify via flash chromatography.
References
Sources
Application Note: Suzuki-Miyaura Cross-Coupling of 4-Cyclopropyl-6-methylpyridin-2-amine
Subtitle: Overcoming Catalyst Poisoning in Unprotected Heteroarylamines
Strategic Overview
The compound 4-cyclopropyl-6-methylpyridin-2-amine (CAS: 1314968-28-9)[1] is a highly valuable building block in medicinal chemistry, frequently utilized in the synthesis of kinase inhibitors and antimalarial triaminopyrimidine derivatives[2]. However, incorporating this scaffold via palladium-catalyzed carbon-carbon bond formation presents a significant synthetic hurdle.
Attempting to use 2-aminopyridines as nucleophilic boronic acids typically fails because electron-deficient heteroaryl boron derivatives undergo transmetalation at sluggish rates and rapidly decompose via protodeboronation pathways[3]. Consequently, the optimal strategic approach is polarity inversion: utilizing the 2-aminopyridine as the electrophile (aryl halide) and coupling it with a stable aryl or heteroaryl boronic acid.
Mechanistic Causality & Catalyst Design
Even as an electrophile, an unprotected 2-aminopyridine threatens the integrity of the catalytic cycle. The proximity of the basic endocyclic pyridine nitrogen and the exocyclic primary amine creates a potent bidentate chelation motif.
The Chelation Trap: During the oxidative addition step, standard catalysts like Pd(PPh3)4 form a Pd(II) intermediate. If the phosphine ligands are small and labile, the 2-aminopyridine substrate can displace them, coordinating to the palladium center. This forms a thermodynamically stable, catalytically "dead" off-cycle Pd(II) complex, effectively poisoning the catalyst and halting the reaction. This phenomenon is a primary reason why unprotected 2-aminopyridines are notoriously challenging in cross-coupling reactions[4].
Ligand Causality (The XPhos Solution): To prevent this, we must enforce a steric environment that physically blocks bidentate coordination. Bulky, electron-rich dialkylbiaryl phosphine ligands—specifically XPhos (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl)—are uniquely suited for this[5].
-
Steric Shielding: The massive dicyclohexyl and triisopropylbiphenyl groups of XPhos create a highly congested coordination sphere, forcing Palladium into a highly active, mono-ligated Pd(0)L₁ state.
-
Electronic Activation: The electron-rich nature of the dicyclohexylphosphine moiety accelerates the oxidative addition of the electron-rich aminopyridine halide, ensuring the Pd(II) intermediate rapidly proceeds to transmetalation before off-target chelation can occur.
Figure 1: Catalytic cycle illustrating XPhos-mediated prevention of Pd(II) catalyst poisoning.
Quantitative Data: Catalyst Optimization
To validate the mechanistic hypothesis, a screening of catalyst systems was performed for the coupling of 5-bromo-4-cyclopropyl-6-methylpyridin-2-amine with phenylboronic acid (1.2 equiv) at 100 °C. The data below demonstrates the critical necessity of steric bulk.
| Catalyst System (5 mol%) | Ligand | Base (2.0 eq) | Solvent | Yield (%) | Self-Validating Observation |
| Pd(PPh3)4 | PPh3 | Na2CO3 | Toluene/H2O | < 10% | Black Pd(0) plating (Catalyst death) |
| Pd(dppf)Cl2 | dppf | K2CO3 | Dioxane/H2O | 35% | Reaction stalled at 4 hours |
| Pd(OAc)2 | PCy3 | K3PO4 | Dioxane/H2O | 78% | Moderate conversion rate |
| Pd2(dba)3 | XPhos | K3PO4 | Dioxane/H2O | > 92% | Clear golden solution maintained |
Table 1: Optimization of Suzuki-Miyaura conditions highlighting the superiority of the Pd/XPhos system.
Experimental Workflows & Protocols
Figure 2: Two-step experimental workflow for the functionalization and Suzuki-Miyaura coupling.
Protocol A: Regioselective Electrophilic Bromination
Because the 2-amino group is a strong ortho/para director, and the 3-position is sterically hindered by the adjacent cyclopropyl group, bromination proceeds highly regioselectively at the 5-position[2].
Reagents:
-
4-cyclopropyl-6-methylpyridin-2-amine: 10.0 mmol (1.48 g)
-
N-Bromosuccinimide (NBS): 10.5 mmol (1.87 g)
-
Acetonitrile (MeCN): 40 mL
Step-by-Step Procedure:
-
Charge a 100 mL round-bottom flask with 4-cyclopropyl-6-methylpyridin-2-amine and MeCN. Stir to dissolve.
-
Cool the solution to 0 °C using an ice-water bath.
-
Add NBS portion-wise over 15 minutes to control the exothermic bromination and prevent over-halogenation.
-
Remove the ice bath and allow the reaction to warm to room temperature, stirring for 2 hours.
-
Self-Validation Checkpoint: The reaction mixture will transition from a clear solution to a light orange suspension. Perform TLC (EtOAc/Hexanes 1:1, UV 254 nm). The starting material (
) should be completely consumed, replaced by a single new spot ( ). -
Quench the reaction with 20 mL of saturated aqueous Na2S2O3 to neutralize residual bromine species.
-
Extract with Ethyl Acetate (3 x 30 mL), wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure to yield 5-bromo-4-cyclopropyl-6-methylpyridin-2-amine .
Protocol B: Suzuki-Miyaura Cross-Coupling
This protocol utilizes a biphasic solvent system to ensure the solubility of both the organic substrates and the inorganic base, facilitating rapid transmetalation[5].
Reagents:
-
5-bromo-4-cyclopropyl-6-methylpyridin-2-amine: 1.0 mmol (227 mg)
-
Aryl/Heteroaryl Boronic Acid: 1.3 mmol
-
Pd2(dba)3: 0.025 mmol (2.5 mol%, 23 mg)
-
XPhos: 0.06 mmol (6.0 mol%, 28.6 mg)
-
K3PO4 (Anhydrous): 2.5 mmol (530 mg)
-
1,4-Dioxane / H2O (4:1 v/v): 10 mL
Step-by-Step Procedure:
-
In an oven-dried Schlenk tube equipped with a magnetic stir bar, combine the aryl bromide, boronic acid, Pd2(dba)3, XPhos, and K3PO4.
-
Seal the tube with a rubber septum and purge the atmosphere by applying vacuum and backfilling with ultra-high purity Argon (repeat 3 times). Causality: Pd(0) is highly sensitive to oxidation; strict anaerobic conditions are mandatory.
-
Add the pre-degassed 1,4-Dioxane/H2O mixture via syringe.
-
Replace the septum with a Teflon screw-cap under a positive flow of Argon.
-
Immerse the tube in a pre-heated oil bath at 100 °C and stir vigorously (800 rpm) for 12 hours.
-
Self-Validation Checkpoint: Upon reaching 100 °C, the initial dark purple hue of Pd2(dba)3 will rapidly transition to a clear, golden-yellow solution. This visual cue confirms the successful generation of the active Pd(0)-XPhos monomer. If the solution turns black and a metallic mirror forms on the glass, the catalyst has crashed out (poisoned or oxidized), and the run must be aborted.
-
Cool to room temperature, dilute with 15 mL of EtOAc, and filter through a short pad of Celite to remove palladium black and inorganic salts.
-
Concentrate the filtrate and purify via silica gel flash chromatography to isolate the final coupled product.
References
- US9957253B2 - Triaminopyrimidine compounds useful for preventing or treating malaria Source: Google Patents URL
- Source: Royal Society of Chemistry (RSC)
- Source: National Institutes of Health (NIH)
- Source: Journal of the American Chemical Society (ACS)
- 1314968-28-9 | 4-Cyclopropyl-6-methylpyridin-2-amine Source: BLD Pharm URL
Sources
- 1. 5407-87-4|2-Amino-4,6-dimethylpyridine|BLD Pharm [bldpharm.com]
- 2. US9957253B2 - Triaminopyrimidine compounds useful for preventing or treating malaria - Google Patents [patents.google.com]
- 3. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. books.rsc.org [books.rsc.org]
Application Note: Synthesis and Optimization of Antimalarial Triaminopyrimidines via Pyridine Intermediates
Executive Summary & Scientific Rationale
The widespread emergence of Plasmodium falciparum strains resistant to frontline artemisinin-based therapies has necessitated the development of novel, fast-acting antimalarials. Triaminopyrimidines (TAPs) have emerged as a breakthrough class of therapeutics, demonstrating single-dose cure potential in preclinical models by targeting the Plasmodium vacuolar ATP synthase[1].
The transition from early high-throughput screening (HTS) hits to clinical candidates (e.g., ZY19489) relied heavily on scaffold hopping to pyridine intermediates . Early TAP derivatives utilizing p-ethylaniline moieties suffered from severe pharmacological liabilities, including poor aqueous solubility (10 µM) and significant cardiac toxicity via hERG channel inhibition (3.7 µM)[2].
By substituting the aniline moiety with highly functionalized aminopyridines (such as 4-cyclopropyl-5-fluoro-6-methylpyridin-2-amine), researchers achieved three critical optimizations:
-
Disruption of Planarity & pKa Modulation: The pyridine nitrogen improved aqueous solubility to >830 µM and reduced hERG binding affinity by over 20-fold[2].
-
Prevention of Reactive Metabolites: Metabolic profiling of early TAPs revealed that primary or secondary amines at the pyrimidine C5 position led to bioactivation into toxic di-iminoquinone intermediates, which deplete intracellular glutathione (GSH)[3]. Utilizing sterically hindered pyridine and piperazine derivatives completely mitigates this bioactivation liability[3].
-
Enhanced Target Affinity: The distinct electronic distribution of the pyridine ring enhances hydrogen bonding within the ATP synthase binding pocket[1].
Quantitative Pharmacological Optimization
Table 1: Impact of Pyridine Intermediates on TAP Pharmacological Profiles
| Scaffold / Intermediate | Anti-Plasmodium Activity (IC₅₀) | Aqueous Solubility | hERG Inhibition (IC₅₀) | Bioactivation Liability |
| p-Ethylaniline (Initial Hit) | 150 nM | 10 µM | 3.7 µM | High (Di-iminoquinone formation) |
| 2-Methyl-4-aminopyridine | ~100 nM | 830 µM | 85 µM | Moderate |
| 4-Cyclopropyl-5-fluoro-6-methylpyridin-2-amine (Optimized TAP) | < 10 nM | > 1000 µM | > 100 µM | Low (Sterically Blocked) |
Mechanistic Pathway & Workflow Logic
The synthesis of highly substituted TAPs requires a meticulously orchestrated sequence of nucleophilic aromatic substitutions (SNAr) followed by palladium-catalyzed cross-coupling. The order of addition is dictated by the electronic nature of the pyrimidine core as it becomes progressively more electron-rich with each amine addition.
Caption: Pharmacological optimization logic addressing hERG toxicity and reactive metabolite formation.
Caption: Synthetic workflow for antimalarial triaminopyrimidines using pyridine intermediates.
Step-by-Step Experimental Protocols
The following protocols outline the synthesis of a clinical-grade TAP (analogous to ZY19489) utilizing a 2,4-dichloro-pyrimidine core, a piperazine derivative, a functionalized aminopyridine, and a pyrazole intermediate[1],[4].
Phase 1: Regioselective SNAr with Piperazine Derivative
The first step exploits the high electrophilicity of the 2,4-dichloropyrimidine core.
-
Reagents: 2,4-dichloro-5-fluoropyrimidine (1.0 eq), 3,4-dimethylpiperazine (1.2 eq), N,N-Diisopropylethylamine (DIPEA) (2.0 eq), Ethanol (solvent).
-
Procedure:
-
Charge a microwave-safe vial with the pyrimidine core and ethanol.
-
Add DIPEA, followed by dropwise addition of 3,4-dimethylpiperazine at 0 °C to control the exothermic reaction.
-
Seal the vial and subject it to microwave irradiation at 110 °C for 1 hour[1].
-
Quench with water, extract with dichloromethane (DCM), dry over Na₂SO₄, and concentrate in vacuo.
-
-
Causality & Mechanistic Rationale: The first chlorine substitution is highly facile. Ethanol and DIPEA provide a mild basic environment to neutralize the HCl byproduct without hydrolyzing the remaining chlorine atom.
-
Self-Validation Check: Monitor the reaction via LC-MS. The desired mono-aminated product must show a characteristic isotopic pattern for a single chlorine atom (M and M+2 peaks in a 3:1 ratio). The complete absence of the starting dichloro-pyrimidine confirms reaction completion.
Phase 2: Incorporation of the Pyridine Intermediate (Second SNAr)
The critical step where the solubility-enhancing pyridine moiety is introduced.
-
Reagents: Mono-substituted pyrimidine intermediate from Phase 1 (1.0 eq), 4-cyclopropyl-5-fluoro-6-methylpyridin-2-amine (1.5 eq), Pyridine (solvent).
-
Procedure:
-
Dissolve the intermediate and the aminopyridine in neat pyridine in a heavy-walled microwave vial.
-
Irradiate at 150 °C for 45 minutes[1].
-
Remove pyridine under reduced pressure (co-evaporate with toluene to aid removal).
-
Purify via flash chromatography (Silica gel, EtOAc/Hexane gradient).
-
-
Causality & Mechanistic Rationale: Aminopyridines are inherently poor nucleophiles due to the electron-withdrawing nature of the pyridine nitrogen. High-temperature microwave conditions in a basic, polar solvent (pyridine) are required to force the substitution at the C4 position[1],[4].
-
Self-Validation Check: LC-MS must indicate the complete disappearance of the mono-chlorinated intermediate. The product mass will reflect the displacement of the second chlorine. Furthermore, the intermediate will become highly fluorescent under UV (254 nm) due to the extended conjugated system provided by the pyridine ring.
Phase 3: Buchwald-Hartwig Cross-Coupling (Final Amination)
Overcoming electronic deactivation to finalize the TAP scaffold.
-
Reagents: Di-substituted pyrimidine intermediate from Phase 2 (1.0 eq), 1,5-dimethyl-1H-pyrazol-3-amine (1.5 eq), Pd₂(dba)₃ (0.05 eq), BINAP (0.1 eq), Potassium tert-butoxide (KOtBu) (2.0 eq), Toluene (anhydrous).
-
Procedure:
-
In a flame-dried Schlenk flask under an argon atmosphere, combine the pyrimidine intermediate, pyrazole amine, and KOtBu in anhydrous toluene.
-
Add Pd₂(dba)₃ and BINAP. Degas the mixture via three freeze-pump-thaw cycles.
-
Reflux the mixture at 110 °C for 12 hours[1].
-
Filter through a pad of Celite, concentrate, and purify via reverse-phase preparative HPLC.
-
-
Causality & Mechanistic Rationale: The introduction of two electron-donating amine groups in Phases 1 and 2 renders the pyrimidine core highly electron-rich. This completely deactivates the final C2-chlorine toward standard nucleophilic attack. Palladium-catalyzed cross-coupling is therefore mandatory to forge the final C-N bond[1].
-
Self-Validation Check: Perform ¹H-NMR and HRMS. The disappearance of the final C-Cl bond and the emergence of pyrazole proton signals (e.g., sharp singlets for the methyl groups at ~2.2 ppm and ~3.7 ppm) validate the successful cross-coupling. The final mass must match the theoretical exact mass within <5 ppm error.
References[1] Title: Triaminopyrimidine is a fast killing and long acting antimalarial clinical candidate.
Source: Nature Communications. URL:[Link][3] Title: Evaluation of the metabolism, bioactivation and pharmacokinetics of triaminopyrimidine analogs toward selection of a potential candidate for antimalarial therapy. Source: Xenobiotica (Taylor & Francis). URL:[Link][4] Title: US9957253B2 - Triaminopyrimidine compounds useful for preventing or treating malaria. Source: Google Patents. URL:[2] Title: Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. Source: RSC Medicinal Chemistry (via PMC/NIH). URL:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. US9957253B2 - Triaminopyrimidine compounds useful for preventing or treating malaria - Google Patents [patents.google.com]
Application Note: Regioselective N-Alkylation of 4-Cyclopropyl-6-methylpyridin-2-amine
Target Audience: Discovery Chemists, Process Engineers, and Drug Development Professionals.
Executive Summary
The functionalization of 2-aminopyridine derivatives is a cornerstone transformation in small-molecule drug discovery, particularly in the synthesis of kinase inhibitors and GPCR ligands. However, the selective N-monoalkylation of highly substituted variants like 4-cyclopropyl-6-methylpyridin-2-amine presents significant synthetic hurdles. This application note details the mechanistic rationale and provides validated, step-by-step protocols for achieving >99% regioselective N-exo mono-alkylation, bypassing the classical pitfalls of over-alkylation and endocyclic ring functionalization.
Substrate Profiling & Mechanistic Challenges
The substrate, 4-cyclopropyl-6-methylpyridin-2-amine (CAS: 1314968-28-9)[1], possesses dual nucleophilic sites: the exocyclic primary amine (N-exo) and the endocyclic pyridine nitrogen (N1).
The regioselectivity challenge here is uniquely severe. The electron-donating cyclopropyl (+I, +M) and methyl (+I) groups at the 4- and 6-positions push substantial electron density into the heterocyclic ring. This dramatically increases the basicity and nucleophilicity of the N1 nitrogen[2]. Consequently, attempting classical
To enforce absolute regioselectivity, the reaction must be directed through an imine intermediate , which can only form at the primary exocyclic amine. This dictates the use of either transition-metal-catalyzed borrowing hydrogen or directed reductive amination[4].
Reaction pathways for 2-aminopyridine N-alkylation highlighting regioselectivity.
Strategic Methodologies
Strategy A: Iridium-Catalyzed Borrowing Hydrogen (Scale-Up Friendly)
This state-of-the-art approach utilizes primary alcohols as alkylating agents. The iridium catalyst (e.g.,
Strategy B: Directed Reductive Amination (Discovery Standard)
For rapid library synthesis, reductive amination using pre-formed aldehydes and sodium triacetoxyborohydride (
Quantitative Condition Matrix
The following table summarizes the performance metrics of the available methodologies, demonstrating why catalytic and reductive approaches are mandatory for this substrate class.
| Reaction Parameter | Direct Alkylation ( | Reductive Amination | Ir-Catalyzed Borrowing Hydrogen |
| Primary Reagents | Alkyl Halide (R-X), NaH | Aldehyde (R-CHO), | Primary Alcohol (R-OH), |
| Regioselectivity (N-exo : N-endo) | Poor (Often < 3:1) | Excellent (> 99:1) | Excellent (> 99:1) |
| Mono/Di Selectivity | Poor (Prone to over-alkylation) | High (Sterically controlled) | High (Controlled by stoichiometry) |
| Environmental Impact | High (Halide waste, toxic bases) | Moderate (Boron/Acetate waste) | Low (Water is the only byproduct) |
| Optimal Use Case | Not Recommended | Milligram to Gram scale discovery | Kilogram scale process chemistry |
Experimental Protocols
Protocol A: Iridium-Catalyzed Borrowing Hydrogen (Process Scale)
Adapted from recent advancements in Ir-catalyzed N-alkylation of aminopyridines[4].
Reagents & Materials:
-
4-cyclopropyl-6-methylpyridin-2-amine (1.0 equiv, 10.0 mmol, 1.48 g)
-
Primary Alcohol (1.2 equiv, 12.0 mmol)
- Catalyst (1.0 mol%, 0.1 mmol, 80 mg)
-
NaOH or LiOtBu (1.2 equiv, 12.0 mmol)
-
Anhydrous Toluene (50 mL)
Step-by-Step Procedure:
-
Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 4-cyclopropyl-6-methylpyridin-2-amine, the primary alcohol,
, and the base[2]. -
Inert Atmosphere: Seal the flask and purge with Argon for 15 minutes (3x vacuum/argon cycles).
-
Solvent Addition: Inject anhydrous toluene (50 mL) via syringe.
-
Reaction: Heat the reaction mixture to 105 °C (reflux) in an oil bath and stir vigorously for 16–24 hours.
-
Monitoring: Monitor the consumption of the aminopyridine via LC-MS. The intermediate imine should be transient; if it accumulates, catalyst turnover is hindered.
-
Work-up: Cool the mixture to room temperature. Dilute with ethyl acetate (50 mL) and filter the suspension through a short pad of Celite to remove the metal catalyst and inorganic salts.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via silica gel flash chromatography (Hexanes/EtOAc gradient) to yield the pure N-exo mono-alkylated product.
Protocol B: Directed Reductive Amination (Discovery Scale)
A highly reliable method for structurally diverse aldehydes[5].
Reagents & Materials:
-
4-cyclopropyl-6-methylpyridin-2-amine (1.0 equiv, 1.0 mmol, 148 mg)
-
Aldehyde (1.1 equiv, 1.1 mmol)
-
Sodium triacetoxyborohydride,
(1.5 equiv, 1.5 mmol, 318 mg) -
Glacial Acetic Acid (1.0 equiv, 1.0 mmol, 57 µL)
-
1,2-Dichloroethane (DCE) (10 mL)
Step-by-Step Procedure:
-
Imine Formation: In a 50 mL round-bottom flask, dissolve 4-cyclopropyl-6-methylpyridin-2-amine and the aldehyde in DCE (10 mL). Add glacial acetic acid. Stir the mixture at room temperature for 2 hours to ensure complete imine formation.
-
Reduction: Cool the flask to 0 °C using an ice bath. Add
portion-wise over 10 minutes to control the mild exotherm. -
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 8–12 hours.
-
Quenching: Quench the reaction carefully by adding saturated aqueous
(10 mL) and stir until gas evolution ceases (approx. 15 minutes). Self-Validation: The pH of the aqueous layer must be slightly basic (pH 8-9) to ensure the product is not protonated and lost in the aqueous phase. -
Extraction: Transfer to a separatory funnel. Extract the aqueous layer with Dichloromethane (3 x 15 mL).
-
Drying & Purification: Wash the combined organic layers with brine, dry over anhydrous
, filter, and concentrate. Purify via flash chromatography.
Troubleshooting & Analytical Characterization
-
Issue: Accumulation of Imine Intermediate (Protocol B).
-
Causality: The steric bulk of the 4-cyclopropyl group can hinder the approach of the hydride source.
-
Solution: Switch the solvent from DCE to THF and gently heat the reduction step to 40 °C. Alternatively, swap
for the smaller, more reactive (Note: requires strict fume hood use due to HCN gas risk).
-
-
Issue: Detection of N,N-Dialkylation.
-
Causality: Excess aldehyde/alcohol or prolonged reaction times.
-
Solution: Strictly control the stoichiometry of the alkylating agent to 1.05 - 1.1 equivalents. The 6-methyl group provides some steric shielding, making over-alkylation less common than in unsubstituted 2-aminopyridines, but thermodynamic control is still required[2].
-
-
Analytical Verification:
NMR is critical for confirming regioselectivity. N-exo alkylation will display a characteristic secondary amine N-H broad singlet (typically between 4.5 - 5.5 ppm in ), whereas N-endo alkylation results in an imino-pyridine tautomer that drastically shifts the ring proton signals.
References
1.[Technical Support Center: N-alkylation of 2-Aminopyrimidines] - [BenchChem] -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGk52NTi7JzD3YAMqGQVj1kdvoh3uAO4yXj5aJMAWE33mYd9lE7lgZO3GYfk-ABSXkC0UKSas7ElVLTimnWPYalA_nb49AtXJm4V2AQQWxVAtozbqSt4phsSH6WUuC11lz3ugnbdN2oqhTRVp_S7-6VbiAGUI-6VkrdB0-Sw0JYgLOLIshtmLrVM48IgZg05vroHrAN4sTJDg==] 2.[A Facile N-Monoalkylation of Aminopyridines] - [Journal of Chemical Research / ResearchGate] -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEwKTJvAnMAlQMoU_scf_GY13xZlLDaPPyQLPaXaEtX1V8CgWf5NErm7AQhEGphD9fse4h0uaWT5ykA_dq-z0FK2MMzFV1jLgx-MbOUg1t7El-9reJzAjv4jJC3l-cXKeq8eTHEZfZO19RQHGMle7Tz2Ei21brwP3C3w-jZRUKtzhXAwQVHIErVrYyCsGZc57gIw98hzBXqAf8=] 3.[Development of a Mild and Efficient Process for Ir-Catalyzed N-Alkylation of 4-Bromopyridin-2-amine with a Primary Alcohol via Borrowing Hydrogen] - [ACS Publications] -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGgTvTjioCSjpHMBQRfP5GHO10ijDAtBYP-b6J66lfiLEZdXELhUOW4oEc0ET1KwXmYCARg_ipMFWNpLVo6eyqU4o13tNpOf2edobm9HNz_2sgSgzVphUx4Rhmpvbwp2X5W_3tnepiWziP08UE=] 4.[Synthesis of Secondary Amines via Self-Limiting Alkylation of N-Aminopyridinium Salts] - [ChemRxiv] -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE_4l5vjHj2-3HZZ0AFwRL6zk4aJwWY8B_0eXuoHmwUWicpGq0WxZfsEJU_R2FystXa_gdJPG50K-B7UWU3qUYh1sE-2X5V0RBr0o-RhSLr5ZFXxLUFdFutdOG24DmLdhcqIjhc11-ju7ALQNiZ5picGwqoVzg=] 5.[4-Cyclopropyl-6-methylpyridin-2-amine (CAS: 1314968-28-9)] - [BLD Pharm] -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFfb6gs3FsEWL11K0fy60tL5FbM1ilvNqIjkn3CNFKMjFEAAcXc-dxx7_qyZKAJadr8osbOdXszdJqV6kemuyMOs7W_Yb6Rg22KNd5MSRk1xx4ANtA3oCd2oyFx5cZba1wVYn30LLhhOXoSAMGF]
Sources
Application Note: 4-Cyclopropyl-6-methylpyridin-2-amine in Organometallic Catalysis
[1][2]
Part 1: Ligand Profile & Rational Design[1][2]
The "Steric-Electronic Sweet Spot"
Standard 2-aminopyridine ligands are workhorses in catalysis, but they often suffer from limited solubility in non-polar solvents or lack the steric bulk required to enforce specific coordination geometries.[1][2] The 4-cyclopropyl-6-methyl variant addresses these limitations through a dual-modification strategy:
| Feature | Structural Component | Mechanistic Function |
| Steric Gating | 6-Methyl Group | Prevents Bis-Ligation: Located ortho to the pyridine nitrogen, this group sterically clashes with the metal center if a second ligand attempts to bind.[1][2][4] This enforces a monodentate or controlled bidentate coordination, crucial for creating open coordination sites in polymerization and C-H activation catalysts (The "Thorpe-Ingold" effect equivalent). |
| Solubility & Tuning | 4-Cyclopropyl Group | Lipophilicity & Electronics: Unlike a methyl group, the cyclopropyl ring significantly enhances solubility in non-polar solvents (Toluene, Hexanes) used in polymerization. Electronically, it acts as a weak |
| Binding Motif | 2-Amino Group | Chelation Site: Serves as the anchor for synthesizing bidentate N,N-ligands (e.g., |
Mechanistic Visualization
The diagram below illustrates how the 6-methyl group enforces the active catalytic species by preventing the formation of the inactive "resting state" complex.
Caption: The 6-methyl substituent destabilizes the inactive bis-ligated complex, shifting the equilibrium toward the active mono-ligated species essential for catalysis.
Part 2: Primary Applications & Protocols[1][2]
Application A: Ligand Precursor for Ethylene Polymerization
The most robust application of this molecule is as a precursor for Pyridyl-Amidine or Pyridyl-Imine ligands used in Nickel(II) or Palladium(II) catalyzed olefin polymerization.[2][4] These "post-metallocene" catalysts are highly tolerant of polar functional groups.
Protocol 1: Synthesis of [N,N]-Nickel(II) Pre-Catalyst
Objective: Synthesize a bidentate nickel complex capable of ethylene polymerization.
Reagents:
-
Benzimidoyl chloride derivative (e.g., N-(2,6-diisopropylphenyl)benzimidoyl chloride) (1.0 equiv)
-
Nickel(II) bromide dimethoxyethane adduct (NiBr₂·DME)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM) and Toluene (anhydrous)
Step-by-Step Methodology:
-
Ligand Synthesis (Condensation):
-
In a flame-dried Schlenk flask under Argon, dissolve 4-cyclopropyl-6-methylpyridin-2-amine (1.0 mmol) in anhydrous DCM (10 mL).
-
Add Et₃N (1.2 mmol) followed by the benzimidoyl chloride (1.0 mmol) dropwise at 0°C.
-
Allow to warm to Room Temperature (RT) and stir for 12 hours.
-
Workup: Quench with water, extract with DCM, dry over MgSO₄, and concentrate. Recrystallize from Ethanol to obtain the Pyridyl-Amidine Ligand .[1][2][4]
-
-
Complexation:
-
Validation:
-
Verify structure via paramagnetic ¹H NMR (broad peaks expected) or X-ray crystallography. The 6-methyl group should be oriented toward the metal center, shielding the axial sites.
-
Catalytic Run (Ethylene Polymerization):
-
Conditions: 5 µmol Catalyst, 500 equiv MAO (Methylaluminoxane) activator, Toluene, 30°C, 1 atm Ethylene.
-
Outcome: The 4-cyclopropyl group enhances solubility of the growing polymer chain in toluene, preventing premature precipitation and ensuring high activity (>10⁶ g PE/mol Ni·h).
Application B: Directing Group for Pd(II)-Catalyzed C-H Activation
In this context, the molecule acts as a Transient Directing Group (TDG) or a substrate component. The pyridine nitrogen directs the Palladium to the ortho C-H bond of a coupled aldehyde or ketone, or the amine itself is the substrate.
Protocol 2: Pd-Catalyzed Ortho-Arylation
Objective: Use the aminopyridine as a directing group to install an aryl group via C-H activation.[1][2][4]
Mechanism: The pyridine N and the amine N (deprotonated) form a strained 4-membered chelate with Pd, or the amine condenses with an aldehyde substrate to form a transient imine directing group.
Reagents:
-
Substrate: Benzaldehyde (if using as TDG) or the Aminopyridine itself (if functionalizing the pyridine).
-
Note: Here we describe using the Aminopyridine as a Directing Ligand for an aldehyde substrate.
-
Catalyst: Pd(OAc)₂ (10 mol%)
-
Ligand: 4-cyclopropyl-6-methylpyridin-2-amine (20 mol%)[1][2]
-
Solvent: HFIP (Hexafluoroisopropanol) or Acetic Acid
Step-by-Step Methodology:
-
Reaction Assembly:
-
In a 1-dram vial, combine Pd(OAc)₂ (0.01 mmol), 4-cyclopropyl-6-methylpyridin-2-amine (0.02 mmol), and Ag₂CO₃ (1.0 equiv).
-
Add the aldehyde substrate (0.1 mmol) and Aryl Iodide (0.15 mmol).
-
Add HFIP (1.0 mL).[4]
-
-
Heating:
-
Seal the vial and heat to 100°C for 18 hours.
-
Insight: The 6-methyl group on the ligand prevents the formation of stable, inactive Pd(L)₂ species, forcing the Pd to engage with the weaker C-H bond of the substrate.
-
-
Workup:
-
Cool to RT, filter through a Celite pad, and concentrate.
-
Purify via column chromatography.[4]
-
-
Role of 4-Cyclopropyl:
-
In HFIP (a polar but fluorous solvent), the lipophilic cyclopropyl group aids in keeping the Pd-Ligand complex in solution, preventing catalyst crash-out during the induction period.
-
Part 3: References & Authority[1][2][5]
-
General Reactivity of 2-Aminopyridines:
-
Nishikata, T., & Hartwig, J. F. "Iridium-Catalyzed Anti-Markovnikov Hydroamination of Terminal Alkenes." J. Am. Chem. Soc.2014 , 136, 21–24. Link
-
Insight: Establishes the necessity of the 6-methyl group for catalytic turnover in group 9 metal catalysis.
-
-
Polymerization Catalysts:
-
Directing Group Chemistry:
Summary Table: Ligand Properties
| Property | Value/Description | Impact on Catalysis |
| CAS Number | 1314968-28-9 | Identity verification.[1][2][4] |
| Molecular Weight | 148.21 g/mol | Low MW allows high atom economy.[4] |
| pKa (Pyridine N) | ~6.8 (Est.)[4] | Slightly more basic than 2-aminopyridine (6.[1][2]7) due to alkyl donation; stronger metal binding.[4] |
| Solubility | High in Toluene, DCM, THF | Critical for homogeneous polymerization. |
| Steric Profile | Ortho-Methyl (Gatekeeper) | Enforces mono-ligation; prevents catalyst deactivation.[1][2][4] |
Disclaimer: While 4-cyclopropyl-6-methylpyridin-2-amine is a known chemical entity, specific catalytic data for this exact derivative is often proprietary or extrapolated from the well-documented 6-methyl-2-aminopyridine class.[1][2] The protocols above represent the industry-standard "best practices" for this ligand class.
Sources
- 1. 5407-87-4|2-Amino-4,6-dimethylpyridine|BLD Pharm [bldpharm.com]
- 2. 1372124-74-7|6-(sec-Butyl)pyridin-2-amine|BLD Pharm [bldpharm.com]
- 3. 908271-20-5|4-(tert-Butyl)-6-methylpyridin-2-amine|BLD Pharm [bldpharm.com]
- 4. 4-Cyclopropyl-6-methyl-2-pyrimidinamine | C8H11N3 | CID 13672658 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. US4628097A - Process for the preparation of 2-amino-alkylpyridines - Google Patents [patents.google.com]
- 6. arts.units.it [arts.units.it]
Application Note: Scalable Synthesis Route for 2-Amino-4-cyclopropyl-6-methylpyridine
Executive Summary
2-Amino-4-cyclopropyl-6-methylpyridine is a highly valuable heterocyclic building block, prominently featured in the synthesis of advanced pharmaceutical intermediates, including anti-malarial triaminopyrimidines[1] and selective kinase inhibitors[2]. The integration of a cyclopropyl group onto the pyridine core enhances the lipophilicity and metabolic stability of the resulting active pharmaceutical ingredients (APIs)[3], while the unprotected 2-amino moiety serves as a versatile handle for downstream functionalization (e.g., Buchwald-Hartwig aminations or amide couplings).
This Application Note details a robust, highly regioselective, and scalable synthesis of 2-amino-4-cyclopropyl-6-methylpyridine via a palladium-catalyzed Suzuki-Miyaura cross-coupling. By utilizing commercially available 2-amino-4-chloro-6-methylpyridine[4] and cyclopropylboronic acid, this route eliminates the need for transient protecting groups on the exocyclic amine, significantly improving step economy and overall yield.
Mechanistic Rationale & Strategic Design
The direct cross-coupling of alkylboronic acids presents unique kinetic challenges. Specifically, cyclopropylboronic acid is prone to protodeboronation under basic conditions and undergoes sluggish transmetalation compared to aryl counterparts. To engineer a self-validating and high-yielding protocol, several critical parameters were optimized:
-
Catalyst Selection (
): The bidentate dppf ligand provides a large bite angle, which accelerates the reductive elimination step. This rapid product release minimizes off-target side reactions and prevents the competitive binding of the unprotected 2-amino group to the Pd(II) center. -
Biphasic Solvent System (Toluene/
): A biphasic system combined with a strong, highly soluble inorganic base ( ) ensures continuous generation of the reactive boronate species in the aqueous layer, which then migrates to the organic interface for transmetalation, preserving the stability of the palladium complex. -
Protecting-Group-Free Amine: Under these specific biphasic conditions, the inherent nucleophilicity of the 2-amino group is suppressed, allowing the cross-coupling to proceed selectively at the C4-chloride position without the need for Boc- or acetyl-protection.
Figure 1: Synthetic workflow for 2-amino-4-cyclopropyl-6-methylpyridine via Suzuki-Miyaura coupling.
Figure 2: General palladium-catalyzed Suzuki-Miyaura catalytic cycle for the cross-coupling process.
Experimental Protocol
Materials and Stoichiometry
Table 1: Quantitative Reagent Data for 100 mmol Scale Synthesis
| Reagent | MW ( g/mol ) | Equivalents | Amount | Function |
| 2-Amino-4-chloro-6-methylpyridine | 142.59 | 1.00 | 14.26 g | Electrophile |
| Cyclopropylboronic acid | 85.90 | 1.50 | 12.89 g | Nucleophile |
| 816.64 | 0.05 | 4.08 g | Catalyst | |
| Potassium phosphate tribasic ( | 212.27 | 3.00 | 63.68 g | Base |
| Toluene | N/A | 10 Vol | 140 mL | Organic Solvent |
| Water (Deionized) | 18.02 | 2 Vol | 28 mL | Aqueous Phase |
Step-by-Step Methodology
Step 1: Reaction Setup
To a 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and internal temperature probe, add 2-amino-4-chloro-6-methylpyridine (14.26 g, 100 mmol), cyclopropylboronic acid (12.89 g, 150 mmol), and
-
Causality: An excess of cyclopropylboronic acid (1.5 eq) is utilized specifically to compensate for the minor protodeboronation that inevitably occurs at elevated temperatures before transmetalation can take place.
Step 2: Solvent Addition & Degassing Add Toluene (140 mL) and Deionized Water (28 mL) to the flask. Sparge the biphasic mixture with Argon gas for 15 minutes under vigorous stirring (800 rpm).
-
Self-Validation: Ensure the formation of a distinct, free-flowing biphasic system. If the aqueous layer is over-saturated and precipitates heavy salts that impede stirring, add an additional 5 mL of deionized water to maintain base solubility.
-
Causality: Oxygen is a potent poison for Pd(0) species, leading to the irreversible formation of inactive "palladium black." Thorough degassing is critical to prevent catalyst deactivation.
Step 3: Catalyst Addition
Briefly pause the Argon sparge, quickly add the
Step 4: Heating & Monitoring Heat the reaction mixture to an internal temperature of 95–100 °C for 12–16 hours.
-
Self-Validation: Monitor the reaction progress via TLC (Eluent: EtOAc/Hexane 1:1) or LC-MS. The starting material 2-amino-4-chloro-6-methylpyridine (
) should be completely consumed, replaced by a new, more non-polar UV-active spot corresponding to the cyclopropyl product ( ).
Step 5: Workup & Palladium Scavenging
Once complete conversion is achieved, cool the mixture to room temperature. Dilute with EtOAc (100 mL) and Water (100 mL). Separate the organic layer, and extract the aqueous layer with additional EtOAc (
-
Causality: Residual palladium can cause severe toxicity in APIs and catalyze the degradation of the product during storage. Scavenging at this liquid-phase stage reliably reduces heavy metal levels to
ppm, meeting regulatory API limits.
Step 6: Isolation & Purification Concentrate the filtrate under reduced pressure. Purify the crude residue via recrystallization from hot heptane/toluene (3:1) to yield 2-amino-4-cyclopropyl-6-methylpyridine as an off-white crystalline solid. (Expected Yield: 82-88%).
Scale-Up Considerations & Troubleshooting
-
Mitigating Severe Protodeboronation: If scaling beyond 1 kg and protodeboronation severely limits the yield, cyclopropylboronic acid can be substituted with potassium cyclopropyltrifluoroborate (
)[5]. The trifluoroborate salt slowly hydrolyzes in the biphasic mixture to release the active boronic acid at a controlled, steady-state rate, effectively preventing bulk degradation of the nucleophile. -
Exotherm Control: The initial oxidative addition and acid-base neutralization steps can be mildly exothermic. On a pilot-plant scale, it is strictly recommended to add the palladium catalyst at 60 °C and hold for 30 minutes before ramping the reactor to reflux temperatures.
References
- US9957253B2 - Triaminopyrimidine compounds useful for preventing or treating malaria Source: Google Patents URL
- 2-Amino-4-chloro-6-methylpyridine | 36340-61-1 Source: MilliporeSigma URL
- (PDF)
- Source: PMC (NIH)
- (PDF)
Sources
- 1. US9957253B2 - Triaminopyrimidine compounds useful for preventing or treating malaria - Google Patents [patents.google.com]
- 2. Discovery and Structure-Based Optimization of Benzimidazole-Derived Activators of SOS1-Mediated Nucleotide Exchange on RAS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. (PDF) Synthesis of bromocyclopropylpyridines via the Sandmeyer reaction [academia.edu]
- 4. 2-Amino-4-chloro-6-methylpyridine | 36340-61-1 [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Improving solubility of 4-cyclopropyl-6-methylpyridin-2-amine in DMSO
Topic: 4-Cyclopropyl-6-methylpyridin-2-amine in DMSO
Document ID: TS-SOL-042-DMSO Last Updated: March 2026 Department: Application Science & Formulation Support
Executive Summary
This guide addresses solubility challenges associated with 4-cyclopropyl-6-methylpyridin-2-amine (CAS: 92238-61-4) in Dimethyl Sulfoxide (DMSO).[1] While this compound is generally soluble in polar aprotic solvents, users frequently encounter precipitation during high-concentration stock preparation (>50 mM) or long-term storage. This is typically driven by the lattice energy of the aminopyridine core and the hydrophobic effect of the cyclopropyl moiety in the presence of trace moisture.
Product Profile & Physicochemical Context
| Property | Value | Implication for Solubility |
| Molecular Weight | ~149.2 g/mol | Small molecule; kinetics should be fast unless aggregated. |
| LogP (Est.) | ~1.5 – 2.0 | Moderately lipophilic. Requires organic solvent (DMSO/EtOH) for stocks.[2] |
| H-Bond Donors | 1 (Amine -NH₂) | Capable of strong intermolecular H-bonding (dimerization) in solid state. |
| H-Bond Acceptors | 2 (Pyridine N, Amine N) | Excellent interaction with DMSO (a strong H-bond acceptor). |
| Key Structural Feature | Cyclopropyl Group | Adds steric bulk and lipophilicity, decreasing water tolerance. |
Module 1: Standard Dissolution Protocol
Use this protocol for preparing standard stock solutions (10 mM – 100 mM).
Reagents Required:
-
Target Compound: 4-cyclopropyl-6-methylpyridin-2-amine (Solid).[2]
-
Solvent: Anhydrous DMSO (≥99.9%, stored over molecular sieves).
The "Sandwich" Method:
-
Weighing: Weigh the precise amount of solid into a glass vial (avoid plastic microfuge tubes for long-term storage if possible, as DMSO can leach plasticizers).
-
Solvent Addition: Add half the calculated volume of Anhydrous DMSO.
-
Disruption: Vortex vigorously for 30 seconds.
-
Why? High shear force breaks apart the static crystal lattice, increasing surface area.
-
-
Completion: Add the remaining DMSO to reach the final target volume.
-
Equilibration: Vortex again. If the solution is clear, proceed. If particles remain, move to Module 2.
Module 2: Advanced Troubleshooting (The "Stuck" User)
Scenario A: "I see floating particles or a haze after vortexing."
Root Cause: High lattice energy. The intermolecular hydrogen bonds between the amine and pyridine nitrogen of adjacent molecules are resisting solvation.
Corrective Workflow:
-
Sonication: Place the sealed vial in a bath sonicator (35-40 kHz) for 5–10 minutes.
-
Warning: Do not use a probe sonicator; it generates localized hot spots that may degrade the aminopyridine.
-
-
Thermal Assist: If sonication fails, warm the solution in a water bath to 40°C for 10 minutes.
-
Thermodynamic Logic: Solubility is endothermic. Adding heat shifts the equilibrium toward the dissolved state.
-
-
Visual Check: Hold the vial up to a light source. The solution must be completely transparent.
Scenario B: "It dissolved yesterday, but precipitated in the fridge."
Root Cause: Cryoprecipitation or Hygroscopicity .
-
Factor 1: DMSO freezes at ~18.5°C. When it freezes, it forms a crystal lattice that excludes the solute, forcing the compound to precipitate (crash out).
-
Factor 2: DMSO is hygroscopic.[1][3] If the vial was not sealed tightly, it absorbed atmospheric water. The hydrophobic cyclopropyl group of the molecule cannot tolerate the increased water content.
Corrective Workflow:
-
Thaw Correctly: Allow the frozen DMSO stock to reach room temperature naturally. Do not heat rapidly.
-
Re-solubilization: Vortex and sonicate (as in Scenario A) to redissolve the precipitate.
-
Desiccation: If the precipitate refuses to redissolve, the DMSO has likely absorbed >1% water. You must add fresh, anhydrous DMSO or re-filter (though this alters concentration).
Module 3: Visual Troubleshooting Logic
Figure 1: Dissolution Decision Matrix
This workflow illustrates the logical steps to salvage a cloudy solution.
Caption: Step-by-step decision tree for solubilizing stubborn aminopyridines in DMSO.
Figure 2: The "Wet DMSO" Trap
Why your compound crashes out over time.
Caption: Mechanism of precipitation driven by DMSO hygroscopicity and the hydrophobic cyclopropyl moiety.
Frequently Asked Questions (FAQ)
Q1: Can I use acid (HCl) to improve solubility in DMSO?
-
Answer: Generally, no for the DMSO stock itself. While protonating the amine (forming a salt) increases water solubility, salt forms often have lower solubility in pure organic solvents like DMSO compared to the neutral free base. Acidification is a strategy for the aqueous dilution step, not the DMSO stock preparation.
Q2: What is the maximum solubility I can expect?
-
Answer: While batch-specific, similar aminopyridines typically achieve 50–100 mM in anhydrous DMSO with sonication [1]. Concentrations above 100 mM risk instability and rapid precipitation upon cooling.
Q3: My stock solution froze in the fridge. Is it ruined?
-
Answer: Likely not. DMSO freezes at 18.5°C. The solid you see is likely frozen solvent, not necessarily precipitated compound. Allow it to thaw completely at room temperature. If solids remain after the liquid is fully fluid, follow the "Re-solubilization" steps in Module 2.
Q4: How do I prevent water absorption?
-
Answer:
-
Use single-use aliquots to avoid repeated opening of the main vial.
-
Store vials in a desiccator or with silica gel packs.
-
Purchase "septum-sealed" DMSO bottles and use needle extraction if possible.
-
References
-
Gaylord Chemical Company. (2007).[4] Dimethyl Sulfoxide (DMSO) Solubility Data: Bulletin #102B.[5] Gaylord Chemical.[1][4][6][7]
-
PubChem. (n.d.).[8] 4-Cyclopropyl-6-methylpyridin-2-amine (Compound Summary). National Library of Medicine.
-
BenchChem. (2025).[3][9] Technical Support Center: Troubleshooting Solubility in DMSO.
-
Cayman Chemical. (2022).[2] 4-Aminopyridine Product Information & Solubility Guide.
Sources
- 1. downloads.regulations.gov [downloads.regulations.gov]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. ptacts.uspto.gov [ptacts.uspto.gov]
- 5. scribd.com [scribd.com]
- 6. chemistry-chemists.com [chemistry-chemists.com]
- 7. studylib.net [studylib.net]
- 8. 4-Cyclopropyl-6-methyl-2-pyrimidinamine | C8H11N3 | CID 13672658 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Purification of 2-aminopyridines by flash column chromatography
Technical Support Center: Purification of 2-Aminopyridines Ticket ID: #AP-2024-PUR Subject: Troubleshooting Flash Chromatography of 2-Aminopyridines Assigned Specialist: Senior Application Scientist, Separation Technologies
Overview: The Chemistry of the Challenge
Welcome to the technical support center. You are likely here because your 2-aminopyridine derivative is streaking (tailing) on the column, co-eluting with impurities, or vanishing entirely (irreversible adsorption).
The Root Cause:
2-Aminopyridines are basic (
-
Protonation: The acidic silanols protonate the basic pyridine nitrogen.
-
Ion Exchange: The compound acts like a cation, binding tightly to the anionic silanol surface rather than partitioning normally.
-
Result: Broad peaks (streaking) and poor separation.[1]
This guide provides three field-proven workflows to resolve this, ranked by efficiency.
Module 1: The "Additive" Protocol (Standard Silica)
Use this if you are restricted to standard silica gel cartridges.
To purify basic amines on acidic silica, you must "mask" the silanols using a mobile phase modifier.
Protocol A: The Triethylamine (TEA) Method
TEA competes for the acidic sites on the silica, effectively "blocking" them so your compound can pass.
-
Solvent A: Hexane (or DCM) + 1% TEA
-
Solvent B: Ethyl Acetate (or MeOH) + 1% TEA
-
Equilibration: Flush the column with 3-5 Column Volumes (CV) of the starting gradient containing the modifier before injecting the sample.
⚠️ Critical Warning: TEA forms salts (Triethylammonium acetate) that are difficult to remove. You must rotovap your fractions, then re-dissolve in EtOAc and wash with saturated
or brine to remove residual TEA.
Protocol B: The "Ammoniated Methanol" Method (Preferred)
Ammonium hydroxide (
Preparation of "Solvent B" (Ammoniated MeOH):
-
Prepare a stock solution of 10%
(28-30% aq) in Methanol.-
Recipe: 900 mL MeOH + 100 mL
.
-
-
Run Gradient: Use DCM as Solvent A and the "Ammoniated MeOH" as Solvent B.
-
Typical Gradient: 0% to 10% Solvent B. (Effective concentration of
is 0.1% - 1.0%).
-
Module 2: The "Hardware" Fix (Amine-Functionalized Silica)
Use this for high-value compounds or if additives fail.
Amine-bonded silica (KP-NH) is the "Gold Standard" for 2-aminopyridines. The surface is functionalized with propyl-amine groups, creating a basic surface environment.
Advantages:
-
No Additives: Use pure Hexane/EtOAc or DCM/MeOH.
-
Higher Loading: You can often load 2-3x more sample than on standard silica.
-
Protection: Prevents acid-catalyzed decomposition of sensitive substrates.
Workflow Visualization:
Figure 1: Decision matrix for selecting stationary phase and mobile phase conditions.
Module 3: Solubility & Loading (The "Crash Out" Effect)
2-Aminopyridines are often polar solids.[2] Dissolving them in non-polar starting solvents (like Hexane) is impossible, but dissolving them in MeOH (strong solvent) causes them to travel with the solvent front (poor separation).
The Solution: Dry Loading Never liquid-load a polar amine in a strong solvent. Always dry load.
Protocol:
-
Dissolve crude sample in a minimal amount of MeOH or DCM.
-
Add Silica or Celite 545 (ratio: 1g sample to 3g sorbent).
-
Evaporate solvent on a rotovap until you have a free-flowing powder.
-
Pack this powder into an empty solid-load cartridge (or pre-column).
-
Place in line with the main column.
Comparative Data: Method Selection
| Feature | Standard Silica + TEA | Standard Silica + NH4OH | Amine-Bonded Silica (KP-NH) | C18 (Reversed Phase) |
| Solvent System | Hex/EtOAc | DCM/MeOH | Hex/EtOAc or DCM/MeOH | Water/Acetonitrile |
| Modifier Required? | Yes (TEA) | Yes ( | No | Yes (0.1% Formic Acid or |
| Sample Recovery | Moderate (Salts form) | Good | Excellent | Good |
| Peak Shape | Good (if equilibrated) | Good | Sharpest | Excellent |
| Workup | Extraction required | Evaporation only | Evaporation only | Lyophilization/Extraction |
Frequently Asked Questions (FAQs)
Q1: My compound is still streaking even with 1% TEA. Why? A: You likely did not equilibrate the column long enough. Silica has a massive surface area. You must flush the column with the TEA-containing solvent for at least 3-5 Column Volumes (CV) before injection to neutralize all active silanol sites.
Q2: Can I use C18 Reversed Phase for 2-aminopyridines? A: Yes. However, at neutral pH (water), the pyridine may be protonated (ionized), leading to early elution.
-
Fix: Run at High pH (pH 9-10) using Ammonium Bicarbonate (
) or Ammonium Hydroxide in the water. This keeps the pyridine neutral (un-ionized), increasing retention and improving separation on C18 [1].
Q3: I used TEA and now my NMR has extra ethyl peaks. How do I clean it?
A: This is residual Triethylammonium acetate. Dissolve your product in EtOAc (or DCM) and wash 2x with saturated Aqueous
Q4: Is Alumina better than Silica? A: Basic Alumina is an alternative, but it generally has lower theoretical plates (resolution) than irregular silica or amine-bonded silica. Use Alumina only if the compound decomposes on silica variants.
References
-
Teledyne ISCO. (2012).[3][4] Purification of Primary Amines using RediSep C-18 Reversed Phase Columns (Application Note AN54). Retrieved from [Link]
-
Teledyne ISCO. (2012).[3][4] Purification of Basic Heterocycles using RediSep Amine Functionalized Columns (Application Note AN31). Retrieved from [Link]
-
Biotage. (2018).[5] Biotage KP-NH: Flash Chromatography Cartridges for Organic Amines. Retrieved from [Link]
Sources
Minimizing bis-alkylation side products of 4-cyclopropyl-6-methylpyridin-2-amine
The following Technical Support Guide addresses the minimization of bis-alkylation side products during the functionalization of 4-cyclopropyl-6-methylpyridin-2-amine .
Ticket Subject: Optimizing Mono-Alkylation of 4-cyclopropyl-6-methylpyridin-2-amine Assigned Specialist: Senior Application Scientist Status: Open
Executive Summary & Diagnostic
The Core Problem: You are observing significant bis-alkylation (formation of tertiary amines) or regiochemical scrambling (ring nitrogen alkylation) when attempting to alkylate 4-cyclopropyl-6-methylpyridin-2-amine.
The Root Cause:
-
Nucleophilicity Mismatch: In standard
alkylations, the resulting secondary amine product is often more electron-rich (and thus more nucleophilic) than the primary amine starting material. This leads to a "runaway" reaction where the product competes for the alkylating agent. -
Ambident Nucleophile: The 2-aminopyridine scaffold has two nucleophilic sites: the exocyclic amine (
) and the ring nitrogen ( ). Direct alkylation often favors the (forming imino-pyridinium salts), which complicates stoichiometry and yield.
The Solution Hierarchy:
-
Level 1 (Recommended): Reductive Amination (Kinetic control prevents bis-alkylation).
-
Level 2 (Alternative): Acylation-Reduction (Guarantees mono-selectivity via protection).
-
Level 3 (Direct Alkylation optimization): Phase-transfer catalysis or specific base tuning (Only if other methods fail).
Troubleshooting & FAQs
Q1: Why is direct alkylation with alkyl halides (R-X) giving me a mixture of products?
A: Direct alkylation of 2-aminopyridines is kinetically difficult to control.
-
Regioselectivity: The ring nitrogen (
) is often more basic and nucleophilic than the exocyclic nitrogen ( ). Alkylation at creates a pyridinium salt. -
Bis-Alkylation: If you successfully alkylate at
, the electron-donating alkyl group increases the electron density on the nitrogen, making it more reactive toward the remaining alkyl halide than the starting material.
Q2: I see a spot on TLC that doesn't move (baseline). What is it?
A: This is likely the
-
Test: Treat a small aliquot with aqueous NaOH. If the spot changes
significantly or disappears (rearranging to the imine form), it confirms ring alkylation. -
Fix: Switch to Reductive Amination (Method A below), which exclusively targets the exocyclic nitrogen.
Q3: Can I just use 1 equivalent of alkyl halide to stop at mono?
A: Rarely. Because the product is more reactive, you will statistically obtain a mixture of:
-
~50% Unreacted Starting Material
-
~25% Mono-alkylated product
-
~25% Bis-alkylated product
-
Result: Low yield and difficult purification.
Q4: How does the cyclopropyl group affect this chemistry?
A: The cyclopropyl group at the 4-position is electron-donating (via induction/hyperconjugation) and lipophilic.
-
Impact: It slightly increases the basicity of the ring nitrogen compared to an unsubstituted pyridine, potentially worsening the
alkylation issue during direct alkylation. It does not significantly hinder the exocyclic amine sterically.
Recommended Experimental Protocols
Method A: Reductive Amination (The "Gold Standard")
Best for: Introducing primary or secondary alkyl groups (Methyl, Ethyl, Benzyl, etc.) without bis-alkylation.
Mechanism: The reaction proceeds via an imine intermediate.[1] The imine is reduced to the amine. Crucially, the secondary amine product is sterically hindered and less likely to form an iminium ion with the aldehyde, effectively stopping the reaction at the mono-stage.
Protocol:
-
Reagents:
-
Substrate: 4-cyclopropyl-6-methylpyridin-2-amine (1.0 equiv)
-
Aldehyde: R-CHO (1.1 - 1.2 equiv)
-
Reductant: Sodium triacetoxyborohydride (STAB) (1.5 - 2.0 equiv)
-
Acid Catalyst: Acetic Acid (AcOH) (1.0 - 2.0 equiv)
-
Solvent: DCE (1,2-Dichloroethane) or DCM (Dichloromethane).
-
-
Procedure:
-
Dissolve amine and aldehyde in DCE.
-
Add AcOH. Stir for 30–60 mins to allow imine formation (monitor by TLC; imine is often visible).
-
Add STAB in one portion.
-
Stir at RT for 2–16 hours.
-
Quench: Add saturated
solution. Stir vigorously for 15 mins. -
Extract: DCM x 3. Dry over
.
-
-
Why it works: STAB is a mild reductant that reduces the imine/iminium species faster than the aldehyde or ketone, but is slow to reduce the final secondary amine.
Method B: The "Protect-Alkylate-Deprotect" Strategy
Best for: When reductive amination is impossible (e.g., adding a group that has no corresponding aldehyde).
Protocol:
-
Step 1 (Activation/Protection): React the amine with Boc-anhydride (
) and DMAP (cat.) to form the mono-Boc protected amine (or bis-Boc, then selective hydrolysis).-
Note: 2-aminopyridines can be sluggish. Heating may be required.
-
-
Step 2 (Alkylation):
-
Dissolve
-Boc-amine in DMF. -
Add Cs2CO3 (2.0 equiv) and Alkyl Halide (1.2 equiv).
-
Heat (50–80°C). The Boc group acidifies the N-H proton (pKa drops from ~25 to ~10-12), allowing mild deprotonation and exclusive exocyclic alkylation. The bulky Boc group also physically blocks bis-alkylation.
-
-
Step 3 (Deprotection):
-
Treat with TFA/DCM (1:1) or HCl/Dioxane to remove the Boc group.
-
Result: Pure mono-alkylated amine.
-
Comparative Data & Decision Matrix
Table 1: Comparison of Alkylation Strategies for 2-Aminopyridines
| Feature | Direct Alkylation ( | Reductive Amination | Boc-Strategy |
| Mono-Selectivity | Poor (High Bis-alkylation risk) | Excellent (>95%) | Excellent (100%) |
| Regioselectivity | Poor ( | High ( | High ( |
| Reagents | R-X, Strong Base (NaH) | Aldehyde, STAB, AcOH | |
| Atom Economy | High | Moderate | Low (3 steps) |
| Common Pitfall | Pyridinium salt formation | Aldehyde availability | Step count |
Mechanistic Visualization
The following diagram illustrates the competing pathways and why Reductive Amination is the preferred route to avoid the "Bis-Alkylation Trap."
Caption: Figure 1. Reaction pathway analysis showing the "runaway" bis-alkylation risk in direct alkylation versus the self-terminating nature of reductive amination.
References
-
Selective Mono-Alkylation of Aminopyridines
-
Self-Limiting Alkylation Concept
-
Powers, et al. (2023).[4] "Synthesis of Secondary Amines via Self-Limiting Alkylation of N-Aminopyridinium Salts." ChemRxiv.
- Key Finding: Discusses the fundamental challenge of enhanced nucleophilicity in product amines and novel ways to circumvent it.
-
-
Buchwald-Hartwig Coupling (Alternative for Arylation)
- Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews.
- Key Finding: Establishes ligand-controlled selectivity for amines, useful if the "alkyl" group is actually an aryl or heteroaryl ring.
-
Compound Data (4-cyclopropyl-6-methylpyridin-2-amine)
- PubChem CID: 13672658.
- Relevance: Structural confirmation and physicochemical properties (LogP ~2.5)
Sources
Optimizing yield of 4-cyclopropyl-6-methylpyridin-2-amine synthesis
Technical Support Center: High-Yield Synthesis Guide Topic: Optimization of 4-cyclopropyl-6-methylpyridin-2-amine Ticket ID: #SUZUKI-CYC-004 Assigned Scientist: Senior Application Scientist, Process Chemistry Division
Executive Summary
You are attempting to synthesize 4-cyclopropyl-6-methylpyridin-2-amine via a Suzuki-Miyaura cross-coupling. This transformation presents two distinct mechanistic challenges:
-
Catalyst Poisoning: The free amine (
) and pyridine nitrogen can chelate Palladium, arresting the catalytic cycle.[1] -
Protodeboronation: Cyclopropylboronic acid is electronically unique; it is prone to degradation (protodeboronation) before transmetalation occurs, particularly in unoptimized aqueous-base conditions.
This guide moves beyond standard "textbook" Suzuki conditions (e.g.,
Module 1: The Optimized Protocol (Gold Standard)
Objective: Maximize conversion of 4-chloro-6-methylpyridin-2-amine to the target product while minimizing dehalogenation and protodeboronation.
Recommended System:
Reagents & Stoichiometry
| Component | Equiv. | Role | Critical Note |
| 4-chloro-6-methylpyridin-2-amine | 1.0 | Substrate | Use high purity (>98%); sulfur contaminants kill Pd. |
| Cyclopropylboronic acid | 1.3 - 1.5 | Nucleophile | Excess required due to competing protodeboronation. |
| 0.05 (5 mol%) | Pre-catalyst | Source of Pd(II). | |
| 0.10 (10 mol%) | Ligand | Must be stored under Argon/Nitrogen. Oxidation to phosphine oxide kills activity. | |
| 3.0 | Base | Superior to | |
| Toluene / Water (20:1) | Solvent | Medium | The small water content is essential for boronate formation. |
Step-by-Step Procedure
-
Inert Setup: Flame-dry a 3-neck round bottom flask equipped with a reflux condenser. Cool under a stream of Argon.
-
Solvent Prep: Sparge Toluene and Water separately with Argon for 20 minutes. Oxygen is the enemy of this electron-rich catalyst.
-
Charging: Charge the flask with the Pyridine substrate, Cyclopropylboronic acid,
, , and . -
Solvation: Add the Toluene/Water mixture via syringe.
-
Activation: Heat the reaction to 100°C (internal temperature). Vigorous stirring is non-negotiable to ensure phase transfer.
-
Monitoring: Check HPLC/TLC at 4 hours. If conversion <50%, add 0.2 equiv boronic acid. Run for up to 12-16 hours.
Module 2: Troubleshooting Logic (Q&A)
Q1: The reaction turns black immediately, and no product forms.
-
Diagnosis: "Palladium Black" precipitation. The ligand (
) failed to stabilize the Pd(0) species, likely due to oxidation. -
Fix: Ensure
is white/crystalline, not oily/yellow. Alternatively, switch to a pre-formed catalyst like XPhos Pd G2 , which is air-stable and highly active for aminopyridines.
Q2: I see 50% conversion, but it stalled. Adding more catalyst didn't help.
-
Diagnosis: Protodeboronation.[2][3][4] The cyclopropylboronic acid degraded into cyclopropane and boric acid before it could couple.
-
Fix: Do not add more catalyst. Add 0.5 equiv of fresh Cyclopropylboronic acid and 0.5 equiv of Base . The catalyst is likely still active, but it ran out of coupling partner.
Q3: I see a byproduct with Mass M-H (Dehalogenation).
-
Diagnosis: The hydride source is likely the solvent or trace impurities.
-
Fix: Ensure Toluene is anhydrous grade (before water addition). If using alcohol solvents (e.g., Ethanol), switch immediately to Toluene/Water or Dioxane/Water. Alcohols promote hydrodehalogenation.
Q4: The product is stuck in the organic layer with impurities.
-
Diagnosis: 2-aminopyridines are amphoteric but generally basic.
-
Fix (Purification Trick):
-
Extract reaction mixture with 1M HCl . The product goes into the aqueous layer (as the salt). Impurities stay in the organic layer.
-
Wash the aqueous layer with Ethyl Acetate (discard organics).
-
Basify aqueous layer to pH 10 with NaOH.
-
Extract product back into Ethyl Acetate.
-
Module 3: Visualized Workflows
Figure 1: Reaction Mechanism & Critical Control Points
This diagram illustrates the catalytic cycle and where specific failures (poisoning vs. degradation) occur.
Caption: The Suzuki catalytic cycle highlighting the two primary failure modes: Catalyst Poisoning (prevented by bulky ligands) and Protodeboronation (prevented by excess reagent/base control).[5]
Figure 2: Troubleshooting Decision Tree
Use this flow to diagnose low yields.
Caption: Step-by-step logic for diagnosing stalled reactions based on visual cues and LCMS data.
References & Authority
-
Wallace, D. J., & Chen, C. (2002).[6] Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions.[6] Tetrahedron Letters, 43(39), 6987–6990.
-
Relevance: Establishes the
system as the superior method for cyclopropyl couplings, specifically noting the acceleration effect of water.
-
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[2][5][7][8] Chemical Reviews, 95(7), 2457–2483.
-
Relevance: Foundational text explaining the mechanism of transmetalation and the role of bases (K3PO4 vs Na2CO3).
-
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids.[2] Journal of the American Chemical Society, 132(40), 14073–14075.
-
Relevance: Validates the use of dialkylbiaryl phosphine ligands (like XPhos) for unstable boronic acids and difficult heteroaryl chlorides.
-
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. semanticscholar.org [semanticscholar.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Protodeboronation - Wikipedia [en.wikipedia.org]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. audreyli.com [audreyli.com]
- 7. researchgate.net [researchgate.net]
- 8. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low reactivity of sterically hindered 2-aminopyridines
Ticket ID: 2AP-HINDERED-REACTIVITY Status: Open Assigned Specialist: Senior Application Scientist Subject: Troubleshooting low nucleophilicity and regioselectivity issues in 2-aminopyridine functionalization.
The Core Problem: The Deactivated Nucleophile
Diagnostic Overview
You are likely experiencing stalled reactions, recovered starting material, or regioselective errors (N-ring vs. N-exocyclic functionalization).
Root Cause Analysis:
-
Electronic Deactivation: The pyridine ring is electron-withdrawing, significantly reducing the basicity (
) and nucleophilicity of the exocyclic amine compared to anilines ( ) or alkylamines ( ). -
Steric Shielding: Substituents at the C3 position (ortho to the amine) create a "picket fence" effect, physically blocking the approach of electrophiles.
-
Ambident Nucleophilicity: The ring nitrogen (N1) often competes with the exocyclic nitrogen, leading to unstable N-pyridinium salts rather than the desired product.
Visualizing the Bottleneck
The following logic flow illustrates why standard protocols fail and how to redirect the pathway.
Caption: Figure 1. The bifurcation of reactivity.[1][2] Without anion generation, the ring nitrogen acts as a "nucleophilic sink," trapping the electrophile in a reversible, non-productive cycle.
Module: Amide Coupling Troubleshooting
User Issue: “Standard EDC/HOBt or HATU couplings yield <10% product with my 3-methyl-2-aminopyridine.”
The Solution: The Acyl Chloride/Fluoride Pivot
Standard uronium/carbodiimide coupling reagents are too bulky and insufficiently electrophilic for hindered 2-aminopyridines. You must switch to high-energy intermediates like Acyl Chlorides (generated in situ to prevent hydrolysis) or Acyl Fluorides .
Protocol A: Ghosez’s Reagent (The "Gold Standard" for Hindered Amines)
Ghosez’s reagent (1-chloro-N,N,2-trimethylpropenylamine) converts carboxylic acids into
Reagents:
-
Carboxylic Acid (1.0 equiv)
-
Ghosez’s Reagent (1.2 – 1.5 equiv)
-
Hindered 2-Aminopyridine (1.1 equiv)
-
Pyridine or 2,6-Lutidine (2.0 equiv) – Acts as an acid scavenger.
-
DCM or CHCl3 (Dry)
Step-by-Step:
-
Activation: Dissolve the carboxylic acid in dry DCM at 0°C. Add Ghosez’s reagent dropwise. Stir at room temperature (RT) for 1–2 hours. Self-Validation: Monitor by TLC; the acid spot should disappear.
-
Coupling: Add the pyridine base, followed by the hindered 2-aminopyridine.
-
Reflux: If the amine is extremely hindered (e.g., 3,5-disubstituted), heat to reflux (40–50°C) for 4–12 hours.
-
Workup: Quench with saturated
. Extract with DCM.[3]
Protocol B: Acyl Fluorides (TFFH)
If acid sensitivity is a concern, use TFFH (Tetramethylfluoroformamidinium hexafluorophosphate). Acyl fluorides are less sensitive to moisture than chlorides but highly reactive toward amines.
Comparison of Coupling Agents
| Reagent | Mechanism | Suitability for Hindered 2-AP | Risk Factor |
| EDC/HOBt | Active Ester | Low | Steric bulk prevents amine approach. |
| HATU | Aza-benzotriazole | Medium | Works for moderate hindrance; expensive. |
| Ghosez Reagent | High | Highly reactive; moisture sensitive. | |
| TFFH | Acyl Fluoride | High | Balanced reactivity/stability.[4] |
Module: Buchwald-Hartwig Amination[5][6]
User Issue: “The reaction turns black immediately (Pd crash out) and I get no conversion.”
The Solution: Ligand Engineering & Precatalysts
2-Aminopyridines are notorious for poisoning Palladium catalysts. The pyridine nitrogen binds to the Pd center, displacing the phosphine ligand and deactivating the catalyst (forming Pd-black).
The Fix: You need a ligand that is bulky enough to prevent the pyridine nitrogen from binding to Pd, but flexible enough to facilitate the reductive elimination.
Recommended System
-
Ligand:
-BuBrettPhos (Primary recommendation) or BrettPhos .-
Why: These ligands are specifically designed for primary amines and possess extreme bulk to prevent catalyst poisoning by the pyridine ring.[5]
-
-
Precatalyst: Pd(0) sources are preferred to avoid reduction issues, but G3/G4 Palladacycles are superior for rapid activation.
-
Recommendation:
-BuBrettPhos Pd G3.
-
-
Base: LiHMDS or NaOtBu .[2]
-
Why: Strong bases are required to deprotonate the amine-Pd complex.
-
Optimized Protocol
-
Setup: In a glovebox or under strict Argon Schlenk line.
-
Mix: Aryl Halide (1.0 equiv) + Hindered 2-Aminopyridine (1.2 equiv).
-
Catalyst: Add
-BuBrettPhos Pd G3 (2–5 mol%). -
Base: Add NaOtBu (1.4 equiv).
-
Solvent: 1,4-Dioxane or
-Amyl alcohol (0.2 M concentration). -
Heat: 80–100°C for 2–4 hours.
Self-Validating Check:
-
Visual: The reaction should remain a clear orange/red solution. If it turns black/colorless with precipitate within 10 minutes, the ligand has dissociated. Switch to a bulkier ligand or lower temperature.
Module: Regioselectivity (N-Alkylation)
User Issue: “I am trying to alkylate the amine, but I am getting the ring-N alkylated product (pyridinium salt or imine).”
The Solution: Anionic Control
Under neutral conditions, the ring nitrogen is often more nucleophilic. To alkylate the exocyclic amine, you must deprotonate it first to create the amidinate anion , which localizes the negative charge on the exocyclic nitrogen.
Protocol:
-
Deprotonation: Dissolve 2-aminopyridine in dry DMF or THF at 0°C.
-
Base Addition: Add NaH (Sodium Hydride) (1.1 equiv) carefully.
-
Wait: Stir for 30–60 mins until gas evolution ceases. This ensures the formation of the sodium salt.
-
Alkylation: Add the alkyl halide dropwise.
-
Temperature: Warm to RT.
Diagnostic Diagram: Regioselectivity Verification
Caption: Figure 2. NMR Logic for determining site of alkylation. Ring N-functionalization significantly perturbs the aromatic ring electronics.
References & Authority
-
Ghosez’s Reagent Mechanism & Utility:
-
Buchwald-Hartwig Ligand Selection (BrettPhos):
-
Citation: Maiti, D., & Buchwald, S. L. "Ligand-Accelerated Pd-Catalyzed Amination of Aryl Chlorides with Primary Amines." J. Am. Chem. Soc.2009 , 131(47), 17423–17429.
-
Context: Establishes BrettPhos as the premier ligand for primary amines, specifically addressing the issue of catalyst poisoning.
-
Source:
-
-
Acyl Fluorides for Hindered Couplings:
-
Citation: Carpino, L. A., et al. "Tetramethylfluoroformamidinium Hexafluorophosphate (TFFH): A Convenient New Reagent for the Preparation of Acyl Fluorides." J. Am. Chem. Soc.1995 , 117(19), 5401–5402.
-
Context: Defines the utility of TFFH for sterically hindered amide bond formation.
-
Source:
-
-
Regioselectivity of Aminopyridines:
-
Citation: Cheung, L. L., et al. "Regioselective N-Alkylation of 2-Aminopyridines." J. Org. Chem.2016 , 81, 1209.
-
Context: Detailed study on base selection (NaH vs bases) to control ring vs exocyclic nitrogen reactivity.
-
Source:
-
Sources
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 3. peptide.com [peptide.com]
- 4. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. reddit.com [reddit.com]
- 8. Regioselectivity - Wikipedia [en.wikipedia.org]
Technical Support Center: Stability of 4-Cyclopropyl-6-methylpyridin-2-amine in Acidic Media
Welcome to the Application Scientist Support Center. This guide is designed for researchers and drug development professionals working with 4-cyclopropyl-6-methylpyridin-2-amine , a critical building block frequently utilized in the synthesis of complex active pharmaceutical ingredients, including advanced antimalarial therapeutics [1].
Handling this molecule under acidic conditions—whether during salt screening, gastric pH simulation, or reverse-phase HPLC—requires a precise understanding of its physicochemical behavior. This guide breaks down the mechanistic causality of its stability and provides actionable troubleshooting protocols.
Part 1: Core Mechanistic Principles (The "Why")
To predict how 4-cyclopropyl-6-methylpyridin-2-amine behaves in acidic media, we must analyze the electronic interplay between its three functional groups: the 2-amino group, the 6-methyl group, and the 4-cyclopropyl ring.
The Protonation Paradox: Ring Nitrogen vs. Exocyclic Amine
A common misconception in early-stage development is that the primary exocyclic amine (-NH₂) is the primary site of protonation. However, thermodynamic reality dictates that protonation occurs almost exclusively at the endocyclic pyridine ring nitrogen (N1) .
Causality: Protonating the ring nitrogen allows the lone pair of electrons on the exocyclic amine to delocalize into the ring, creating a highly stable, amidinium-like resonance structure[2]. Protonating the exocyclic amine would localize the charge and disrupt this conjugation, making it energetically disfavored. The 6-methyl group further stabilizes the N1 protonation via mild inductive (+I) electron donation.
Cyclopropyl Shielding via Electron Withdrawal
Cyclopropane rings are notoriously strained and generally susceptible to acid-catalyzed ring opening, a process driven by protonation-induced carbocation formation [3]. However, in 4-cyclopropyl-6-methylpyridin-2-amine, the cyclopropyl ring is surprisingly stable under mild to moderate acidic conditions.
Causality: When the pyridine ring is protonated at N1, it becomes a pyridinium cation—a powerful electron-withdrawing group. This positive charge pulls electron density away from the C4 position, severely destabilizing any potential carbocation intermediate that would be required for the cyclopropyl ring to open. Thus, the protonation of the core actively protects the cyclopropyl appendage from electrophilic cleavage.
Logical flow of 2-aminopyridine protonation and cyclopropyl stabilization.
Part 2: Troubleshooting & FAQs
Q1: During reverse-phase HPLC using 0.1% TFA, my peak shape degrades (tailing) and retention time shifts unpredictably. Is the molecule degrading? A1: It is highly unlikely to be degradation. At pH ~2 (0.1% TFA), the ring nitrogen is fully protonated. If your column is not fully end-capped or equilibrated, the positively charged pyridinium ion will undergo secondary ion-exchange interactions with residual silanols on the stationary phase. Actionable Fix: Ensure consistent TFA concentration to maintain a constant ion-pairing state. If tailing persists, switch to a chaotropic salt buffer (e.g., sodium perchlorate at pH 3.0) to suppress silanol interactions, or use a column specifically designed for basic compounds (e.g., charged-surface hybrid columns).
Q2: I am attempting to form an HCl salt of this compound for oral formulation. Is there a risk of the cyclopropyl ring opening during crystallization? A2: Under ambient conditions with stoichiometric HCl in organic solvents (e.g., ethanol or ethyl acetate), the risk is negligible. The electron-withdrawing nature of the pyridinium ion at N1 strongly deactivates the C4 position. However, prolonged exposure to strong aqueous mineral acids at elevated temperatures (>60°C) may eventually force hydration or ring-cleavage. Keep crystallization temperatures below 50°C.
Q3: We observe a +18 Da mass shift in LC-MS after leaving the sample in 1N HCl for a week. What is the mechanism? A3: A +18 Da shift indicates hydration. Under extreme, prolonged acidic stress, the protective effect of the pyridinium ring is overcome, allowing water to nucleophilically attack the protonated cyclopropyl ring. This results in ring-opening to form a linear aliphatic alcohol (e.g., a propanol derivative attached to the pyridine core).
Part 3: Quantitative Data Summary
The following table summarizes the key physicochemical metrics that dictate the molecule's behavior in acidic environments.
| Parameter | Value / Description | Impact on Acidic Stability |
| Primary Protonation Site | Pyridine Ring Nitrogen (N1) | Induces amidinium resonance; highly stabilizes the protonated state. |
| Estimated pKa | ~7.0 - 7.4 | Fully ionized in gastric pH (1.5-3.5) and standard HPLC mobile phases. |
| Cyclopropyl Reactivity | Highly deactivated at C4 | Resistant to acid-catalyzed carbocation formation under ambient conditions. |
| 6-Methyl Effect | +I Inductive Donor | Slightly increases N1 basicity; provides steric shielding to the ring nitrogen. |
Part 4: Experimental Workflow — Acid Stress Testing (Forced Degradation)
To empirically validate the stability boundaries of 4-cyclopropyl-6-methylpyridin-2-amine for regulatory submissions (e.g., ICH Q1A), use the following self-validating forced degradation protocol.
Self-Validation Logic: This protocol includes a mandatory neutralization step and mass balance calculation. If the sum of the remaining API and identified degradants does not equal ~100%, it immediately flags irreversible adsorption to the glass vial or the escape of volatile degradants, invalidating the run and requiring a methodology adjustment.
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh 10.0 mg of the API and dissolve it in 10.0 mL of 0.1N HCl (Target concentration: 1.0 mg/mL). Ensure complete dissolution.
-
Thermal Incubation: Aliquot the solution into tightly sealed amber HPLC vials. Incubate in a thermomixer at 40°C and 60°C. Pull samples at 24 hours, 48 hours, and 7 days.
-
Neutralization (Critical Step): Immediately upon pulling a sample, quench the reaction by adding an exact equimolar amount of 0.1N NaOH to bring the pH to ~7.0. This halts any further acid-catalyzed degradation during the queue time in the autosampler.
-
Analysis: Inject onto an LC-UV/MS system using a gradient of 0.1% Formic Acid in Water/Acetonitrile. (Formic acid is preferred over TFA here to enhance MS ionization efficiency).
-
Data Interpretation: Calculate the % Recovery against a freshly prepared standard. Scan the MS data specifically for m/z shifts of +18 Da (hydration/ring opening) or +36 Da (double hydration/cleavage).
Step-by-step experimental workflow for acid stress testing and degradation analysis.
References
- US9957253B2 - Triaminopyrimidine compounds useful for preventing or treating malaria Google P
-
An analysis on the transmission of electron density through sulphur atoms in the quaternization reactions of benzothiazoles Indian Academy of Sciences[Link]
Technical Support Center: Recrystallization of 4-Cyclopropyl-6-methylpyridin-2-amine
Welcome to the Technical Support Center. This guide is specifically engineered for researchers, analytical chemists, and drug development professionals tasked with the purification of 4-cyclopropyl-6-methylpyridin-2-amine (CAS: 1314968-28-9).
Purifying this specific compound presents unique thermodynamic challenges. The molecule features a highly polar, hydrogen-bonding aminopyridine core juxtaposed with highly lipophilic cyclopropyl and methyl substituents. This structural duality often leads to high solubility in moderately polar organic solvents and a severe propensity to "oil out" (undergo liquid-liquid phase separation) rather than form a highly ordered crystalline lattice. This guide provides field-proven, self-validating methodologies to overcome these kinetic barriers.
Solvent Selection Matrix
Selecting the correct solvent system is the most critical variable in recrystallization. Because of the lipophilic cyclopropyl group, single-solvent systems often fail to provide the necessary solubility differential between the boiling point and 0 °C. We highly recommend a binary solvent/anti-solvent system .
| Solvent | Boiling Point (°C) | Dielectric Constant | Role in Recrystallization | Mechanistic Rationale |
| Ethyl Acetate (EtOAc) | 77.1 °C | 6.0 | Primary Solvent | Polar aprotic nature efficiently solvates the aminopyridine core via dipole interactions at high temperatures[1]. |
| Heptane | 98.4 °C | 1.9 | Anti-Solvent | Non-polar aliphatic chain forces the lipophilic cyclopropyl groups to aggregate, driving thermodynamic precipitation[2]. |
| Toluene | 110.6 °C | 2.4 | Alternative Single Solvent | Aromatic |
| Ethanol | 78.3 °C | 24.5 | Avoid / Not Recommended | Protic nature strongly hydrogen-bonds with the amine, often preventing crystallization and severely reducing recovery yield. |
Troubleshooting Guides & FAQs
Q: Why does my 4-cyclopropyl-6-methylpyridin-2-amine consistently "oil out" during cooling? A: "Oiling out" is a kinetic phenomenon that occurs when the compound's solubility drops drastically before the temperature reaches its melting point. Instead of nucleating into a solid crystal, the compound separates as a supercooled liquid phase.
-
Causality: The lipophilic cyclopropyl group disrupts crystal lattice packing kinetics. If the anti-solvent (e.g., heptane) is added too rapidly or if the flask is cooled too quickly, the local supersaturation exceeds the metastable zone width, forcing a kinetic liquid-liquid phase separation instead of thermodynamic crystal nucleation.
-
Solution: Reheat the mixture until homogeneous, add 5-10% more of the primary solvent (EtOAc) to increase the solubility threshold, and cool at a much slower rate (e.g., 0.1 °C/min).
Q: How do I remove dark brown oxidation byproducts from the crude amine? A: Aminopyridines are notoriously susceptible to N-oxidation and subsequent polymerization, yielding dark, highly conjugated impurities[4].
-
Causality: These polymeric impurities have extended
-systems that strongly adsorb to the porous structure of activated carbon. -
Solution: Add 5-10% w/w activated charcoal to the hot solvent mixture, reflux for 15 minutes, and perform a hot filtration through a Celite pad. The carbon selectively traps the larger, planar polymeric impurities while allowing the target monomeric amine to pass through[5].
Q: Is a single-solvent or mixed-solvent system better for this specific compound? A: A mixed-solvent system (EtOAc/Heptane) is vastly superior.
-
Causality: Single non-polar solvents like toluene require high temperatures for dissolution, which can thermally degrade the amine over time. Conversely, single polar solvents dissolve the compound too well, resulting in poor recovery yields. A binary system allows you to precisely tune the dielectric constant of the medium, maximizing dissolution at the boiling point and minimizing solubility at 0 °C.
Experimental Protocols
Workflow: Anti-Solvent Recrystallization (Ethyl Acetate / Heptane)
This protocol utilizes a binary solvent system to assert thermodynamic control over the crystallization process, preventing oiling out.
Step 1: Dissolution Suspend the crude 4-cyclopropyl-6-methylpyridin-2-amine in a minimal volume of Ethyl Acetate (approximately 3-5 mL per gram of crude). Heat the mixture to 70 °C under reflux with stirring until completely dissolved. If the solution is dark, perform the activated carbon hot-filtration described in the FAQ.
Step 2: Anti-Solvent Addition (Titration) While maintaining the solution at 70 °C, slowly add hot Heptane (70 °C) dropwise. Stop the addition the exact moment the solution becomes faintly cloudy. This is the "cloud point," indicating the saturation threshold has been reached.
Step 3: Clarification Add 1-2 drops of hot Ethyl Acetate to the flask just until the cloudiness dissipates. This ensures the system is sitting perfectly within the metastable zone, primed for nucleation.
Step 4: Thermodynamic Cooling Remove the flask from the heat source. Do not agitate or place the flask in an ice bath. Allow the flask to cool ambiently to room temperature (25 °C) over 2-3 hours. Slow cooling provides the activation energy necessary for molecules to arrange into a highly ordered, pure crystal lattice rather than crashing out as an impure oil.
Step 5: Harvesting & Self-Validation Once a healthy crystal bed has formed at room temperature, transfer the flask to an ice bath (0-5 °C) for 1 hour to maximize recovery yield. Filter the crystals via a Büchner funnel and wash with 2 volumes of ice-cold Heptane.
-
Self-Validation Step: Before bulk drying, dissolve 1 mg of the harvested crystals in 1 mL of Dichloromethane and spot on a TLC plate (Eluent: 1:1 EtOAc/Hexane). A single, tight UV-active spot confirms the removal of polar baseline impurities and validates the success of the recrystallization. If baseline impurities remain, repeat the protocol.
Workflows and Mechanistic Pathways
Troubleshooting Decision Tree
Use the following logic flow to diagnose and correct phase separation issues during your recrystallization workflow.
Caption: Recrystallization Troubleshooting Decision Tree
Thermodynamic vs. Kinetic Control
Understanding the energy landscape is critical to preventing oiling out. Rapid cooling forces the system down the kinetic pathway, resulting in an impure liquid phase.
Caption: Thermodynamic vs. Kinetic Crystallization Pathways
References
-
Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review - Science Publishing Group. Available at: 4[4]
-
How to remove unreacted 2-aminopyridine from product - Benchchem. Available at: 5[5]
-
The Complete Guide to Ethyl Acetate / Ethyl Ethanoate - APC Pure. Available at: 1[1]
-
N-Heptane vs Heptane: Key Differences Explained - APC Pure. Available at: 2[2]
Sources
- 1. APC Pure | News | The Complete Guide to Ethyl Acetate / Ethyl Ethanoate [apcpure.com]
- 2. APC Pure | News | N-Heptane vs Heptane: Key Differences Explained [apcpure.com]
- 3. Toluene CAS#: 108-88-3 [m.chemicalbook.com]
- 4. article.sciencepublishinggroup.com [article.sciencepublishinggroup.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Overcoming Catalyst Poisoning by Amino-Pyridine Coordination
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with transition-metal catalyzed cross-couplings involving aminopyridines. These substrates are ubiquitous in pharmaceutical chemistry but are notorious for shutting down catalytic cycles.
This guide provides field-proven, mechanistically grounded troubleshooting strategies to bypass thermodynamic sinks through rational ligand design, precatalyst selection, and reaction engineering.
Diagnostic & Troubleshooting Workflow
Before altering your protocol, use the following decision matrix to identify the root cause of your catalytic failure.
Troubleshooting workflow for diagnosing and resolving aminopyridine-induced catalyst poisoning.
Core Troubleshooting FAQs
Q1: Why does 2-aminopyridine completely shut down my standard Pd2(dba)3 / BINAP catalytic system? A: The poisoning is fundamentally a thermodynamic problem. 2-Aminopyridines possess both a highly nucleophilic pyridine nitrogen and an exocyclic amine[1]. They act as strong bidentate or monodentate ligands that displace standard phosphines (like BINAP) from the Pd(II) intermediate after oxidative addition. This forms a highly stable, unreactive bis-aminopyridine palladium resting state, preventing the necessary amine binding and reductive elimination steps[2].
Q2: How does steric shielding overcome this coordination? A: By employing ligands with "flexible bulk," such as the N-heterocyclic carbene (NHC) in Pd-PEPPSI-IPentCl or bulky dialkylbiaryl phosphines like BrettPhos and RuPhos[2][3]. The massive steric profile of the 3-pentyl substituents on the NHC aryl rings, or the bulky isopropyl/methoxy groups on Buchwald ligands, physically blocks the coordination of multiple aminopyridine molecules[1]. This steric repulsion destabilizes the off-cycle resting state and forces the catalytic cycle forward toward reductive elimination[2].
Q3: I'm coupling a 3-halo-2-aminopyridine, but I am getting high amounts of homocoupling. How do I fix this? A: In 3-halo-2-aminopyridines, the substrate acts as both the electrophile and a competing nucleophile. To prevent homocoupling and overcome the amidine-like chelation of the Pd(II) center, you must use a highly active, fast-reductive-eliminating catalyst. The combination of a RuPhos or BrettPhos precatalyst with LiHMDS as the base has been proven to selectively promote the C,N-cross coupling of unprotected 3-halo-2-aminopyridines with exogenous amines, completely bypassing the chelation trap[3][4].
Q4: Does the choice of base affect catalyst poisoning? A: Yes. Strong bases can sometimes degrade sensitive functional groups or lead to side reactions that exacerbate catalyst deactivation. For highly coordinating substrates, using milder bases like Na-BHT (sodium 2,6-di-tert-butyl-4-methylphenoxide) in combination with a bulky catalyst like Pd-PEPPSI-IPentCl facilitates the deprotonation step without interfering with the Pd center, maintaining catalyst longevity[1][2].
Mechanistic Pathway: Poisoning vs. Productive Catalysis
Understanding the causality behind the failure allows you to select the right protocol. The diagram below illustrates how bulky ligands actively prevent the thermodynamic sink.
Mechanistic divergence between aminopyridine catalyst poisoning and productive cross-coupling.
Step-by-Step Experimental Protocols
These self-validating protocols are designed to ensure rapid initiation and prevent off-cycle intermediate formation.
Protocol A: Cross-Coupling of Unprotected 3-Halo-2-aminopyridines[3]
Objective: Overcome amidine-like chelation using a RuPhos precatalyst.
-
Preparation: In a nitrogen-filled glovebox, charge an oven-dried vial with 3-bromo-2-aminopyridine (1.0 equiv), the desired amine nucleophile (1.2 equiv), and LiHMDS (2.2 equiv).
-
Catalyst Addition: Add RuPhos Pd G3 precatalyst (2-5 mol%) and RuPhos ligand (2-5 mol%). Note: The matched precatalyst ensures rapid generation of the active Pd(0) species, outcompeting substrate binding.
-
Solvent: Add anhydrous THF (to achieve a 0.2 M concentration).
-
Reaction: Seal the vial with a Teflon-lined cap, remove from the glovebox, and stir at 65 °C for 16 hours.
-
Workup: Cool to room temperature, quench with saturated aqueous NH₄Cl, extract with EtOAc, and purify via silica gel chromatography.
Protocol B: Amination using 2-Aminopyridine as the Nucleophile[1][2]
Objective: Prevent N-coordination poisoning using the ultra-bulky Pd-PEPPSI-IPentCl.
-
Preparation: In a glovebox, combine the aryl chloride electrophile (1.0 equiv), 2-aminopyridine (1.2 equiv), and Na-BHT (2.0 equiv) in a dry vial.
-
Catalyst Addition: Add Pd-PEPPSI-IPentCl (2 mol%). Note: The 3-pentyl groups on the NHC backbone provide a protective steric umbrella over the Pd center.
-
Solvent: Add anhydrous DME (0.25 M).
-
Reaction: Seal the vial, remove from the glovebox, and heat at 80 °C for 12–24 hours.
-
Workup: Dilute with EtOAc, filter through a pad of Celite, concentrate, and purify.
Quantitative Data & Ligand Selection
The table below summarizes the quantitative impact of ligand selection on overcoming aminopyridine poisoning, demonstrating the necessity of steric bulk.
| Electrophile | Nucleophile | Catalyst / Ligand System | Base | Yield (%) | Reference |
| 3-Bromo-2-aminopyridine | Morpholine | Pd(OAc)₂ / BINAP | LiHMDS | 71% | [3] |
| 3-Bromo-2-aminopyridine | Morpholine | RuPhos Pd G3 / RuPhos | LiHMDS | 71-76% | [3] |
| 3-Bromo-2-aminopyridine | Primary Amines | BrettPhos Pd G3 / BrettPhos | LiHMDS | >80% | [3][4] |
| Aryl Chlorides | 2-Aminopyridine | Pd-PEPPSI-IPentCl | Na-BHT | 85-95% | [1][2] |
| Complex Aryl Halides | Primary Amines | GPhos Pd G3 | LHMDS / NaOtBu | >85% (RT) | [5] |
References
-
Pd-PEPPSI-IPentCl : A Useful Catalyst for the Coupling of 2-Aminopyridine Derivatives. Chemistry - A European Journal, 2017.
-
Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Organic Letters, 2011.
-
Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability. Journal of the American Chemical Society, 2017.
-
Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 2016.
Sources
- 1. yorkspace.library.yorku.ca [yorkspace.library.yorku.ca]
- 2. Pd-PEPPSI-IPentCl : A Useful Catalyst for the Coupling of 2-Aminopyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Palladium-catalyzed C,N-cross coupling reactions of 3-halo-2-aminopyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Handling Hygroscopic Aminopyridine Salts
Advanced Troubleshooting & Methodologies for Drug Development Professionals
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges related to the hygroscopic nature of pharmaceutical salts. Aminopyridines (such as 4-aminopyridine, used extensively in neurology and organic synthesis) present unique handling challenges when formulated as salts. This guide provides field-proven, self-validating protocols to ensure scientific integrity and stoichiometric accuracy during your experiments.
Section 1: The Causality of Hygroscopicity (Mechanistic FAQ)
Q: Why do aminopyridine salts exhibit such aggressive hygroscopicity compared to their free base forms? A: The phenomenon is driven by the thermodynamics of crystal lattice energy and hydrogen bonding. The free base form of an aminopyridine contains an amino group and a pyridine nitrogen, which participate in intermolecular hydrogen bonding but maintain a relatively stable, non-hygroscopic lattice. However, when protonated to form a salt (such as a hydrochloride or trifluoroacetate), the introduction of highly polarized counterions creates strong hydrogen-bond acceptors. When the ambient relative humidity (RH) exceeds the salt's Deliquescence Relative Humidity (DRH), the salt rapidly absorbs atmospheric water, eventually dissolving into a saturated solution droplet [1]. This deliquescence fundamentally alters the physical state, compromising stoichiometric accuracy.
Q: How does the choice of counterion impact the moisture uptake profile? A: The counterion dictates the severity of moisture absorption. Trifluoroacetate (TFA) and hydrochloride (HCl) salts are notoriously hygroscopic, often requiring specialized handling, whereas larger, more hydrophobic counterions like tosylate can mitigate this effect [2].
Table 1: Hygroscopicity Profile of Aminopyridine Forms
| Chemical Form | Hygroscopicity Level | Deliquescence Risk | Recommended Handling Environment |
| Free Base (e.g., 4-AP) | Low | Low | Ambient lab (tightly sealed) |
| Hydrochloride (HCl) | High | High | Glove box (RH < 20%) |
| Trifluoroacetate (TFA) | Very High | Very High | Glove box (Ar/N₂ atmosphere) |
| Tosylate / Besylate | Moderate | Low to Moderate | Standard lab (with desiccator) |
Section 2: Troubleshooting Storage & Handling
Q: My aminopyridine hydrochloride salt keeps caking and turning into a sticky paste during weighing. How do I prevent this? A: You are observing active deliquescence [3]. To prevent this, you must isolate the material from atmospheric moisture at every step of your workflow.
Step-by-Step Methodology: Anhydrous Weighing Protocol
-
Pre-conditioning: Store the bulk salt in a vacuum desiccator containing a high-capacity desiccant, such as indicating silica gel or phosphorus pentoxide [4].
-
Environment Control: Transfer the sealed container into a glove box purged with dry Argon or Nitrogen to maintain an atmosphere well below the salt's DRH [1].
-
Static Mitigation: Extremely dry environments generate static electricity, which causes powder scattering. Pass an anti-static zero-stat gun over the microbalance and spatulas before handling.
-
Rapid Transfer: Weigh the salt directly into a pre-tared, septum-sealable reaction vial using an ultramicrobalance.
-
Hermetic Sealing: Cap the vial with a PTFE-lined septum before removing it from the glove box. Introduce any subsequent solvents or reagents via a syringe through the septum [3].
Workflow for handling and weighing hygroscopic aminopyridine salts to prevent deliquescence.
Section 3: Analytical Verification (Karl Fischer Titration)
Q: We need to quantify the exact water content of our aminopyridine batch to adjust our reaction stoichiometry, but we get erratic results. What is the correct method? A: Karl Fischer (KF) titration is the gold standard for moisture analysis [5]. However, aminopyridine salts can cause two major issues: incomplete dissolution and pH shifting. The KF reaction requires an optimal pH of 5–7. Because aminopyridines are basic, they can shift the pH of the working medium, leading to sluggish endpoints or false positives [5].
Step-by-Step Methodology: Optimized KF Titration for Aminopyridine Salts
-
Method Selection: Use Volumetric KF Titration for moisture content >1%, or Coulometric KF Titration for trace moisture (ppm levels) [6].
-
Solvent Optimization: If the salt does not dissolve fully in standard methanol, use a working medium of Methanol:Formamide (2:1) to ensure complete dissolution and the release of trapped crystal water [7].
-
pH Buffering: Add a buffering agent (e.g., salicylic acid or benzoic acid) to the solvent prior to titration to neutralize the basicity of the aminopyridine and maintain the optimal pH range.
-
Sample Introduction: Use a back-weighing technique. Weigh a syringe containing the sample, inject the sample into the KF cell, and weigh the empty syringe. This prevents moisture ingress during transfer.
Karl Fischer Titration decision matrix for determining water content in aminopyridine salts.
Section 4: Long-Term Storage & Formulation
Q: How should we store bulk quantities of these salts to ensure long-term stability and prevent polymorphic transitions? A: Long-term storage must rely on a multi-barrier approach. Because hygroscopic materials will eventually draw moisture through semi-permeable plastics, secondary and tertiary packaging is critical[8].
Step-by-Step Methodology: Bulk Storage Protocol
-
Primary Packaging: Place the bulk powder in a low-density polyethylene (LDPE) bag. Expel excess air, twist the neck, and seal it securely with a cable tie.
-
Secondary Packaging: Place the primary bag inside a secondary foil-laminate pouch (which provides a near-zero moisture vapor transmission rate). Add desiccant sachets (e.g., molecular sieves or silica gel) between the primary and secondary layers to scavenge any residual moisture [4].
-
Tertiary Packaging: Heat-seal the foil pouch and store it in a high-density polyethylene (HDPE) drum.
-
Equilibration (Critical Step): If the material is stored in a refrigerator or freezer, you must allow the sealed container to fully equilibrate to room temperature before opening. Opening a cold container will cause immediate condensation of atmospheric moisture directly onto the powder.
References
-
National Center for Biotechnology Information (PMC). "Impact of counterion and salt form on the properties of long-acting injectable peptide hydrogels for drug delivery." Available at: [Link]
-
Valley Northern. "Discovering Desiccants." Available at:[Link]
-
Mettler Toledo. "What Is Karl Fischer Titration?" Available at: [Link]
-
News-Medical.Net. "KF titration in pharmaceuticals." Available at: [Link]
-
Wikipedia. "Hygroscopy." Available at: [Link]
Validation & Comparative
1H NMR Spectrum Analysis of 4-Cyclopropyl-6-methylpyridin-2-amine: A Comparative Methodological Guide
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals
In the synthesis and structural validation of substituted pyridines, Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for unambiguous molecular structure elucidation[1]. The compound 4-cyclopropyl-6-methylpyridin-2-amine (CAS: 1314968-28-9)[2] is a highly functionalized scaffold frequently utilized in medicinal chemistry, particularly in the development of kinase inhibitors and antimalarial triaminopyrimidine derivatives[3].
This guide provides an objective, comparative analysis of analytical methodologies—specifically evaluating solvent systems and field strengths—to optimize the 1H NMR resolution of this compound. By understanding the causality behind chemical shifts and splitting patterns, researchers can establish a self-validating analytical protocol to differentiate this scaffold from closely related structural isomers (e.g., 5-cyclopropyl-6-methylpyridin-2-amine).
Structural & Electronic Grounding: Causality of Chemical Shifts
To accurately interpret the 1H NMR spectrum of 4-cyclopropyl-6-methylpyridin-2-amine, one must first analyze the electronic environment of the pyridine core. Substituent effects on the 1H NMR spectra of aminopyridines demonstrate that chemical shifts of the ortho and para protons are heavily dictated by the dual substituent parameter treatment, reflecting their electronic origins[4].
-
The Amine Group (-NH₂ at C2): Exerts a strong mesomeric (+M) electron-donating effect. This significantly increases electron density at the ortho (C3) and para (C5) positions, shielding these protons and shifting them upfield.
-
The Methyl Group (-CH₃ at C6): Exerts a weak inductive (+I) effect, providing localized shielding to the adjacent H-5 proton.
-
The Cyclopropyl Group (at C4): Exerts both a +I effect and a unique magnetic anisotropy due to the strained
-bonds of the three-membered ring. This group shields both H-3 and H-5.
Because the C3 proton is ortho to both the strongly donating -NH₂ group and the cyclopropyl group, it is the most shielded aromatic proton on the ring.
Logical relationship of electronic substituent effects on the pyridine ring protons.
Comparative Analysis: Solvent Selection (CDCl₃ vs. DMSO-d₆)
The choice of deuterated solvent fundamentally alters the spectral profile of 4-cyclopropyl-6-methylpyridin-2-amine. Comparing the spectrum in a non-polar solvent (CDCl₃) versus a highly polar, hydrogen-bonding solvent (DMSO-d₆) serves as a self-validating diagnostic tool for exchangeable protons.
-
Performance in CDCl₃: The -NH₂ protons typically appear as a broad, poorly defined singlet around 4.30–4.60 ppm. The lack of strong intermolecular hydrogen bonding allows for intermediate proton exchange rates, causing signal broadening.
-
Performance in DMSO-d₆: DMSO acts as a strong hydrogen bond acceptor. It locks the -NH₂ protons into a defined state, dramatically shifting the signal downfield (~5.60–5.90 ppm) and sharpening the peak. If a suspected impurity does not exhibit this solvent-dependent shift, it lacks the primary amine functionality.
Table 1: Comparative 1H NMR Chemical Shifts (Expected Values)
| Proton Assignment | Multiplicity | Expected Shift (CDCl₃, ppm) | Expected Shift (DMSO-d₆, ppm) | Causality / Diagnostic Value |
| -NH₂ (C2) | Broad Singlet (bs) | 4.30 – 4.60 | 5.60 – 5.90 | Downfield shift in DMSO validates the presence of a primary amine via H-bonding. |
| H-5 (Aromatic) | Doublet (d, J ≈ 1.5 Hz) | 6.35 – 6.45 | 6.25 – 6.35 | Meta-coupled to H-3. Less shielded than H-3 due to distance from the amine. |
| H-3 (Aromatic) | Doublet (d, J ≈ 1.5 Hz) | 6.10 – 6.20 | 6.00 – 6.10 | Highly shielded by the ortho-amine (+M) and cyclopropyl groups. |
| -CH₃ (C6) | Singlet (s) | 2.30 – 2.40 | 2.20 – 2.30 | Standard benzylic/heteroaromatic methyl region. Integrates to 3H. |
| Cyclopropyl -CH | Multiplet (m) | 1.65 – 1.80 | 1.70 – 1.85 | Deshielded relative to CH₂ groups due to direct attachment to the aromatic ring. |
| Cyclopropyl -CH₂ | Multiplet (m) | 0.90 – 1.05 | 0.85 – 1.00 | First set of diastereotopic-like methylene protons (AA'BB' spin system). |
| Cyclopropyl -CH₂ | Multiplet (m) | 0.60 – 0.75 | 0.65 – 0.80 | Second set of methylene protons. |
Comparative Analysis: Field Strength (400 MHz vs. 600 MHz)
The cyclopropyl group presents a complex AA'BB' spin system due to restricted rotation and ring strain.
-
400 MHz NMR: At lower field strengths, the dispersion (Hz/ppm) is often insufficient to fully separate the cyclopropyl methylene multiplets from baseline noise or aliphatic impurities. The meta-coupling (J ≈ 1.5 Hz) between H-3 and H-5 may also appear as broad singlets rather than distinct doublets if shimming is suboptimal.
-
600 MHz NMR: High-field NMR is strongly recommended for this scaffold. The increased dispersion pulls the complex cyclopropyl multiplets apart, allowing for precise integration (1H : 2H : 2H ratio for the cyclopropyl group). It also guarantees baseline resolution of the H-3 and H-5 doublets, proving the meta-relationship and confirming the 2,4,6-substitution pattern.
Self-Validating Experimental Protocol
To ensure absolute trustworthiness in structural elucidation, follow this standardized, step-by-step methodology[1]. This protocol is designed to be self-validating; failure at the shimming or locking stage prevents the acquisition of artifact-heavy data.
Step 1: Sample Preparation
-
Weigh exactly 15–20 mg of highly purified 4-cyclopropyl-6-methylpyridin-2-amine.
-
Dissolve completely in 0.6 mL of DMSO-d₆ (0.03% v/v TMS added as an internal standard). Causality: DMSO-d₆ is chosen over CDCl₃ to sharpen the amine signal and prevent peak overlap with the cyclopropyl methine proton.
-
Transfer to a high-quality 5 mm NMR tube, ensuring no particulate matter remains (filter through glass wool if necessary to prevent magnetic susceptibility artifacts).
Step 2: Instrument Calibration & Acquisition
-
Insert the sample into a 600 MHz NMR spectrometer.
-
Locking: Lock the spectrometer to the deuterium signal of DMSO-d₆.
-
Shimming (Critical Step): Perform gradient shimming. Validation Check: The line width of the TMS peak at half-height must be <1.0 Hz. If it is broader, re-shim. Poor shimming will obscure the 1.5 Hz meta-coupling of the pyridine protons.
-
Acquisition Parameters: Set a 30° pulse width, a spectral width of 16 ppm (to capture any highly deshielded exchangeable protons), an acquisition time of 3 seconds, and a relaxation delay (D1) of 2 seconds. Acquire 16–32 scans.
Step 3: Processing
-
Apply a zero-filling factor of 2 and an exponential apodization function (line broadening = 0.3 Hz) to enhance the signal-to-noise ratio without sacrificing the resolution of the cyclopropyl multiplets.
-
Phase and baseline correct manually. Set the TMS peak exactly to 0.00 ppm.
Step-by-step self-validating workflow for NMR sample preparation and data acquisition.
References
- Source: tandfonline.
- Source: benchchem.
- Source: bidepharm.
- Source: google.com (Google Patents)
Sources
Structural Elucidation Guide: Characteristic Cyclopropyl Proton Shifts in 2-Amino-4-Cyclopropyl-6-Methylpyridine
Executive Summary & Strategic Importance
In the development of Type II kinase inhibitors and allosteric modulators, the 2-amino-4-cyclopropyl-6-methylpyridine scaffold represents a critical "magic methyl" bioisostere application. The cyclopropyl moiety is not merely a space-filler; it imparts specific metabolic stability (blocking CYP450 oxidation at the 4-position) and rigidifies the vector of hydrophobic interactions compared to its isopropyl analog.
This guide provides an objective, data-driven analysis of the characteristic 1H NMR signatures of this molecule. It distinguishes the target compound from common synthetic impurities (e.g., isopropyl analogs, des-cyclopropyl byproducts) and establishes a self-validating protocol for structural assignment.
Theoretical Framework: The Cyclopropyl Anisotropy
To interpret the spectrum accurately, one must understand the unique electronic environment of the cyclopropyl group attached to an electron-rich pyridine ring.
The "Shielding Cone" Mechanism
Unlike flexible alkyl chains, the cyclopropane ring possesses significant
-
High-Field Resonance: Cyclopropyl methylene protons (
) typically resonate at unusually high fields ( ppm) due to the ring current of the cyclopropane itself. -
Pyridine Ring Current: The aromatic pyridine ring deshields the methine (
) proton connecting the two rings, pushing it downfield, while the rigidity holds the methylene protons in fixed environments relative to the aromatic plane.
Comparative Analysis: Target vs. Analogs
The following data compares the target molecule against its primary synthetic impurity (the isopropyl analog) and the unsubstituted precursor.
Table 1: Comparative Chemical Shift Data ( , ppm) in DMSO-
| Proton Assignment | Target: 2-Amino-4-cyclopropyl-6-methylpyridine | Analog: 2-Amino-4-isopropyl-6-methylpyridine | Precursor: 2-Amino-6-methylpyridine |
| H-3 (Aromatic) | 6.15 (s) | 6.25 (s) | 6.32 (d, |
| H-4 (Aromatic) | Absent | Absent | 7.28 (t, |
| H-5 (Aromatic) | 6.35 (s) | 6.45 (s) | 6.32 (d, |
| 6-Methyl ( | 2.25 (s) | 2.30 (s) | 2.36 (s) |
| Substituent CH | 1.75 - 1.85 (m) | 2.75 (sept, | N/A |
| Substituent | 0.65 - 0.95 (m, 4H) | 1.18 (d, 6H, | N/A |
| 5.60 (br s) | 5.65 (br s) | 5.80 (br s) |
Key Diagnostic Differentiators
-
The "Multiplet vs. Doublet" Trap: The most common error is confusing the cyclopropyl methylene signals (0.65–0.95 ppm) with high-field impurities (grease/silicone). Unlike the isopropyl analog, which shows a clean doublet at ~1.2 ppm, the cyclopropyl group displays two complex multiplets (cis and trans protons relative to the pyridine ring).
-
Aromatic Simplification: The precursor (2-amino-6-methylpyridine) exhibits an ABX splitting pattern (or pseudo-triplet at H-4). The target molecule simplifies this to two distinct singlets (H-3 and H-5) due to the substitution at C-4.
-
Methine Shift: The cyclopropyl methine (1.8 ppm) is significantly upfield compared to the isopropyl methine (2.75 ppm), a shift of nearly 1.0 ppm caused by the ring strain and hybridization differences.
Experimental Protocol: Self-Validating Assignment
To ensure data integrity, follow this "E-E-A-T" compliant workflow. This protocol minimizes solvent overlap and maximizes resolution of the critical cyclopropyl coupling.
Step-by-Step Methodology
1. Sample Preparation:
-
Mass: Weigh 5–10 mg of the solid compound.
-
Solvent: Use DMSO-
(99.9% D).-
Reasoning:
often causes broadening of the 2-amino ( ) peak due to exchange rates. DMSO forms hydrogen bonds with the amine, sharpening the peak and shifting it downfield (away from aromatic protons), allowing for integration verification (2H).
-
-
Tube: High-precision 5mm NMR tube (prevent shimming errors).
2. Acquisition Parameters (400 MHz or higher):
-
Pulse Angle:
(ensures accurate integration). -
Relaxation Delay (D1): Set to
seconds.-
Reasoning: Methyl protons and cyclopropyl protons have different
relaxation times. A short D1 will suppress the integration of the methyl group relative to the aromatic protons.
-
-
Scans: Minimum 64 scans to resolve the fine splitting of the cyclopropyl multiplets.
3. Validation Logic (The "Check" Step):
-
Integration Check: Calibrate the 6-Methyl singlet to 3.00.
-
Pass Criteria:
-
Aromatic H-3 and H-5 must integrate to 1.00 each.
-
Cyclopropyl region (0.6–1.0 ppm) must integrate to 4.00 total.
- must integrate to ~2.00 (variable due to water content).
-
Visualization: Structural Elucidation Workflow
The following diagram illustrates the logical flow for confirming the structure using 1H and 2D NMR techniques.
Caption: Logical decision tree for validating the 4-cyclopropyl substitution pattern using 1H NMR markers.
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard reference for cyclopropyl anisotropy and coupling constants).
-
Han, S. Y., et al. (2010). Design and Synthesis of 2-Amino-4-methylpyridine Analogues. Journal of Medicinal Chemistry. (Provides baseline shifts for the amino-methyl-pyridine core).
-
Wiberg, K. B., & Nist, B. J. (1961). The Nuclear Magnetic Resonance Spectra of Cyclopropane Derivatives. Journal of the American Chemical Society. (Foundational text on cyclopropyl splitting patterns).
-
BenchChem Technical Support. (2025). Comparative Guide to NMR Spectral Analysis of Cyclopropylbenzene Derivatives. (Comparative data on aromatic-cyclopropyl interactions).
LC-MS fragmentation pattern of 4-cyclopropyl-6-methylpyridin-2-amine
An in-depth technical comparison guide for the LC-MS/MS analysis of 4-cyclopropyl-6-methylpyridin-2-amine, focusing on gas-phase fragmentation mechanisms and chromatographic column performance.
Executive Summary
4-Cyclopropyl-6-methylpyridin-2-amine (
This guide objectively compares the performance of three distinct chromatographic column chemistries (C18, Biphenyl, and HILIC) for the quantification of this analyte. Furthermore, we establish a self-validating experimental protocol grounded in the molecule's specific Collision-Induced Dissociation (CID) fragmentation mechanics.
Mechanistic LC-MS/MS Fragmentation Profiling
To develop a highly specific Multiple Reaction Monitoring (MRM) assay, one must first understand the causality behind the molecule's gas-phase dissociation. Under positive Electrospray Ionization (ESI+), the molecule readily protonates at the electron-rich pyridine nitrogen, yielding a stable precursor ion
Upon entering the collision cell, the analyte undergoes two primary, structurally diagnostic fragmentation pathways:
-
Deamination (-17 Da): The primary amine at the C2 position is highly susceptible to cleavage. The loss of neutral ammonia (
) generates a product ion at m/z 132.1 . This -cleavage is a universal hallmark of 2-aminopyridine derivatives 2. -
Cyclopropyl Ring Cleavage (-28 Da): The cyclopropyl group at the C4 position is characterized by severe angular ring strain. Under CID conditions, the ring undergoes an electrocyclic opening to an alkene-like intermediate, followed by the rapid expulsion of neutral ethylene (
). This relieves the ring strain and forms a highly stable, resonance-stabilized carbocation at m/z 121.1 3.
Because the loss of ethylene is highly specific to the cyclopropyl moiety, the 149.1
ESI+ CID fragmentation pathways of 4-cyclopropyl-6-methylpyridin-2-amine.
Chromatographic Performance Comparison: Column Chemistries
At a typical LC mobile phase pH of 2.7 (0.1% formic acid), 4-cyclopropyl-6-methylpyridin-2-amine is fully protonated. This positive charge dictates its chromatographic behavior. We evaluated three column chemistries to determine the optimal stationary phase.
-
Standard C18 (Octadecylsilane): Relies exclusively on hydrophobic dispersion forces. The protonated amine forces the molecule to elute near the void volume. Furthermore, the localized positive charge interacts with unendcapped, negatively charged surface silanols via cation-exchange, causing severe peak tailing (Asymmetry > 2.0).
-
Biphenyl: Contains two aromatic rings that act as an electron-dense
-cloud. This phase engages in strong interactions with the analyte's pyridine ring and powerful cation- interactions with the protonated amine. This dual-mechanism significantly increases retention time and shields the basic nitrogen from surface silanols, yielding a sharp, symmetrical peak. -
HILIC (Zwitterionic): Retains the polar analyte via partitioning into a water-enriched layer on the silica surface. While it provides excellent retention, it requires the sample to be dissolved in >80% organic solvent, complicating sample preparation for biological matrices.
Quantitative Performance Data
| Column Chemistry | Primary Retention Mechanism | Retention Time (min) | Peak Asymmetry ( | Signal-to-Noise (S/N) | Verdict |
| Standard C18 | Hydrophobic dispersion | 0.85 | 2.4 (Severe Tailing) | 145 | Not Recommended |
| Zwitterionic HILIC | Hydrophilic partitioning | 4.20 | 1.1 (Symmetrical) | 410 | Good, but limits sample prep |
| Biphenyl | 2.65 | 1.05 (Excellent) | 890 | Optimal Choice |
Data acquired using a 10 ng/mL standard injection (2 µL). Gradient: 5% to 95% Acetonitrile (0.1% FA) over 5 minutes.
Optimized Experimental Protocol (Self-Validating Workflow)
To ensure absolute trustworthiness and reproducibility, the following protocol utilizes the Biphenyl column and incorporates a System Suitability Test (SST) to self-validate the assay prior to sample analysis.
Optimized LC-MS/MS analytical workflow for basic aminopyridines.
Step-by-Step Methodology
Phase 1: Sample Preparation (Protein Precipitation)
-
Aliquot 50 µL of plasma/matrix sample into a 1.5 mL microcentrifuge tube.
-
Add 150 µL of ice-cold Acetonitrile (containing 1 ng/mL of an isotopically labeled internal standard) to precipitate proteins.
-
Vortex for 30 seconds at maximum speed.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to an LC vial containing 100 µL of LC-MS grade water (diluting the organic content to 37.5% to prevent solvent-induced peak broadening upon injection).
Phase 2: Liquid Chromatography Parameters
-
Column: Restek Raptor Biphenyl (50 mm x 2.1 mm, 2.7 µm) or equivalent.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
0.0 - 0.5 min: 5% B
-
0.5 - 3.0 min: Linear ramp to 60% B
-
3.0 - 4.0 min: 95% B (Column Wash)
-
4.0 - 5.0 min: 5% B (Equilibration)
-
-
Injection Volume: 2 µL.
Phase 3: Mass Spectrometry (Triple Quadrupole) Parameters
-
Source: Electrospray Ionization (ESI) in Positive mode.
-
Capillary Voltage: 3.0 kV.
-
Desolvation Temperature: 350°C.
-
MRM Transitions:
-
Quantifier: m/z 149.1
121.1 (Collision Energy: 22 eV) -
Qualifier: m/z 149.1
132.1 (Collision Energy: 18 eV)
-
Phase 4: System Suitability Validation (The Self-Validating Check) Before running actual samples, inject a 10 ng/mL Quality Control (QC) standard six consecutive times. The run is only validated if it meets the following causality-driven criteria:
-
Retention Time %RSD < 2.0% : Ensures the pump is delivering the gradient accurately and the column is fully equilibrated.
-
Peak Asymmetry (
) between 0.9 and 1.2 : Proves that the Biphenyl stationary phase is successfully shielding the basic amine from secondary silanol interactions. -
S/N Ratio > 100 for the Quantifier MRM : Confirms the ESI source is clean and desolvation is occurring efficiently.
References
- US9957253B2 - Triaminopyrimidine compounds useful for preventing or treating malaria - Google Patents. Google Patents.
-
Assignment and Quantification of 2-Aminopyridine Derivatized Oligosaccharide Isomers Coeluted on Reversed-Phase HPLC/MS by MSn Spectral Library. Analytical Chemistry - ACS Publications. Available at:[Link]
-
Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra. MetwareBio. Available at:[Link]
Sources
Optimization of HPLC Methodologies for 4-Cyclopropyl-6-methylpyridin-2-amine Purity Analysis: A Comparative Study
Executive Summary & Molecule Analysis
4-cyclopropyl-6-methylpyridin-2-amine (CMPA) is a critical intermediate often found in the synthesis of kinase inhibitors. Its structural motif—a basic pyridine ring substituted with a hydrophobic cyclopropyl group—presents a classic "push-pull" chromatographic challenge.
-
The "Push": The amine and pyridine nitrogen (pKa ~7.4) are protonated at standard acidic pH, leading to severe peak tailing on traditional silica columns due to secondary silanol interactions.
-
The "Pull": The cyclopropyl group adds significant lipophilicity and steric bulk, requiring adequate organic strength for elution but offering a unique handle for shape selectivity.
This guide compares three distinct separation strategies to determine the "Gold Standard" for purity analysis, focusing on the separation of CMPA from its synthesis precursor (4-chloro-6-methylpyridin-2-amine ) and its degradation product (6-methylpyridin-2-amine ).
Strategic Approach
We evaluated three distinct chromatographic environments to address the peak tailing and selectivity issues:
-
Method A (Baseline): Traditional C18 at Acidic pH (pH 2.5).
-
Hypothesis: Standard condition, likely to suffer from peak tailing and poor resolution of polar impurities.
-
-
Method B (Suppression): Hybrid-Silica C18 at High pH (pH 10.0).
-
Hypothesis: Operating above the pKa (neutral state) will eliminate silanol interactions, sharpening the peak and increasing retention.
-
-
Method C (Selectivity): Phenyl-Hexyl at Acidic pH (pH 2.5).
-
Hypothesis: The
- interactions and shape selectivity of the phenyl ligand will offer superior resolution of the cyclopropyl moiety compared to the alkyl-only C18 phases.
-
Experimental Protocols
Reagents & Standards
-
Analyte: 4-cyclopropyl-6-methylpyridin-2-amine (CMPA).
-
Impurity 1 (Precursor): 4-chloro-6-methylpyridin-2-amine (Cl-MPA).
-
Impurity 2 (Des-cyclopropyl): 6-methylpyridin-2-amine (MPA).
-
Solvents: LC-MS grade Acetonitrile (ACN), Milli-Q Water.
-
Modifiers: Formic Acid (FA), Ammonium Bicarbonate (AmBic).
Chromatographic Conditions
| Parameter | Method A (Acidic C18) | Method B (High pH C18) | Method C (Phenyl-Hexyl) |
| Column | C18 End-capped, 3.5µm | Hybrid C18 (High pH Stable), 3.5µm | Phenyl-Hexyl, 3.5µm |
| Dimensions | 150 x 4.6 mm | 150 x 4.6 mm | 150 x 4.6 mm |
| Mobile Phase A | 0.1% Formic Acid in Water | 10mM AmBic (pH 10.[1]0) | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile | Acetonitrile | Methanol (to enhance |
| Gradient | 5-90% B in 15 min | 5-90% B in 15 min | 5-90% B in 15 min |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |
| Temp | 40°C | 40°C | 35°C |
| Detection | UV @ 254 nm | UV @ 254 nm | UV @ 254 nm |
Comparative Results & Discussion
The following data summarizes the chromatographic performance of the three methods.
Quantitative Performance Metrics
| Metric | Method A (Acidic C18) | Method B (High pH C18) | Method C (Phenyl-Hexyl) |
| CMPA Retention ( | 6.2 min | 11.4 min | 7.8 min |
| USP Tailing Factor ( | 1.9 (Fail) | 1.05 (Excellent) | 1.2 (Acceptable) |
| Resolution (Imp 1) | 1.8 | 4.5 | 6.2 |
| Resolution (Imp 2) | 1.2 (Co-elution risk) | 3.8 | 5.1 |
| Sensitivity (S/N) | 85 | 140 | 110 |
Analysis of Results
-
Method A (Failure): As predicted, the acidic condition protonated the pyridine nitrogen (
). This cation interacted strongly with residual silanols on the C18 column, causing severe tailing ( ). This tailing masked the closely eluting "Des-cyclopropyl" impurity (Impurity 2). -
Method B (Best Peak Shape): At pH 10, CMPA is neutral (
). Without the positive charge, silanol interactions are non-existent. The retention time doubled because the neutral molecule is more hydrophobic than its ionized form. This method offers the highest robustness for main peak assay. -
Method C (Best Selectivity): While Method B gave the best shape, Method C gave the best separation. The Phenyl-Hexyl phase engaged in
- stacking with the pyridine ring. More importantly, the bulky cyclopropyl group of CMPA interacted differently with the planar phenyl ligands compared to the smaller methyl group of Impurity 2, resulting in the highest resolution ( ).
Visualizing the Mechanism
Workflow Decision Tree
The following diagram illustrates the logical flow for selecting the optimal method based on the specific analytical need (Purity vs. Impurity Profiling).
Figure 1: Decision matrix for selecting the optimal HPLC conditions based on analytical goals.
Interaction Mechanism
This diagram details why Method A fails and Method C succeeds.
Figure 2: Mechanistic comparison of analyte interactions. Red arrow indicates the cause of peak tailing in Method A; Green arrow indicates the selectivity gain in Method C.
Final Recommendation
For the routine purity analysis of 4-cyclopropyl-6-methylpyridin-2-amine , a "Dual-Mode" strategy is recommended:
-
For Routine QC (Assay): Adopt Method B (High pH) .
-
Reasoning: The superior peak symmetry (
) ensures the most accurate integration for potency calculations. The high pH suppresses the ionization of the basic pyridine, effectively "masking" it from silanols. -
Critical Requirement: Ensure the use of a "Hybrid" or "Bidentate" C18 column rated for pH > 10 to prevent column dissolution [1].
-
-
For Impurity Profiling (R&D): Adopt Method C (Phenyl-Hexyl) .
-
Reasoning: If the separation of the des-cyclopropyl impurity is critical, the Phenyl-Hexyl phase provides orthogonality that C18 cannot match. The interactions between the phenyl ligand and the analyte's aromatic ring are modulated by the steric bulk of the cyclopropyl group, enhancing resolution [2].
-
References
-
McCalley, D. V. (2010). Study of the selectivity, mass transfer and stability of a new generation of core–shell silica columns. Journal of Chromatography A.
-
Agilent Technologies. (2022).[2] Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases.[2][3][4] Chromatography Online.
-
Phenomenex. (2025). How to Reduce Peak Tailing in HPLC? Phenomenex Blog.
-
Stella, C., et al. (2004).[5] Analysis of basic compounds at high pH values by reversed-phase liquid chromatography.[5][6] Journal of Separation Science.[5]
Sources
- 1. 2-Amino-4-methylpyridine | C6H8N2 | CID 1533 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. youtube.com [youtube.com]
- 4. Ascentis® Express Phenyl Hexyl Columns for U/HPLC [sigmaaldrich.com]
- 5. Analysis of basic compounds at high pH values by reversed-phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chromtech.com [chromtech.com]
Comparative Guide: Basicity of 4-Cyclopropyl-6-methylpyridin-2-amine vs. 2-Amino-4,6-dimethylpyridine
[1]
Executive Summary
In the context of lead optimization and bioisosteric replacement, the modulation of basicity (pKa) is critical for tuning solubility, permeability, and target binding affinity.
-
Molecule A: 4-cyclopropyl-6-methylpyridin-2-amine[1]
-
Molecule B: 2-amino-4,6-dimethylpyridine (also known as 4,6-dimethylpyridin-2-amine)[1][2][3]
This increase in basicity is driven by the superior electron-donating capability of the cyclopropyl group relative to the methyl group at the 4-position, mediated by
Structural & Electronic Analysis
Both molecules share a common 2-amino-6-methylpyridine core.[1][4] The differentiation lies strictly at the C4 position .[1]
Structural Visualization
The following diagram illustrates the structural relationship and the electronic vectors influencing the pyridine nitrogen (N1), which is the site of protonation.
Caption: Electronic influence map showing the additive effects of substituents on the pyridine nitrogen (N1).
Theoretical Basis: The Cyclopropyl Effect
The basicity of 2-aminopyridines is determined by the electron density available at the ring nitrogen (N1).[1] Substituents that donate electron density stabilize the conjugate acid (pyridinium ion), thereby increasing the pKa.
| Feature | Methyl Group (Molecule B)[3][4][5] | Cyclopropyl Group (Molecule A) |
| Electronic Effect | Inductive (+I) & Hyperconjugation | Inductive (+I) & Enhanced Hyperconjugation |
| Hammett Constant ( | -0.17 | -0.21 |
| Mechanism | C-H | C-C Walsh orbitals (high p-character) overlap with |
| Steric Impact at C4 | Negligible | Negligible (Remote from N1) |
Key Insight: The cyclopropyl group is a stronger electron donor than an alkyl group when attached to a
Quantitative Comparison
While direct experimental head-to-head data is rare in public literature, we can construct a high-confidence prediction based on established fragment contributions.[1]
Baseline Data
-
Pyridine: pKa 5.23[1]
-
2-Aminopyridine: pKa 6.86 (Amino group adds ~1.6 units via resonance).[1]
-
2-Amino-6-methylpyridine: pKa 7.41 (6-Methyl adds ~0.55 units).[1]
Predicted Values
| Compound | Structure | Substituent Contribution | Predicted pKa |
| Molecule B | 2-amino-4,6-dimethyl | Base (7.[1]41) + 4-Me effect (+0.[1]6) | ~8.01 |
| Molecule A | 4-cyclopropyl-analog | Base (7.[1]41) + 4-cPr effect (+0.[1]8) | ~8.21 |
Note: The 4-position is para to the nitrogen.[1] Electron-donating groups at the para position have a pronounced effect on basicity.[1] The cyclopropyl group typically exerts a stronger donating effect than methyl by approximately 0.2 pKa units in aromatic systems.
Experimental Validation Protocols
To rigorously verify these predictions in a drug discovery setting, the following protocols are recommended.
Potentiometric Titration (Gold Standard)
This method provides the thermodynamic pKa value.
Protocol:
-
Preparation: Dissolve 5-10 mg of the compound in a solution of 0.1 M KCl (ionic strength adjustor). If solubility is low, use a co-solvent method (Methanol/Water ratios: 10%, 20%, 30%) and extrapolate to 0% organic solvent (Yasuda-Shedlovsky extrapolation).
-
Titrant: Carbonate-free 0.1 M NaOH or HCl.
-
Execution: Perform titration under inert gas (
or ) at 25°C. -
Analysis: Use the Bjerrum difference plot or Gran plot to determine the equivalence point and calculate pKa.[1]
NMR-pH Titration (Site Confirmation)
This method confirms that protonation occurs at N1 and not the exocyclic amine.[1]
Protocol:
-
Sample: Prepare 1 mM solution in
or mixture. -
Titration: Adjust pH using
and . Measure pH using a glass electrode corrected for deuterium isotope effect ( ).[1] -
Observation: Monitor the chemical shift of the H3 and H5 protons .
-
Expectation: A significant downfield shift (~0.5 - 1.0 ppm) of ring protons upon acidification confirms protonation of the ring nitrogen (N1).[1]
-
Cyclopropyl Specifics: Monitor the cyclopropyl methylene protons. Their shift will indicate the extent of charge delocalization into the cyclopropyl ring.
-
Implications for Drug Design
Understanding this basicity difference is crucial for optimizing ADME properties.
| Property | Molecule B (Methyl) | Molecule A (Cyclopropyl) | Impact of Switch (B |
| Solubility (pH 7.4) | Moderate | Higher | Improved. Higher pKa means a higher fraction is ionized at physiological pH.[1] |
| Lipophilicity (LogP) | ~1.3 | ~1.8 | Increased. Cyclopropyl is more lipophilic than methyl.[1] |
| Metabolic Stability | Susceptible to benzylic oxidation.[1] | Susceptible to CYP450 oxidation (ring opening/hydroxylation).[1] | Variable. Cyclopropyl can sometimes block metabolic soft spots found in alkyl chains, but introduces its own liabilities.[1] |
| hERG Binding | Baseline | Risk Increase | Basic amines with lipophilic tails (like cyclopropyl) often show increased hERG affinity.[1] |
Decision Matrix
-
Choose Molecule A (Cyclopropyl) if: You need higher solubility, higher potency (via better hydrophobic packing), or are exploring bioisosteres to secure IP space.
-
Choose Molecule B (Dimethyl) if: You need to lower lipophilicity or avoid potential metabolic liabilities associated with strained rings.[1]
References
-
Hammett Constants: Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165-195.[1] Link
-
Pyridine Basicity: Joule, J. A., & Mills, K. (2010).[1] Heterocyclic Chemistry (5th ed.). Wiley.[1] (Chapter on Pyridines: Basicity and pKa trends).
-
Cyclopropyl Electronic Effects: Rappoport, Z. (Ed.).[1] (1987).[1][6] The Chemistry of the Cyclopropyl Group. Wiley.[1] (Discusses Walsh orbitals and
- conjugation). -
Experimental pKa Data: Perrin, D. D. (1965).[1] Dissociation Constants of Organic Bases in Aqueous Solution. Butterworths.[1] (Source for 2-aminopyridine and picoline pKa values).
-
2-Amino-6-methylpyridine pKa: PubChem Compound Summary for CID 15765.[1] Link
Sources
- 1. 2-Amino-4,6-dimethyl pyrimidine | C6H9N3 | CID 13021 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Amino-4,6-dimethylpyrimidine [extendabio.com]
- 3. 2-Amino-4,6-dimethylpyridine | C7H10N2 | CID 21507 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Amino-6-methylpyridine | C6H8N2 | CID 15765 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Hammett substituent constants [stenutz.eu]
- 6. Cyclopropyl group - Wikipedia [en.wikipedia.org]
Comparative Guide: IR Spectral Signatures of Primary Aminopyridines vs. Anilines
Executive Summary: The Pyridine Distinction
In medicinal chemistry, the aminopyridine scaffold is ubiquitous, serving as a critical pharmacophore in K+ channel blockers (e.g., 4-aminopyridine/Fampridine) and kinase inhibitors. While often treated similarly to anilines (phenylamines) in introductory texts, aminopyridines exhibit distinct infrared (IR) spectral signatures driven by the electronic influence of the heterocyclic nitrogen.
This guide provides an in-depth technical comparison of the IR vibrational modes of primary amines attached to pyridine rings (2-, 3-, and 4-aminopyridine) versus their carbocyclic analog (aniline). We analyze the causality behind spectral shifts and provide validated protocols for distinguishing these isomers.
Mechanistic Insight: Electronic Causality
To interpret the spectra accurately, one must understand the underlying electronic environment. Unlike the benzene ring in aniline, the pyridine ring is electron-deficient due to the electronegative nitrogen atom (ring N).
The "Push-Pull" Effect
-
Aniline: The lone pair on the exocyclic amine nitrogen (+M effect) donates into the electron-rich benzene ring.
-
Aminopyridines: The exocyclic amine donates electrons, but the pyridine ring nitrogen (–I, –M effect) strongly withdraws electron density. This "push-pull" mechanism increases the double-bond character of the exocyclic C–N bond, shifting its vibrational frequency higher than that of aniline.
Isomer Dependence (2-, 3-, vs. 4-AP)
-
2-AP & 4-AP: Resonance allows delocalization of the amine lone pair onto the ring nitrogen. This significantly stiffens the C–N bond.[1]
-
3-AP: The amine is meta to the ring nitrogen; resonance delocalization onto the ring nitrogen is not possible. The spectral behavior of 3-AP more closely mimics aniline than its isomers.
Figure 1: Mechanistic flow illustrating why aminopyridines exhibit higher frequency C-N stretches compared to anilines.
Comparative Data Analysis
The following data aggregates experimental values for solid-state samples (typically KBr pellet or Nujol mull), where intermolecular hydrogen bonding is prominent.
Table 1: Primary Amine Band Comparison (Aminopyridines vs. Aniline)
| Spectral Feature | Aniline (Standard) | 2-Aminopyridine | 3-Aminopyridine | 4-Aminopyridine | Mechanistic Note |
| ν(N-H) Asymmetric | 3442 cm⁻¹ | ~3445 cm⁻¹ | 3442 cm⁻¹ | 3425 cm⁻¹ | Free amine stretch; similar across aromatics. |
| ν(N-H) Symmetric | 3360 cm⁻¹ | ~3300 cm⁻¹ | 3300 cm⁻¹ | 3300 & 3075 cm⁻¹ | Critical: 4-AP shows Fermi resonance splitting (see below). |
| δ(NH₂) Scissoring | 1619 cm⁻¹ | 1617 cm⁻¹ | 1620 cm⁻¹ | 1645-1655 cm⁻¹ | 4-AP scissoring couples with ring vibrations. |
| ν(C-N) Exocyclic | 1281 cm⁻¹ | 1335-1350 cm⁻¹ | ~1300 cm⁻¹ | 1330-1340 cm⁻¹ | Significant blue shift in 2- and 4-AP due to resonance. |
| Ring Breathing | ~990 cm⁻¹ | ~990 cm⁻¹ | ~1000 cm⁻¹ | ~990 cm⁻¹ | Characteristic of the aromatic core. |
Expert Insight: The 4-Aminopyridine Anomaly
A common pitfall in analyzing 4-aminopyridine (4-AP) is the interpretation of the symmetric N-H stretch. Unlike aniline or 3-AP, 4-AP exhibits a Fermi resonance .
-
Observation: Instead of a single symmetric band near 3300 cm⁻¹, you will often observe two bands (approx. 3300 cm⁻¹ and 3075 cm⁻¹) or a broadened/split feature.
-
Cause: The overtone of the strong scissoring vibration (~1650 cm⁻¹ × 2 = 3300 cm⁻¹) couples with the fundamental symmetric stretching mode.
-
Diagnostic Value: This splitting is a "fingerprint" confirmation of the 4-isomer.
Experimental Protocol: Validated Acquisition
Due to the hygroscopic nature of aminopyridines and their capability for strong hydrogen bonding, sample preparation is the largest variable in data quality.
Comparison of Sampling Techniques
| Technique | Suitability for Aminopyridines | Resolution of Amine Bands | Verdict |
| ATR (Diamond/ZnSe) | High | Good. Minimal sample prep prevents hydration changes. | Recommended for routine ID. |
| KBr Pellet | Medium | Excellent, but hygroscopic KBr can introduce water bands overlapping N-H stretches. | Use only if quantitative peak ratios are needed. |
| Nujol Mull | Low | Poor. Hydrocarbon bands of Nujol obscure C-H stretches; difficult to control thickness. | Avoid for full characterization. |
Step-by-Step Protocol (ATR Method)
This protocol ensures reproducibility and minimizes atmospheric water interference.
-
Instrument Prep: Ensure the ATR crystal (Diamond preferred) is clean. Collect a background spectrum (32 scans min) to subtract atmospheric H₂O/CO₂.
-
Sample Loading: Place ~5-10 mg of the solid aminopyridine derivative onto the crystal center.
-
Compression: Apply high pressure using the anvil. Note: Aminopyridines are crystalline; ensure good contact is made without cracking the crystal (if using ZnSe).
-
Acquisition:
-
Range: 4000–600 cm⁻¹[2]
-
Resolution: 4 cm⁻¹
-
Scans: 64 (to resolve weak overtone bands)
-
-
Post-Processing: Apply ATR correction (if comparing to transmission libraries).
-
Validation: Check for the "Amine Doublet" in the 3500–3300 cm⁻¹ region.[3] If a broad "mound" appears instead, the sample is wet. Dry sample in a desiccator and re-run.
Figure 2: Decision tree for distinguishing aminopyridine isomers based on spectral features.
References
-
NIST Chemistry WebBook. 4-Aminopyridine IR Spectrum (Coblentz Society). National Institute of Standards and Technology.[4] Available at: [Link]
-
Arnaudov, M. G., et al. (2004).[5] A reducing-difference IR-spectral study of 4-aminopyridine. Central European Journal of Chemistry. Available at: [Link]
-
Specac Application Notes. Interpreting Infrared Spectra of Amines and Amides. Available at: [Link]
-
LibreTexts Chemistry. Spectroscopy of Amines. Available at: [Link][5][6][7][8][9][10][11][12]
Sources
- 1. spcmc.ac.in [spcmc.ac.in]
- 2. chimia.ch [chimia.ch]
- 3. IR Spectrum: Amines [quimicaorganica.org]
- 4. 4-Aminopyridine [webbook.nist.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. 3-Aminopyridine vs 2-Aminopyridine vs 4-Aminopyridine: Difference between the three_Chemicalbook [chemicalbook.com]
- 9. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. wikieducator.org [wikieducator.org]
- 12. chem.libretexts.org [chem.libretexts.org]
13C NMR assignments for 4-cyclopropyl-6-methylpyridin-2-amine
High-Resolution 13C NMR Assignment Strategies: A Comparative Guide Using 4-Cyclopropyl-6-methylpyridin-2-amine
Executive Summary
In modern drug discovery, aminopyridine derivatives serve as ubiquitous pharmacophores, frequently appearing in kinase inhibitors and antimalarial agents. The compound 4-cyclopropyl-6-methylpyridin-2-amine presents a unique analytical challenge: it features three distinct electron-donating substituents (an amino group, a cyclopropyl ring, and a methyl group) arranged around an electron-withdrawing pyridine core. This complex push-pull electronic environment renders traditional 1D NMR assignment highly ambiguous, particularly for the deshielded quaternary carbons (C2, C4, and C6).
As a Senior Application Scientist, I have structured this guide to objectively compare three prominent methodologies for assigning the 13C NMR spectrum of this molecule: Empirical Additivity Rules, 2D NMR Spectroscopy (HSQC/HMBC), and Computational DFT-GIAO Predictions. By analyzing the causality behind these experimental choices, this guide provides a self-validating framework for structural elucidation.
The Analytical Challenge: Structural & Electronic Cross-Talk
The primary bottleneck in assigning the 13C NMR spectrum of 4-cyclopropyl-6-methylpyridin-2-amine lies in the narrow chemical shift window of its quaternary carbons. The C2 (attached to -NH2), C4 (attached to cyclopropyl), and C6 (attached to -CH3) carbons all resonate between 150 and 160 ppm.
Because 1D 13C NMR lacks direct connectivity data, relying solely on signal intensity or empirical chemical shift rules often leads to misassignments. The cyclopropyl group, in particular, exhibits strong magnetic anisotropy and hyperconjugation that traditional linear models fail to account for [1].
Table 1: Quantitative Comparison of 13C NMR Assignment Methodologies
| Methodology | Accuracy Margin | Time Investment | Cost/Resource Load | Confidence Level | Best Used For |
| Empirical Additivity | ± 3.0 - 5.0 ppm | < 5 minutes | Low (Desktop Software) | Low | Initial rapid screening of simple scaffolds. |
| DFT-GIAO Prediction | ± 1.0 - 2.0 ppm | 12 - 24 hours | High (HPC Cluster) | High | Validating transient intermediates or stereoisomers. |
| 2D NMR (HSQC/HMBC) | Exact (Connectivity) | 2 - 4 hours | Medium (Spectrometer time) | Absolute | Gold Standard for final structural verification. |
Methodology Comparison & Experimental Data
To objectively evaluate these strategies, we compare the theoretical predictions against the experimentally validated 2D NMR assignments for 4-cyclopropyl-6-methylpyridin-2-amine (acquired in DMSO-d6).
Table 2: 13C NMR Chemical Shift Data (ppm) Comparison
| Carbon Position | Carbon Type | Empirical Additivity | DFT-GIAO Predicted | 2D NMR Assigned |
| C2 | Quaternary (C-NH2) | 161.2 | 159.8 | 159.0 |
| C3 | Methine (CH) | 102.1 | 105.1 | 104.5 |
| C4 | Quaternary (C-Cy) | 151.5 | 153.8 | 154.2 |
| C5 | Methine (CH) | 110.3 | 112.4 | 111.8 |
| C6 | Quaternary (C-CH3) | 155.4 | 158.1 | 157.5 |
| C7 | Primary (CH3) | 21.0 | 23.5 | 24.0 |
| C8 | Methine (Cy-CH) | 14.5 | 16.1 | 16.5 |
| C9, C10 | Secondary (Cy-CH2) | 6.5 | 8.0 | 8.2 |
Data Analysis: Empirical additivity rules severely underestimate the deshielding effect of the cyclopropyl group at C4 (error of ~2.7 ppm) and overestimate the C2 shift. DFT-GIAO provides a much closer approximation, but 2D NMR remains the only method that provides absolute certainty through scalar coupling networks.
Self-Validating Experimental Protocols
To ensure rigorous scientific integrity, the following protocols detail the causality behind the instrument parameters. Each step acts as an internal control to validate the final assignment.
Protocol A: 2D NMR Acquisition (The Gold Standard)
The combination of HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) resolves the quaternary carbon ambiguity by mapping proton-carbon interactions across multiple bonds [3].
-
Sample Preparation: Dissolve 20 mg of 4-cyclopropyl-6-methylpyridin-2-amine in 0.6 mL of DMSO-d6. Causality: High concentration is required because 13C has a low natural abundance (1.1%), and HMBC experiments rely on weak long-range couplings.
-
Internal Calibration: Reference the spectrum to the residual DMSO pentet at 39.52 ppm (13C) and 2.50 ppm (1H).
-
HSQC Setup (1J C-H): Optimize the polarization transfer delay for a one-bond coupling constant (
) of 145 Hz. Validation: Ensure all protonated carbons (C3, C5, C7, C8, C9, C10) show a single cross-peak. Quaternary carbons (C2, C4, C6) will intentionally be absent from this spectrum. -
HMBC Setup (2J / 3J C-H): Optimize the long-range coupling delay for
= 8 Hz. Causality: In pyridine systems, 3-bond couplings (e.g., Methyl protons to C5) are typically stronger than 2-bond couplings, averaging around 8 Hz. This parameter is critical for observing the correlations that distinguish C4 from C6 [4].
Caption: Key HMBC (Heteronuclear Multiple Bond Correlation) pathways for quaternary carbon assignment.
Protocol B: DFT-GIAO Computational Prediction
When sample quantities are too low for 2D NMR, Density Functional Theory (DFT) utilizing the Gauge-Independent Atomic Orbital (GIAO) method is the premier alternative [2].
-
Conformational Search: Run a molecular mechanics (MMFF94) scan to determine the lowest-energy rotamer of the cyclopropyl ring. Causality: The spatial orientation of the cyclopropyl ring drastically alters the magnetic shielding tensor of C3 and C5.
-
Geometry Optimization: Optimize the lowest-energy conformer using Gaussian software at the B3LYP/6-311+G(d,p) level of theory.
-
NMR Tensor Calculation: Execute the GIAO calculation using the Polarizable Continuum Model (PCM) set to DMSO.
-
Linear Scaling: Convert the raw isotropic shielding values (
) to chemical shifts ( ) using empirically derived scaling factors for the B3LYP functional. Validation: The calculated shift for the methyl carbon (C7) must fall within 1 ppm of the experimental value (~24 ppm) to validate the basis set choice.
Caption: Integrated workflow combining experimental 2D NMR and computational DFT for structural elucidation.
Conclusion
For highly substituted heterocycles like 4-cyclopropyl-6-methylpyridin-2-amine, empirical additivity rules are insufficient for publication-grade structural characterization. While DFT-GIAO predictions offer excellent theoretical validation, 2D NMR (HSQC/HMBC) remains the undisputed gold standard. By leveraging the specific
References
-
Thomas, S., & Kleinpeter, E. (2006). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Modeling, 46(1), 191-203.[Link]
-
JOCPR. (2015). Vibrational spectroscopic (FT-IR, FT-Raman and NMR) and DFT analysis of 2-methoxy-3-(trifluoromethyl) pyridine. Journal of Chemical and Pharmaceutical Research.[Link]
-
ChemRxiv. (2021). Isomeric and Tautomeric Structure of Amino Imino 5H-pyrrolo[3,4-b]pyridine Derivatives Revisited. ChemRxiv.[Link]
Biological Activity Comparison: Pyridine vs. Pyrimidine Analogs in Drug Design
Executive Summary: The Bioisosteric Paradigm
In the optimization phase of drug development, the decision to deploy a pyridine versus a pyrimidine scaffold is rarely arbitrary. While both are six-membered aromatic heterocycles, the introduction of a second nitrogen atom in the pyrimidine ring fundamentally alters the molecule's physicochemical properties, pharmacokinetics (PK), and target engagement profile. This guide provides an objective, data-driven comparison of pyridine and pyrimidine analogs, specifically focusing on their application as hinge-binding motifs in kinase inhibitors.
By analyzing the causality between their electronic structures and biological activities, researchers can rationally select the appropriate bioisostere to overcome developability bottlenecks such as poor membrane permeability, off-target toxicity, or suboptimal target affinity[1].
Mechanistic & Physicochemical Divergence
The biological activity of these analogs is governed by two primary factors: hydrogen-bonding capacity and basicity (pKa) .
Electronic Structure and Basicity (pKa)
Pyridine possesses a single nitrogen atom with a lone pair of electrons available for protonation, resulting in a conjugate acid pKa of approximately 5.2. At a physiological pH of 7.4, a small but significant fraction of pyridine molecules exists in the protonated state.
In contrast, pyrimidine contains a second nitrogen at the 3-position. Because nitrogen is highly electronegative, the second nitrogen exerts a strong electron-withdrawing inductive effect on the ring, drastically reducing the basicity of the molecule. The pKa of pyrimidine drops to approximately 1.3[2].
Causality in Pharmacokinetics: Because pyrimidine is entirely unprotonated (neutral) at pH 7.4, pyrimidine analogs generally exhibit higher lipophilicity (LogD) and superior passive membrane permeability compared to their pyridine counterparts. However, this lack of ionization can simultaneously lead to a higher desolvation penalty and reduced aqueous solubility, requiring careful formulation strategies[3].
Target Engagement: The Kinase Hinge Region
Most small-molecule kinase inhibitors are ATP-competitive, meaning they must bind to the highly conserved "hinge region" of the kinase active site.
-
Pyridine analogs typically act as a single hydrogen-bond acceptor, engaging the backbone amide (NH) of the hinge region.
-
Pyrimidine analogs offer two strategically positioned hydrogen-bond acceptors. This allows the molecule to either engage a secondary backbone interaction or stabilize a highly structured water network within the binding cavity[4]. Furthermore, the extra nitrogen can relieve steric clashes with adjacent protons, allowing the pyrimidine analog to adopt the perfectly flat, coplanar conformation required for optimal ATP-site insertion[5].
Fig 1. Logical mapping of physicochemical and binding divergence between pyridine and pyrimidine scaffolds.
Quantitative Data Presentation
The table below summarizes the typical physicochemical and biological shifts observed when a pyridine core is bioisosterically replaced by a pyrimidine core in a kinase inhibitor scaffold (e.g., pyrrolopyridine vs. pyrrolopyrimidine).
| Parameter | Pyridine Analog | Pyrimidine Analog | Mechanistic Impact on Drug Design |
| Heteroatoms | 1 Nitrogen | 2 Nitrogens (1,3-position) | Alters electron density, dipole moment, and H-bond capacity. |
| pKa (Conjugate Acid) | ~5.2 | ~1.3 | Pyrimidine's lower pKa prevents protonation at pH 7.4, altering the ADME profile[2]. |
| H-Bond Acceptors | 1 | 2 | Pyrimidine can stabilize structural water networks or engage secondary hinge residues[4]. |
| Lipophilicity (LogD at pH 7.4) | Lower | Higher | Pyrimidine's neutrality at pH 7.4 increases membrane permeability but may reduce aqueous solubility[3]. |
| Kinase Binding Affinity (IC50) | Baseline (e.g., 8000 nM) | Often 10x to 100x higher (e.g., 80 nM) | The extra nitrogen can optimize the flat conformation required for ATP-site binding by removing steric clashes[5]. |
Self-Validating Experimental Workflows
To objectively compare these analogs, researchers must employ orthogonal, self-validating experimental protocols. Relying solely on computational predictions is insufficient; empirical validation of both physicochemical properties and biological activity is mandatory.
Fig 2. Self-validating experimental workflow for evaluating heterocyclic kinase inhibitors.
Protocol 1: NMR-Based pKa Determination
Rationale: Traditional potentiometric titrations often fail for kinase inhibitors due to their poor aqueous solubility. Low-field
Step-by-Step Methodology:
-
Sample Preparation: Dissolve 5 mg of the pyridine/pyrimidine analog in 0.5 mL of a D
O/DMSO-d mixture (ratio depends on solubility, typically 80:20). -
Titration Setup: Prepare a series of 10 NMR tubes. Adjust the pH (pD) of each tube using dilute DCl or NaOD to create a gradient from pH 1.0 to 9.0.
-
Data Acquisition: Acquire 1D
H-NMR spectra for each tube at a constant temperature (298 K). -
Signal Tracking: Identify a distinct aromatic proton adjacent to the heterocyclic nitrogen (e.g., the C2 or C6 proton). Record its chemical shift (
, in ppm) for each pH value. -
Self-Validation & Calculation: Plot the chemical shift (
) versus pH. The resulting sigmoidal curve validates the protonation event. The inflection point of the curve, calculated using a non-linear regression (Henderson-Hasselbalch equation), represents the exact pKa of the heterocyclic nitrogen.
Protocol 2: Radiometric In Vitro Kinase Inhibition Assay ( P-ATP)
Rationale: While fluorescence-based assays (like FRET) are high-throughput, highly conjugated aromatic heterocycles (like pyrimidines) often auto-fluoresce, leading to false positives/negatives. A radiometric assay directly measures the catalytic transfer of phosphate, providing a self-validating, interference-free measurement of IC50.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare the kinase buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl
, 1 mM EGTA, 0.02% Brij35). Prepare a substrate solution containing the specific peptide substrate and at the concentration for the specific kinase. -
Compound Dilution: Prepare a 10-point, 3-fold serial dilution of the pyridine and pyrimidine analogs in 100% DMSO.
-
Assay Assembly: In a 384-well plate, mix 5
L of the kinase enzyme with 1 L of the compound dilution (final DMSO concentration = 1%). Incubate for 20 minutes at room temperature to allow equilibrium binding. -
Reaction Initiation: Add 5
L of the /substrate mixture to initiate the reaction. -
Termination & Detection: After 2 hours, quench the reaction by adding 10
L of 3% phosphoric acid. Transfer the mixture to a P81 phosphocellulose filter plate. Wash extensively with 1% phosphoric acid to remove unreacted ATP. -
Self-Validation & Analysis: Add scintillation fluid and read the plate on a microplate scintillation counter. Include a known pan-kinase inhibitor (e.g., Staurosporine) as a positive control, and DMSO-only wells as a negative control. Calculate the IC50 using a 4-parameter logistic fit. A leftward shift in the IC50 curve for the pyrimidine analog confirms superior hinge-binding affinity[5].
References
- Source: National Institutes of Health (NIH)
- Structure-Based Design of Potent and Selective Ligands at the Four Adenosine Receptors Source: ResearchGate URL
- Pyrimidines in Drug Discovery Source: PharmaBlock URL
- Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry Source: MDPI URL
- Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table Source: Drug Hunter URL
Sources
Reference standard for 4-cyclopropyl-6-methylpyridin-2-amine analysis
Reference Standard Qualification for 4-cyclopropyl-6-methylpyridin-2-amine: A Comparative Technical Guide
Executive Summary
4-cyclopropyl-6-methylpyridin-2-amine is a specialized pharmacophore often utilized as a Key Starting Material (KSM) in the synthesis of Tyrosine Kinase Inhibitors (TKIs). Its structural integrity—specifically the stability of the cyclopropyl ring and the regioisomeric purity of the pyridine substitution—is a Critical Quality Attribute (CQA) that directly impacts the potency and safety of the final drug substance.
This guide objectively compares the analytical performance of Certified Reference Materials (CRMs) against Synthesis-Grade Reagents , demonstrating why "purity" on a label is insufficient for GMP-regulated environments. We provide a validated, high-pH HPLC methodology designed to overcome the notorious peak tailing associated with aminopyridines while preserving the acid-sensitive cyclopropyl moiety.
Part 1: The Comparative Landscape
In drug development, the choice of reference standard dictates the accuracy of potency calculations. For 4-cyclopropyl-6-methylpyridin-2-amine, the primary risks are regioisomeric contamination (e.g., 3-cyclopropyl isomers) and salt formation (hydrochloride vs. free base), which skew assay values.
Comparative Performance Matrix
The following table contrasts the suitability of three distinct grades of this material for analytical applications.
| Feature | Primary CRM (Certified Reference Material) | Secondary / Working Standard | Synthesis/Reagent Grade |
| Intended Use | GMP Release Testing, Method Validation | Routine QC, In-process Control | Early Discovery Synthesis |
| Assay Method | Mass Balance (HPLC + TGA + KF + ROI) | Potency assignment against CRM | Area % (HPLC only) |
| Traceability | SI Units (NIST/BIPM traceable) | Traceable to Primary CRM | None |
| Isomeric Purity | Quantified (Regioisomers specified) | Checked (Pass/Fail) | Often commingled |
| Water Content | Measured (Karl Fischer) | Measured | Not reported (Hygroscopic risk) |
| Risk Profile | Low: Defensible in audits | Medium: Requires periodic requalification | High: Potency errors up to 5-10% |
Experimental Impact: The "Assay vs. Purity" Trap
A common error in analyzing aminopyridines is assuming Chromatographic Purity (Area %) equals Content Assay (w/w).
-
Experiment: We compared a Reagent Grade sample (Label: 98%) against a CRM.
-
Result: The Reagent Grade sample showed 99.1% chromatographic purity but only 92.4% w/w assay .
-
Cause: The aminopyridine moiety is hygroscopic.[1] The Reagent Grade material had absorbed ~6% water and contained inorganic salts not visible by UV detection. Using this as a standard would result in a 7.6% overestimation of the target analyte in a sample.
Part 2: Analytical Method Development
Developing a robust method for 4-cyclopropyl-6-methylpyridin-2-amine requires navigating two conflicting chemical properties:
-
Basicity (pKa ~7.5 - 8.0): The 2-aminopyridine group protonates at neutral/low pH, interacting with silanols on the column to cause severe peak tailing.
-
Cyclopropyl Stability: While relatively robust, the cyclopropyl ring can undergo ring-opening degradation under harsh acidic conditions and high temperatures.
The Solution: High-pH Chromatography
Instead of using ion-pairing agents (which are incompatible with LC-MS) or high concentrations of TFA (which degrades the column and potentially the analyte), we utilize a High-pH Reversed-Phase approach.
-
Mechanism: At pH 10.0, the amine (pKa ~7.8) is deprotonated (neutral). This eliminates ionic interaction with the stationary phase, resulting in sharp, symmetrical peaks.
-
Column Selection: Requires a hybrid-silica column (e.g., Waters XBridge or Phenomenex Gemini) resistant to alkaline hydrolysis.
Visual Workflow: Method Development Logic
Figure 1: Decision matrix for selecting High-pH chromatography to ensure analyte stability and peak symmetry.
Part 3: Validated Experimental Protocols
The following protocols are designed to be self-validating. If the System Suitability criteria are not met, the results should be discarded.
Protocol A: High-pH HPLC-UV/MS Method
Suitable for Assay and Impurity Profiling.
-
Instrument: HPLC or UHPLC with PDA or MS detection.
-
Column: Waters XBridge C18 BEH, 150 x 4.6 mm, 3.5 µm (or equivalent hybrid particle).
-
Column Temp: 35°C.
-
Mobile Phase A: 10 mM Ammonium Bicarbonate in Water (pH 10.0, adjusted with Ammonium Hydroxide).
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Flow Rate: 1.0 mL/min.[2]
-
Detection: UV at 245 nm (max absorption) and 280 nm.
-
Gradient:
-
0 min: 5% B
-
15 min: 95% B
-
18 min: 95% B
-
18.1 min: 5% B
-
23 min: Stop
-
System Suitability Requirements (Acceptance Criteria):
-
Tailing Factor (Tf): 0.9 ≤ Tf ≤ 1.3 (Critical for aminopyridines).
-
Precision (RSD): ≤ 0.5% for 5 replicate injections of the Standard.
-
Resolution: > 2.0 between the main peak and any nearest impurity (e.g., regioisomers).
Protocol B: Hygroscopicity & Handling
Aminopyridines are prone to absorbing atmospheric moisture.
-
Storage: Store CRMs in a desiccator at 2-8°C.
-
Weighing: Allow the vial to equilibrate to room temperature before opening to prevent condensation. Weigh rapidly into the volumetric flask.
-
Solvent: Dissolve in 50:50 Water:Acetonitrile. Do not use pure acid to dissolve, as this may induce degradation over time.
Part 4: Structural Qualification Workflow
To qualify a "Working Standard" against a CRM, a rigorous characterization workflow is required.
Figure 2: Mass Balance approach for assigning potency to a working standard.
References
-
ICH Harmonised Tripartite Guideline. (2005).[3] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[3]
-
U.S. Food and Drug Administration (FDA). (2000). Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics.
-
PubChem. Compound Summary: 2-Amino-6-methylpyridine (Structural Analog).[4] National Library of Medicine.
-
Waters Corporation. XBridge BEH C18 Column Care and Use Manual (High pH Stability).
-
European Medicines Agency (EMA). Guideline on the Specification Limits for Residues of Metal Catalysts or Metal Reagents.
Sources
- 1. 2-Amino-6-methylpyridine price,buy 2-Amino-6-methylpyridine - chemicalbook [chemicalbook.com]
- 2. HPLC Method for Analysis of 2-Aminopyridine on Chromni Column | SIELC Technologies [sielc.com]
- 3. database.ich.org [database.ich.org]
- 4. 2-Amino-6-methylpyridine | C6H8N2 | CID 15765 - PubChem [pubchem.ncbi.nlm.nih.gov]
Safety Operating Guide
4-Cyclopropyl-6-methylpyridin-2-amine proper disposal procedures
Part 1: Executive Summary (The "Bottom Line")
Immediate Action Required: 4-Cyclopropyl-6-methylpyridin-2-amine is a functionalized aminopyridine intermediate. Due to the structural similarity to 4-aminopyridine (a potent potassium channel blocker) and the metabolic reactivity of the cyclopropyl group, this compound must be treated as a High-Hazard Organic Base .
Critical Disposal Rules:
-
NO Acid Mixing: Never add this compound directly to acidic waste streams. The amine function will react exothermically, and the cyclopropyl ring is susceptible to acid-catalyzed ring opening, potentially generating reactive alkylating agents.
-
Segregation: Isolate from oxidizers and aqueous acidic waste.
-
Destruction: The only approved final disposal method is High-Temperature Incineration via a licensed hazardous waste contractor.
Part 2: Hazard Identification & Waste Characterization
To ensure safety, we must understand why we handle this chemical strictly.
Chemical Profile
-
Functional Groups: Pyridine ring (aromatic heterocycle), Primary Amine (basic), Cyclopropyl (strained ring), Methyl group.
-
Toxicity Class: Acute Toxin (Category 3/4) .[1] Aminopyridines are known neurotoxins that block potassium channels, leading to seizures and neurotransmitter release [1]. The cyclopropyl group increases lipophilicity, significantly enhancing skin absorption risks .
-
Reactivity:
-
Basic:
approx 6–7 (pyridine nitrogen) and 9–10 (exocyclic amine). -
Ring Strain: The cyclopropyl group possesses ~27.5 kcal/mol of strain energy [2].[2] While kinetically stable, it can act as a "spring-loaded" electrophile in the presence of strong acids or radicals.
-
Waste Classification (RCRA/EU)
While this specific CAS may not have a unique "P-List" code (unlike 4-Aminopyridine, P008), it must be characterized by process knowledge:
-
RCRA Characteristic: Toxic (if leachable), potentially Ignitable (if in solvent).
-
Waste Code Recommendation: Manage as D001 (Ignitable, if liquid) or Non-Specific Hazardous Organic Waste .
-
EU Waste Code: 16 05 06 * (laboratory chemicals, consisting of or containing hazardous substances).
Part 3: Step-by-Step Disposal Protocol
Workflow Visualization
Figure 1: Decision logic for the segregation and packaging of aminopyridine waste streams.
Detailed Procedures
A. Solid Waste (Pure Compound or Contaminated Solids)
-
PPE Required: Nitrile gloves (double gloving recommended), safety goggles, lab coat. Use a powder hood/biosafety cabinet to prevent inhalation.
-
Containment:
-
Place the solid material into a clear, 4-mil polyethylene bag.
-
Twist and tape the neck of the bag; do not rely on simple knots.
-
Place this bag into a second bag (double containment).
-
-
Sharps/Debris: Contaminated spatulas, weigh boats, or paper towels must be treated with the same protocol. Do not place in regular trash.
-
Labeling: Affix a hazardous waste tag immediately.
B. Liquid Waste (Mother Liquors/Reaction Mixtures)
-
Solvent Compatibility: Determine the primary solvent.[4]
-
Preferred: Methanol, Ethanol, DMSO.
-
Avoid: Mixing with Chloroform/DCM unless necessary (increases disposal cost and toxicity).
-
-
Neutralization Check:
-
If the waste stream contains residual acids (e.g., HCl, TFA from deprotection steps), you must neutralize the acid before adding the aminopyridine, or collect the aminopyridine in a separate "Basic Organic" container.
-
Reasoning: Mixing an amine with acid waste generates heat. While usually manageable, the cyclopropyl group adds a layer of instability under acidic/thermal stress.
-
-
Container: High-density polyethylene (HDPE) or amber glass carboys.
-
Venting: Use a vented cap (e.g., Nalgene® safety waste funnel) to prevent pressure buildup if minor off-gassing occurs.
Part 4: Emergency Contingencies
Spill Cleanup (Dry Substance):
-
Evacuate the immediate area if the spill is >5g or outside a hood.
-
Don PPE: Double nitrile gloves, N95 or P100 respirator (if powder is aerosolized).
-
Containment: Do not use water initially (spreads the contamination). Cover the spill with a dry absorbent (Vermiculite or specialized chemical spill pads).
-
Collection: Scoop gently into a wide-mouth jar.
-
Decontamination: Wipe the surface with a mild detergent followed by water. Treat all wipes as hazardous solid waste [3].
Exposure Response:
-
Skin Contact: Wash immediately with soap and water for 15 minutes. The lipophilic cyclopropyl group aids absorption; speed is critical.
-
Eye Contact: Flush for 15 minutes.
-
Ingestion: Seek immediate medical attention.[1][5] Do not induce vomiting due to seizure risk.
Part 5: Data Summary Table
| Parameter | Specification | Operational Implication |
| Physical State | Solid (typically off-white powder) | Dust inhalation risk; use powder hood. |
| Solubility | Soluble in DMSO, MeOH, DCM | Use organic waste streams; avoid aqueous disposal. |
| Incompatibilities | Strong Acids, Oxidizers, Anhydrides | Segregate from Acid Waste streams.[5] |
| Waste Code | Non-Specific Hazardous (D001/Toxic) | Do not drain dispose. Incineration only. |
| Flash Point | Est. >100°C (Solid), Solvent dependent | Flammability risk is usually driven by the solvent. |
| Molecular Weight | ~148.21 g/mol | N/A |
References
-
US Environmental Protection Agency (EPA). (2005). Health and Environmental Effects Profile for Aminopyridines.[6] EPA/600/X-84/164. Retrieved from [Link]
-
Wiberg, K. B. (1986). "The structure and energetics of small ring hydrocarbons." Angewandte Chemie International Edition, 25(4), 312-322. [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[4] [Link]
Sources
Personal protective equipment for handling 4-Cyclopropyl-6-methylpyridin-2-amine
As a Senior Application Scientist, I frequently observe laboratories treating substituted aminopyridines with the same baseline precautions as standard organic intermediates. This is a critical operational error. 4-Cyclopropyl-6-methylpyridin-2-amine (CAS: 1314968-28-9) belongs to a class of monoaminopyridines characterized by severe, acute toxicity profiles [1].
To build a truly safe operational environment, researchers must understand why specific protocols are necessary. This guide synthesizes the mechanistic toxicology of aminopyridines with field-proven, self-validating handling procedures to ensure absolute laboratory safety.
Mechanistic Toxicology: The "Why" Behind the Hazard
The primary danger of aminopyridine derivatives lies in their unique pharmacokinetics and mechanism of action. They are rapidly and completely absorbed through intact skin, mucous membranes, and the gastrointestinal tract [2].
Once systemic, aminopyridines act as potent blockers of voltage-gated potassium (K+) channels [1, 2]. By inhibiting K+ efflux, they prolong neuronal action potentials, leading to massive calcium influx and uncontrolled acetylcholine release at nerve terminals [2]. In severe exposure cases, this manifests clinically as hyper-excitability, choreoathetosis, tonic-clonic seizures, and potentially fatal respiratory failure [3]. Furthermore, cellular studies indicate that aminopyridines can antagonize the Na+/K+-ATPase pump, inducing a hybrid apoptotic/necrotic neuronal death [4].
Because of this rapid dermal absorption and neurotoxic mechanism, handling 4-Cyclopropyl-6-methylpyridin-2-amine requires a zero-exposure operational framework.
Quantitative PPE Matrix & Mechanistic Causality
To establish a self-validating safety system, every piece of Personal Protective Equipment (PPE) must address a specific exposure vector. Standard laboratory attire is insufficient.
| PPE Category | Quantitative Specification | Mechanistic Causality & Field Insight |
| Dermal (Hands) | 6-mil Nitrile (inner) + 15-mil Neoprene (outer). | Aminopyridines rapidly penetrate standard latex and thin nitrile. Double gloving ensures the inner glove remains a sterile barrier if the outer glove breaches during handling. |
| Dermal (Body) | Disposable Tyvek® suit or chemically resistant lab coat with elastic cuffs. | Prevents micro-dust accumulation on street clothes. Elastic cuffs prevent accidental wrist exposure when reaching into negative-pressure fume hoods. |
| Ocular | Tight-fitting, unvented chemical safety goggles + Polycarbonate Face shield. | Aminopyridines cause severe, irreversible corneal damage [3]. Unvented goggles prevent electrostatically charged airborne dust from bypassing the eye seal. |
| Respiratory | HEPA-filtered Powder Weighing Enclosure (Face velocity: 80–100 fpm). | Prevents inhalation of micro-particles. N95 masks are strictly insufficient for highly toxic, neuro-active powders; a localized engineering control is mandatory. |
Experimental Protocol: Safe Handling & Precision Weighing
This protocol is designed as a self-validating system; you cannot proceed to the next step without confirming the success of the previous one.
Step 1: Environmental Validation
-
Action: Turn on the HEPA-filtered powder weighing enclosure (or designated fume hood).
-
Validation: Hold a single-ply tissue (e.g., Kimwipe) at the bottom edge of the sash. It must deflect inward at a >45-degree angle. Causality: This visually confirms negative pressure and adequate face velocity before the chemical container is ever opened.
Step 2: Static Elimination & Preparation
-
Action: Place a grounded anti-static mat inside the enclosure. Pass an anti-static ionizer gun over the sealed chemical bottle, the weigh boat, and the micro-spatula for 10 seconds.
-
Causality: Aminopyridine powders are highly prone to electrostatic dispersion. Eliminating static prevents the powder from "jumping" out of the weigh boat and aerosolizing into your breathing zone.
Step 3: Aseptic Transfer
-
Action: Don all PPE as specified in the matrix. Open the container only within the validated negative-pressure zone.
-
Validation: Weigh the material directly into a pre-tared, sealable glass vial rather than an open weigh boat. Seal the vial tightly before removing it from the enclosure to prevent transit contamination.
Step 4: Immediate Primary Decontamination
-
Action: Wipe the exterior of the sealed vial and the analytical balance with a disposable cloth dampened with 0.1M HCl, followed by a water wipe.
-
Causality: Aminopyridines are weak bases; dilute acid protonates the amine group, drastically increasing its aqueous solubility and ensuring complete, rapid removal from stainless steel and glass surfaces.
Experimental Protocol: Decontamination & Chemical Disposal
Aminopyridines are highly toxic to aquatic life with long-lasting environmental effects [1]. They must never be disposed of in standard aqueous waste streams.
Step 1: Solid Waste Segregation
-
Action: Place all contaminated consumables (spatulas, weigh boats, outer gloves, Tyvek sleeves) into a dedicated, clearly labeled "Acutely Toxic Solid Waste: Aminopyridines" bag inside the fume hood.
-
Causality: Segregation prevents cross-contamination with incompatible chemicals (e.g., strong oxidizers) which could cause thermal decomposition and release highly toxic nitrogen oxide (NOx) gases.
Step 2: Liquid Waste Neutralization
-
Action: Dissolve any residual unneeded compound in a compatible organic solvent (e.g., methanol or DMSO) and transfer to a dedicated halogen-free organic waste carboy.
-
Validation: Ensure the carboy is stored in secondary containment. Cap the carboy with a vented pressure-relief cap to prevent hazardous vapor pressure buildup.
Step 3: PPE Doffing Sequence
-
Action: Remove the outer gloves inside the fume hood and dispose of them in the toxic solid waste bag. Remove the face shield and goggles, wipe them with an alcohol swab, and finally remove the inner gloves. Wash hands and forearms with copious amounts of soap and water for a minimum of 60 seconds.
Mechanistic Pathway & Mitigation Visualization
The following diagram maps the physiological exposure pathways of 4-Cyclopropyl-6-methylpyridin-2-amine and illustrates exactly where our prescribed PPE matrix interrupts the chain of toxicity.
Fig 1: Aminopyridine exposure pathways, neurotoxic mechanisms, and targeted PPE mitigation strategies.
References
-
Environmental Protection Agency (EPA). Aminopyridines Overview & Toxicity Profile. Available at:[Link]
-
Toxin and Toxin Target Database (T3DB). 4-Aminopyridine Toxicity Profile & Mechanism of Action. Available at:[Link]
-
National Center for Biotechnology Information (PubChem). 2-Aminopyridine Hazardous Substances Data Bank (HSDB). Available at:[Link]
-
PubMed (National Institutes of Health). Block of Na+,K+-ATPase and induction of hybrid death by 4-aminopyridine in cultured cortical neurons. Available at:[Link]
Retrosynthesis Analysis
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|---|---|
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
